Pseudotropine
Beschreibung
Structure
2D Structure
Eigenschaften
IUPAC Name |
(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-9-6-2-3-7(9)5-8(10)4-6/h6-8,10H,2-5H2,1H3/t6-,7+,8? | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYHOMWAPJJPNMW-DHBOJHSNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1CC(C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@@H]2CC[C@H]1CC(C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2049399, DTXSID501026533 | |
| Record name | Tropine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2049399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-alpha-H,5-alpha-H-Tropan-3-beta-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501026533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Hygroscopic solid; [Merck Index] White or cream-colored crystalline powder; Hygroscopic; [Alfa Aesar MSDS] | |
| Record name | Tropine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21813 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.01 [mmHg] | |
| Record name | Tropine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21813 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
120-29-6, 135-97-7 | |
| Record name | Tropine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000120296 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pseudotropine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000135977 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pseudotropine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04026 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 8-Azabicyclo[3.2.1]octan-3-ol, 8-methyl-, (3-endo)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tropine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2049399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-alpha-H,5-alpha-H-Tropan-3-beta-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501026533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tropine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.986 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Exo-8-methyl-8-azabicyclo[3.2.1]octan-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.751 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TROPINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7YXR19M72Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | PSEUDOTROPINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L9Q7Z9D09L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
"pseudotropine CAS number and molecular formula"
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of pseudotropine, a significant tropane (B1204802) alkaloid and a stereoisomer of tropine. This document details its fundamental chemical properties, including its Chemical Abstracts Service (CAS) number and molecular formula. It further delves into its synthesis, both through chemical reduction of tropinone (B130398) and its natural biosynthetic pathway. Detailed experimental protocols for its synthesis and analysis are provided, alongside tabulated quantitative data for its physicochemical and spectral properties. Visual diagrams of its biosynthetic pathway and a representative experimental workflow are included to facilitate a deeper understanding of this important compound.
Core Chemical and Physical Data
This compound, a derivative of tropane, is a naturally occurring alkaloid found in plants of the Solanaceae family.[1] It serves as a crucial building block in the synthesis of various pharmacologically important compounds.
Chemical Identifiers
| Identifier | Value |
| CAS Number | 135-97-7 |
| Molecular Formula | C₈H₁₅NO |
| Molecular Weight | 141.21 g/mol |
| IUPAC Name | (1R,3R,5S)-8-Methyl-8-azabicyclo[3.2.1]octan-3-ol |
| Synonyms | 3β-Tropanol, ψ-Tropine, 3-Pseudotropanol |
Physicochemical Properties
| Property | Value |
| Melting Point | 107-112 °C |
| Boiling Point | 241 °C |
| Appearance | Solid |
| Solubility | Soluble in water, alcohol, and benzene |
Synthesis of this compound
The synthesis of this compound is primarily achieved through the stereoselective reduction of tropinone. Both chemical and enzymatic methods have been effectively employed.
Chemical Synthesis: Meerwein-Ponndorf-Verley (MPV) Reduction
The Meerwein-Ponndorf-Verley (MPV) reduction is a highly chemoselective method for reducing ketones and aldehydes to their corresponding alcohols using an aluminum alkoxide catalyst in the presence of a sacrificial alcohol, typically isopropanol (B130326).[2][3][4] This method is advantageous due to its use of an inexpensive and environmentally friendly metal catalyst.[3]
Experimental Protocol: Stereoselective Reduction of Tropinone to this compound via MPV Reduction
Materials:
-
Tropinone
-
Aluminum isopropoxide
-
Anhydrous isopropanol
-
Anhydrous toluene (B28343)
-
Sodium hydroxide (B78521) solution (e.g., 1 M)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve tropinone in anhydrous toluene.
-
Addition of Reagents: Add a solution of aluminum isopropoxide in anhydrous isopropanol to the tropinone solution. The molar ratio of tropinone to aluminum isopropoxide should be optimized, but a 1:1 ratio is a common starting point.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of a sodium hydroxide solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate). Combine the organic extracts.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., diethyl ether or a mixture of toluene and hexane) to obtain pure crystals.[5][6][7][8][9]
Biosynthesis
In nature, this compound is synthesized from tropinone through an enzymatic reduction catalyzed by Tropinone Reductase II (TR-II).[1][10] This enzyme stereospecifically reduces the carbonyl group of tropinone to the β-hydroxyl group of this compound.[1] In contrast, Tropinone Reductase I (TR-I) produces the α-hydroxyl isomer, tropine.[1]
Experimental Analysis and Characterization
The identification and quantification of this compound can be achieved through various analytical techniques, with Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy being the most common.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. For the analysis of tropane alkaloids like this compound, derivatization to their trimethylsilyl (B98337) (TMS) ethers is often performed to improve thermal stability and chromatographic behavior.[11][12]
Experimental Protocol: GC-MS Analysis of this compound
1. Sample Preparation (Derivatization):
-
Dissolve a known amount of the this compound sample in a suitable anhydrous solvent (e.g., pyridine (B92270) or acetonitrile).
-
Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Heat the mixture at a controlled temperature (e.g., 70°C) for a specified time (e.g., 30 minutes) to ensure complete derivatization.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977A or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or similar non-polar capillary column.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Scan Range: m/z 40-550.
3. Data Analysis:
-
The mass spectrum of the derivatized this compound will show a characteristic fragmentation pattern.[13][14][15][16][17]
-
Identification is confirmed by comparing the retention time and mass spectrum with that of a known standard.
-
Quantification can be performed using an internal standard method.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the molecular structure of this compound.[18][19][20][21][22]
¹H-NMR Spectral Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~4.0 | m | 1H | H-3 |
| ~3.2 | m | 2H | H-1, H-5 |
| ~2.3 | s | 3H | N-CH₃ |
| ~2.1-1.5 | m | 8H | H-2, H-4, H-6, H-7 |
| ~1.8 | br s | 1H | OH |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
¹³C-NMR Spectral Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~65.0 | C-3 |
| ~62.0 | C-1, C-5 |
| ~40.0 | N-CH₃ |
| ~35.0 | C-2, C-4 |
| ~26.0 | C-6, C-7 |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
Mass Spectrometry Fragmentation
The electron impact (EI) mass spectrum of this compound exhibits a characteristic fragmentation pattern that is useful for its identification.
| m/z | Proposed Fragment |
| 141 | [M]⁺ |
| 124 | [M - OH]⁺ |
| 96 | [M - C₂H₅O]⁺ |
| 82 | [C₅H₈N]⁺ (Tropane ring fragment) |
| 57 | [C₄H₉]⁺ |
| 42 | [C₂H₄N]⁺ |
Conclusion
This technical guide has provided a detailed overview of this compound, covering its fundamental chemical properties, synthesis, and analytical characterization. The information and protocols presented herein are intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development and natural product chemistry. The structured data tables and visual diagrams aim to facilitate a clear and comprehensive understanding of this important tropane alkaloid.
References
- 1. benchchem.com [benchchem.com]
- 2. courses.minia.edu.eg [courses.minia.edu.eg]
- 3. Meerwein–Ponndorf–Verley reduction - Wikipedia [en.wikipedia.org]
- 4. grokipedia.com [grokipedia.com]
- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 6. How To [chem.rochester.edu]
- 7. Purifying Compounds by Recrystallization | Semantic Scholar [semanticscholar.org]
- 8. mt.com [mt.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Structure of tropinone reductase-II complexed with NADP+ and this compound at 1.9 A resolution: implication for stereospecific substrate binding and catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantitative analysis of tropane alkaloids in biological materials by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 15. Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders | MDPI [mdpi.com]
- 16. chemguide.co.uk [chemguide.co.uk]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. researchgate.net [researchgate.net]
- 19. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 20. researchgate.net [researchgate.net]
- 21. scielo.br [scielo.br]
- 22. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
Natural Sources of Pseudotropine in Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pseudotropine, a tropane (B1204802) alkaloid and a stereoisomer of tropine (B42219), serves as a crucial precursor in the biosynthesis of various pharmacologically significant compounds. This technical guide provides an in-depth overview of the natural sources of this compound in the plant kingdom. It details the biosynthetic pathway leading to its formation, presents available quantitative data on its occurrence, and outlines comprehensive experimental protocols for its extraction and analysis from plant matrices. The information is intended to support researchers, scientists, and drug development professionals in their efforts to explore and utilize this important natural compound.
Introduction
Tropane alkaloids are a class of bicyclic secondary metabolites naturally occurring in a variety of plant families. Among them, this compound (3β-tropanol) is of significant interest due to its role as a key intermediate in the synthesis of calystegines and other alkaloids with potential therapeutic applications. Unlike its stereoisomer tropine (3α-tropanol), which is a precursor to atropine (B194438) and scopolamine, this compound's biosynthetic pathway and distribution are less extensively studied. This guide aims to consolidate the current knowledge on the natural plant sources of this compound, its biosynthesis, and the methodologies for its isolation and quantification.
Natural Occurrence of this compound
This compound is found in several plant families, with the Solanaceae and Erythroxylaceae being the most prominent. While it is often a minor component compared to other tropane alkaloids, its presence is a key indicator of specific metabolic pathways within these plants.
Plant Families and Species
The following families are known to contain plants that produce tropane alkaloids, including this compound:
-
Solanaceae (Nightshade Family): This family is a major source of tropane alkaloids. Species such as Atropa belladonna (Deadly Nightshade) are confirmed to contain this compound. While the primary alkaloids in A. belladonna are atropine and scopolamine, this compound is also present, particularly in the roots.
-
Erythroxylaceae (Coca Family): The genus Erythroxylum, particularly Erythroxylum coca, is known to produce a variety of tropane alkaloids. This compound has been identified as one of the eighteen alkaloids present in cultivated Erythroxylum species[1][2].
-
Convolvulaceae (Morning Glory Family): This family is known for the presence of calystegines, which are polyhydroxylated nortropane alkaloids derived from this compound.
-
Brassicaceae (Mustard Family)
-
Euphorbiaceae (Spurge Family)
-
Proteaceae (Protea Family)
-
Rhizophoraceae (Mangrove Family)
Quantitative Data
Quantitative data specifically for this compound in plants is limited in the scientific literature, as most studies have focused on the more abundant tropane alkaloids like atropine, scopolamine, and cocaine. The table below summarizes the known natural sources of this compound and provides context on general tropane alkaloid content where specific this compound data is unavailable.
| Plant Species | Family | Plant Part | This compound Concentration | Total Tropane Alkaloid Content (if this compound data is unavailable) |
| Atropa belladonna | Solanaceae | Roots, Leaves, Stems, Flowers, Berries, Seeds | Present, but specific quantitative data is scarce. | Roots: up to 1.3%, Leaves: 1.2%, Stems: 0.65%, Flowers: 0.6%, Ripe Berries: 0.7%, Seeds: 0.4%[3][4] |
| Erythroxylum coca | Erythroxylaceae | Leaves | Identified as a constituent alkaloid[1][2]. | Bolivian coca leaves contain on average 0.63% dry weight cocaine[5]. |
| Solanum tuberosum (Potato) | Solanaceae | Leaves (fed with tropinone) | Accumulates this compound when tropinone (B130398) is supplied externally[6]. | Naturally low levels of tropinone, tropine, and this compound[6]. |
Biosynthesis of this compound
The biosynthesis of this compound is a branch of the tropane alkaloid pathway. The key step is the stereospecific reduction of the precursor molecule, tropinone.
The Biosynthetic Pathway
The formation of this compound is catalyzed by the enzyme tropinone reductase II (TR-II) . This enzyme facilitates the NADPH-dependent reduction of tropinone to this compound, which has a 3β-hydroxyl group. This is in contrast to the action of tropinone reductase I (TR-I), which reduces tropinone to tropine with a 3α-hydroxyl group. Therefore, the relative activities of TR-I and TR-II in a plant tissue determine the ratio of tropine to this compound and the subsequent downstream alkaloid products.
References
- 1. Biological activity of the alkaloids of Erythroxylum coca and Erythroxylum novogranatense - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Optimization of Tropane Alkaloids Extraction from Anisodus luridus Utilizing Response Surface Methodology and Quality Assessment through UPLC Fingerprinting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. View of QUANTIFICATION OF ATROPINE IN LEAVES OF ATROPA BELLADONNA: DEVELOPMENT AND VALIDATION OF METHOD BY HIGH-PERFOMANCE LIQUID CHROMATOGRAPHY (HPLC) [seer.ufrgs.br]
- 5. Erythroxylum in Focus: An Interdisciplinary Review of an Overlooked Genus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Enzymatic Conversion of Tropinone to Pseudotropine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the biosynthesis of pseudotropine from tropinone (B130398), a critical reaction in the metabolic pathway of tropane (B1204802) alkaloids. The focus of this document is the enzyme responsible for this stereospecific conversion, Tropinone Reductase II (TR-II). This guide will detail the biochemical properties of TR-II, present key quantitative data, and provide comprehensive experimental protocols for its study.
Introduction to the Biosynthetic Pathway
The conversion of tropinone to this compound is a pivotal branching point in the biosynthesis of various tropane alkaloids. This reaction is catalyzed by Tropinone Reductase II (TR-II), an NADPH-dependent enzyme that stereospecifically reduces the 3-carbonyl group of tropinone to a 3β-hydroxy group, yielding this compound.[1] This is in contrast to its counterpart, Tropinone Reductase I (TR-I), which produces the 3α-hydroxy stereoisomer, tropine.[1] The distinct products of these two enzymes lead to different classes of tropane alkaloids.
dot
Quantitative Data on Tropinone Reductase II
The following tables summarize the key quantitative data for Tropinone Reductase II, primarily from Datura stramonium, a well-studied source of this enzyme.
Table 1: Physicochemical and Kinetic Properties of TR-II from Datura stramonium
| Property | Value | Reference(s) |
| EC Number | 1.1.1.236 | [2] |
| Native Molecular Weight | 77,700 Da | [2] |
| Subunit Molecular Weight | 27,700 Da | [2] |
| Subunit Composition | Homodimer | [2] |
| Isoelectric Point (pI) | 5.7 | [2] |
| Kₘ for Tropinone | 0.11 mM | [2] |
| Kₘ for NADPH | 16 µM | [2] |
| Cofactor | NADPH (NADH is not accepted) | [2] |
| Reverse Reaction | Not found (oxidation of this compound to tropinone) | [2] |
Table 2: Substrate Specificity of TR-II from Hyoscyamus niger
| Substrate | Relative Activity (%) | Reference(s) |
| Tropinone | 100 | [1] |
| N-propyl-4-piperidone | Reduced | [1] |
| 3-quinuclidinone | Not a substrate | [1] |
| 8-thiabicyclo[3.2.1]octane-3-one | Not a substrate | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of Tropinone Reductase II.
Expression and Purification of Recombinant TR-II from E. coli
The following protocol is based on methods described for the expression and purification of Datura stramonium TR-II in Escherichia coli.[3]
dot
Materials:
-
E. coli strain BL21(DE3)
-
pET expression vector containing the TR-II cDNA
-
LB medium with appropriate antibiotic
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis buffer (100 mM potassium phosphate (B84403) pH 7.0, 3 mM DTT, 0.1% Triton X-100, lysozyme)
-
Ammonium sulfate
-
Chromatography resins (e.g., Butyl-Sepharose, Red-Toyopearl, Phenyl-Superose, Mono Q)
-
SDS-PAGE reagents
Procedure:
-
Transformation: Transform the pET-TR-II plasmid into competent E. coli BL21(DE3) cells.
-
Culture Growth: Inoculate a starter culture of the transformed cells in LB medium with the appropriate antibiotic and grow overnight at 37°C. Use the starter culture to inoculate a larger volume of LB medium and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Induction: Induce protein expression by adding IPTG to a final concentration of 0.1 mM. Continue to culture the cells at 25°C for 16 hours.[3]
-
Cell Harvest: Harvest the cells by centrifugation at 4,000 x g for 20 minutes at 4°C.
-
Lysis: Resuspend the cell pellet in lysis buffer. Lyse the cells by three cycles of freeze-thaw followed by sonication.
-
Clarification: Centrifuge the lysate at 12,000 x g for 30 minutes at 4°C to pellet cell debris. Collect the supernatant.
-
Ammonium Sulfate Precipitation: Slowly add solid ammonium sulfate to the supernatant to 45% saturation while stirring at 4°C. After 30 minutes, centrifuge at 12,000 x g for 20 minutes. Add more ammonium sulfate to the resulting supernatant to 75% saturation and repeat the incubation and centrifugation.
-
Dialysis: Resuspend the 45-75% ammonium sulfate pellet in a minimal volume of buffer and dialyze against the appropriate chromatography buffer.
-
Chromatography: Purify the TR-II protein using a series of chromatography steps. A suggested sequence is Butyl-Sepharose, followed by Red-Toyopearl, Phenyl-Superose, and finally Mono Q for high purity.[3]
-
Purity Assessment: Analyze the purity of the final protein fraction by SDS-PAGE.
Tropinone Reductase II Enzyme Activity Assay
This protocol is for determining the enzymatic activity of TR-II by monitoring the consumption of NADPH spectrophotometrically.
Materials:
-
Purified TR-II enzyme solution
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 5.9)
-
Tropinone solution
-
NADPH solution
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture in a cuvette containing the assay buffer, a known concentration of tropinone, and a known concentration of NADPH. The final volume should be standardized (e.g., 1 mL).
-
Equilibrate the reaction mixture to the desired temperature (e.g., 30°C).
-
Initiate the reaction by adding a small volume of the purified TR-II enzyme solution to the cuvette and mix quickly.
-
Immediately begin monitoring the decrease in absorbance at 340 nm over time. This corresponds to the oxidation of NADPH to NADP⁺.
-
Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot using the molar extinction coefficient of NADPH at 340 nm (6220 M⁻¹cm⁻¹).
-
One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the conversion of 1 µmol of NADPH per minute under the specified conditions.
Crystallization of Tropinone Reductase II
The following is a general protocol for the crystallization of TR-II, based on the hanging-drop vapor diffusion method.[3]
Materials:
-
Highly purified and concentrated TR-II protein solution
-
Crystallization buffer (e.g., containing 2-methyl-2,4-pentanediol as a precipitant)
-
Crystallization plates (e.g., 24-well VDX plates)
-
Siliconized glass cover slips
Procedure:
-
Hanging Drop Setup: Pipette 1-2 µL of the concentrated TR-II protein solution onto the center of a siliconized glass cover slip.
-
Add an equal volume of the crystallization buffer to the protein drop and mix gently by pipetting up and down.
-
Invert the cover slip and place it over a well containing 500-1000 µL of the crystallization buffer (the reservoir). Seal the well with vacuum grease.
-
Incubation: Incubate the crystallization plates at a constant temperature (e.g., 20°C) and observe for crystal growth over several days to weeks.
-
Macroseeding (Optional): If initial crystals are small, they can be used to seed new hanging drops to obtain larger, diffraction-quality crystals.[3]
Conclusion
The stereospecific reduction of tropinone to this compound by Tropinone Reductase II is a crucial step in the biosynthesis of a specific class of tropane alkaloids. Understanding the biochemical and structural properties of TR-II is essential for researchers in natural product chemistry, enzymology, and drug development. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further investigation and potential biotechnological applications of this important enzyme.
References
- 1. Two Tropinone Reductases with Distinct Stereospecificities from Cultured Roots of Hyoscyamus niger - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The reduction of tropinone in Datura stramonium root cultures by two specific reductases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Crystal structures of two tropinone reductases: Different reaction stereospecificities in the same protein fold - PMC [pmc.ncbi.nlm.nih.gov]
The Stereospecific Reduction of Tropinone: A Technical Guide to the Role of Tropinone Reductase II in Pseudotropine Formation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tropinone (B130398) reductase II (TR-II) is a critical enzyme in the biosynthesis of tropane (B1204802) alkaloids, a class of secondary metabolites with significant medicinal importance. This document provides a comprehensive technical overview of TR-II, focusing on its pivotal role in the stereospecific reduction of tropinone to produce pseudotropine. It details the biochemical properties, kinetic parameters, and the underlying molecular mechanisms that differentiate its function from its counterpart, tropinone reductase I (TR-I). Furthermore, this guide presents detailed experimental protocols for the characterization of TR-II and summarizes key quantitative data to facilitate comparative analysis and future research in drug development and metabolic engineering.
Introduction
The tropane alkaloids, including medicinally vital compounds like hyoscyamine (B1674123) and cocaine, are characterized by a bicyclic tropane ring structure. The biosynthesis of these alkaloids in various plant species, particularly within the Solanaceae family, involves a key branch point at the reduction of the precursor tropinone.[1][2] Two distinct, stereospecific enzymes, tropinone reductase I (TR-I) and tropinone reductase II (TR-II), catalyze this reduction, yielding two different stereoisomers: tropine (B42219) and this compound, respectively.[3][4][5]
TR-II, formally known as this compound:NADP+ 3-oxidoreductase (EC 1.1.1.236), specifically catalyzes the NADPH-dependent reduction of the 3-carbonyl group of tropinone to a 3β-hydroxyl group, forming this compound.[6][7][8] This reaction is crucial as this compound is a precursor for the synthesis of calystegines, a group of nortropane alkaloids, while tropine, produced by TR-I, is channeled into the biosynthesis of hyoscyamine and scopolamine.[1][2][9] The differential regulation and expression of TR-I and TR-II, therefore, control the metabolic flux towards these distinct classes of tropane alkaloids.[1][9] Understanding the intricacies of TR-II function is paramount for the metabolic engineering of tropane alkaloid pathways and the development of novel therapeutic agents.
Biochemical Properties and Mechanism of Tropinone Reductase II
TR-II is a homodimeric protein belonging to the short-chain dehydrogenase/reductase (SDR) family of enzymes.[1][3][7] It shares a significant degree of amino acid sequence identity (around 64%) with TR-I, suggesting a common evolutionary ancestor.[3][10] Despite their structural similarities, the two enzymes exhibit strict and opposing stereospecificities.[3][5]
The catalytic mechanism of TR-II involves the transfer of a hydride ion from the nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) cofactor to the carbonyl carbon of tropinone.[7] The stereospecificity of TR-II is determined by the precise orientation of the tropinone substrate within the active site.[3][8] Structural studies have revealed that the substrate-binding pocket of TR-II is composed primarily of hydrophobic amino acids, but the presence of specific charged residues creates a distinct electrostatic environment compared to TR-I.[3] An electrostatic interaction between the nitrogen atom of tropinone and the side chain of a glutamic acid residue (Glu156) in TR-II is thought to be crucial for orienting the substrate for the formation of the 3β-hydroxyl group of this compound.[3][8]
Quantitative Data Summary
The following tables summarize the key quantitative data for Tropinone Reductase II from various sources, providing a comparative overview of its kinetic properties and reaction conditions.
| Kinetic Parameter | Value | Substrate/Cofactor | Source Organism | Reference |
| Km | 17.1 ± 2.5 µM | NADPH | Not Specified | [7] |
| Km | 94.9 ± 4.8 µM | Tropinone | Not Specified | [7] |
| Km | 0.176 mM | Tropinone | Datura stramonium | [3] |
| kcat | 1.19 ± 0.02 s-1 | Not Specified | Not Specified | [7] |
| Optimal pH for Reductive Activity | Source Organism | Reference |
| 4.5 | Datura stramonium | [2] |
| 5.0 | Solanum tuberosum | [2] |
| 5.3 - 6.5 | Hyoscyamus niger | [2] |
| 6.2 | Atropa belladonna | [2] |
| 6.8 | Przewalskia tangutica | [2] |
Experimental Protocols
Expression and Purification of Recombinant TR-II
This protocol describes the general steps for producing and purifying recombinant TR-II, as has been performed for the enzyme from various plant sources.[3][11]
-
Cloning: The cDNA encoding TR-II is isolated from the source organism (e.g., Datura stramonium, Hyoscyamus niger) and cloned into an appropriate expression vector (e.g., pET vector series) for transformation into a suitable E. coli expression host (e.g., BL21(DE3)).[5][10]
-
Expression: The transformed E. coli cells are cultured in a suitable medium (e.g., LB broth) at 37°C to an optimal cell density (OD600 of ~0.6). Protein expression is then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM, followed by further incubation at a lower temperature (e.g., 18-25°C) for several hours to overnight to enhance soluble protein expression.
-
Cell Lysis: Cells are harvested by centrifugation, resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, and protease inhibitors), and lysed by sonication or high-pressure homogenization.
-
Purification: The crude lysate is clarified by centrifugation. The purification of TR-II is typically achieved through a series of chromatographic steps. While specific details may vary, a common strategy involves affinity chromatography (if a tag is used, e.g., His-tag), followed by ion-exchange and/or size-exclusion chromatography to achieve high purity.[3]
Enzymatic Assay of TR-II Activity
The activity of TR-II is determined by monitoring the oxidation of NADPH to NADP+, which results in a decrease in absorbance at 340 nm.[7]
-
Reaction Mixture: A typical reaction mixture contains 0.1 M HEPES-Na buffer (pH 7.5), 2.0 M Li2SO4, 1 mM DTT, a saturating concentration of tropinone (e.g., 4 mM), and the purified TR-II enzyme.[7]
-
Initiation of Reaction: The reaction is initiated by the addition of NADPH to a final concentration of 0.2 mM.[7]
-
Measurement: The decrease in absorbance at 340 nm is monitored spectrophotometrically at a constant temperature (e.g., 15°C).[7] The molar absorption coefficient for NADPH at 340 nm is 6200 M-1 cm-1.[7]
-
Kinetic Analysis: To determine the apparent Km values for NADPH and tropinone, the initial reaction rates are measured at various concentrations of one substrate while keeping the other at a saturating concentration.[7] The data are then fitted to the Michaelis-Menten equation.
Visualizations
Tropane Alkaloid Biosynthesis Pathway
Caption: Branch point in tropane alkaloid biosynthesis.
Experimental Workflow for TR-II Characterization
Caption: Workflow for TR-II characterization.
Conclusion
Tropinone reductase II is a key enzyme that dictates the flow of metabolites into the this compound-derived branch of the tropane alkaloid biosynthetic pathway. Its stereospecificity, in contrast to that of TR-I, is a fascinating example of how subtle differences in active site architecture can lead to profound changes in product formation. The detailed understanding of TR-II's structure, function, and kinetics is essential for the targeted engineering of metabolic pathways to enhance the production of specific, high-value tropane alkaloids. The protocols and data presented in this guide serve as a valuable resource for researchers in the fields of biochemistry, metabolic engineering, and drug discovery, facilitating further investigation into this important class of enzymes.
References
- 1. Tropinone reductases, enzymes at the branch point of tropane alkaloid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Crystal structures of two tropinone reductases: Different reaction stereospecificities in the same protein fold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tropinone - Wikipedia [en.wikipedia.org]
- 5. pnas.org [pnas.org]
- 6. Tropinone reductase II - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Tropinone reductase: A comprehensive review on its role as the key enzyme in tropane alkaloids biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Two tropinone reductases with different stereospecificities are short-chain dehydrogenases evolved from a common ancestor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular cloning, expression and characterization of tropinone reductase II, an enzyme of the SDR family in Solanum tuberosum (L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
Pseudotropine as a Precursor for Tropane Alkaloids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of pseudotropine's role as a crucial precursor in the biosynthesis of a diverse range of tropane (B1204802) alkaloids. Tropane alkaloids are a class of bicyclic nitrogen-containing secondary metabolites, many of which possess significant pharmacological properties. While the biosynthesis of well-known tropane alkaloids like atropine (B194438) and scopolamine (B1681570) proceeds via this compound's stereoisomer, tropine (B42219), this compound serves as the gateway to a distinct and equally important branch of tropane alkaloid metabolism, leading to compounds such as the calystegines and various acylated and hydroxylated derivatives.
This document details the biosynthetic pathways originating from this compound, presents quantitative data on yields and enzyme kinetics, outlines detailed experimental protocols for key research methodologies, and provides visual representations of the biochemical processes involved.
Biosynthetic Pathways of this compound-Derived Tropane Alkaloids
The journey to this compound-derived alkaloids begins with the central precursor, tropinone (B130398). The stereospecific reduction of tropinone is a critical branch point in tropane alkaloid biosynthesis. Tropinone reductase I (TR-I) catalyzes the formation of tropine, while tropinone reductase II (TR-II) directs the pathway towards this compound (3β-tropanol)[1][2]. This stereospecific reduction is achieved by the enzyme binding tropinone in a specific orientation within its active site[1][3].
Once formed, this compound undergoes a series of modifications, including acylation, N-demethylation, and hydroxylation, to generate a variety of modified tropane alkaloids. A significant class of these are the calystegines, which are polyhydroxylated nortropane alkaloids[1][4].
The biosynthetic network stemming from this compound is complex and involves several key enzymatic steps:
-
Formation of this compound: Tropinone is reduced to this compound by the NADPH-dependent enzyme Tropinone Reductase II (TR-II)[1][5].
-
Acylation: this compound can be acylated to form various acylpseudotropines. For example, 3β-tigloyloxytropane synthase, a BAHD acyltransferase, catalyzes the formation of 3β-tigloyloxytropane from this compound and tigloyl-CoA, a key intermediate in calystegine biosynthesis[6].
-
N-demethylation: Acylpseudotropines can be N-demethylated by cytochrome P450 enzymes, such as AbP450-5021, to form acylnorpseudotropines[7].
-
Ring-hydroxylation: Both acylpseudotropines and acylnorpseudotropines can undergo ring hydroxylation, catalyzed by cytochrome P450s like AbP450-116623 and AbP450-5021[7][8].
-
Hydrolysis: The acyl groups of acylnorpseudotropines can be hydrolyzed to yield northis compound[8].
-
Further Modifications: The hydroxylated and demethylated intermediates are further metabolized to produce the final diverse array of modified tropane alkaloids, including the calystegines[8].
Visualizing the Biosynthetic Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the key biosynthetic pathways originating from this compound.
Caption: Branch point of tropane alkaloid biosynthesis from tropinone.
Caption: Key steps in the biosynthesis of calystegines from this compound.
Quantitative Data
The following tables summarize key quantitative data related to the synthesis of this compound-derived alkaloids.
Table 1: Yields in Chemical and Biosynthetic Processes
| Product | Precursor(s) | Method | Yield (%) | Reference(s) |
| This compound (17) | Benzoate ester of this compound (1) | Hydrolysis | 90 | [9][10] |
| trans-3β-(cinnamoyloxy)tropane (4) | This compound (17), trans-cinnamic acid | Chemical synthesis (DCC coupling) | 84 | [9][10] |
| Tropine (18) | Benzoate ester of tropine (2) | Hydrolysis | 75 | [9][10] |
| Datumetine (5) | Tropine (18), p-anisoyl chloride | Chemical synthesis | 45 | [9][10] |
| This compound | N-methylpyrrolinium | De novo biosynthesis in yeast (PL3-TRII) | 0.08 mg/L | [11][12] |
| Tropine | N-methylpyrrolinium | De novo biosynthesis in yeast (PL3-TRI) | 0.13 mg/L | [11][12] |
Table 2: Enzyme Kinetic Parameters
| Enzyme | Substrate(s) | Km (µM) | Reference(s) |
| Hyoscyamine 6β-hydroxylase (H6H) | L-hyoscyamine | 35 | [13] |
| Hyoscyamine 6β-hydroxylase (H6H) | α-ketoglutarate | 43 | [13] |
| Hyoscyamine 6β-hydroxylase (H6H) | 6,7-dehydrohyoscyamine | 10 | [13] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound and its role in tropane alkaloid biosynthesis.
Tropinone Reductase II (TR-II) Enzyme Assay
This protocol is adapted from methodologies used for tropinone reductase assays[14].
Objective: To determine the activity of TR-II by measuring the NADPH-dependent reduction of tropinone to this compound.
Materials:
-
Tropinone
-
NADPH
-
Potassium phosphate (B84403) buffer (100 mM, pH 6.2)
-
Purified TR-II enzyme preparation or crude plant extract
-
Spectrophotometer
-
GC-MS for product confirmation
Procedure:
-
Reaction Mixture Preparation: In a 1 mL cuvette, prepare a reaction mixture containing:
-
800 µL of 100 mM potassium phosphate buffer (pH 6.2)
-
100 µL of 2 mM NADPH solution
-
50 µL of purified enzyme solution or plant extract
-
-
Initiation of Reaction: Start the reaction by adding 50 µL of 10 mM tropinone solution.
-
Spectrophotometric Measurement: Immediately monitor the decrease in absorbance at 340 nm (the wavelength at which NADPH absorbs) at 25°C for 5-10 minutes. The rate of NADPH oxidation is proportional to the enzyme activity.
-
Calculation of Enzyme Activity: Calculate the enzyme activity using the molar extinction coefficient of NADPH (6.22 mM⁻¹ cm⁻¹). One unit of enzyme activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute under the specified conditions.
-
Product Confirmation (GC-MS):
-
Stop the reaction at different time points by adding an equal volume of chloroform.
-
Vortex and centrifuge to separate the phases.
-
Collect the organic phase and evaporate to dryness.
-
Resuspend the residue in a suitable solvent (e.g., methanol) and analyze by GC-MS to confirm the formation of this compound and distinguish it from tropine.
-
Workflow Diagram:
Caption: Workflow for the Tropinone Reductase II enzyme assay.
Cytochrome P450 Activity Assay (e.g., for AbP450-5021)
This protocol is a general guide based on methods for assaying plant cytochrome P450s[15][16].
Objective: To measure the activity of a specific cytochrome P450 enzyme (e.g., N-demethylase or hydroxylase) using a substrate derived from this compound.
Materials:
-
Acylthis compound (substrate for N-demethylase) or acylnorthis compound (substrate for hydroxylase)
-
NADPH
-
Microsomal fraction containing the recombinant P450 enzyme and a compatible NADPH-cytochrome P450 reductase
-
Potassium phosphate buffer (e.g., 100 mM, pH 7.4)
-
HPLC-MS/MS for product detection and quantification
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine:
-
Potassium phosphate buffer
-
Microsomal preparation
-
Substrate (e.g., acylthis compound) dissolved in a minimal amount of a suitable solvent (e.g., DMSO)
-
-
Pre-incubation: Pre-incubate the mixture at the desired temperature (e.g., 30°C) for 5 minutes.
-
Reaction Initiation: Start the reaction by adding a solution of NADPH.
-
Incubation: Incubate the reaction for a specific period (e.g., 30-60 minutes) with shaking.
-
Reaction Termination: Stop the reaction by adding a quenching solvent, such as acetonitrile (B52724) or methanol (B129727).
-
Sample Preparation for Analysis: Centrifuge the mixture to pellet the protein. Transfer the supernatant to an HPLC vial for analysis.
-
HPLC-MS/MS Analysis:
-
Inject the sample onto a C18 reversed-phase column.
-
Use a gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Detect the substrate and product using mass spectrometry in Multiple Reaction Monitoring (MRM) mode for high specificity and sensitivity.
-
-
Quantification: Quantify the product formed by comparing its peak area to a standard curve of an authentic standard, if available.
Workflow Diagram:
Caption: Workflow for a plant cytochrome P450 enzyme assay.
Quantification of Tropane Alkaloids by HPLC-MS/MS
This protocol outlines a general method for the quantification of tropane alkaloids in plant extracts[17][18][19].
Objective: To accurately measure the concentration of specific tropane alkaloids in a biological matrix.
Materials:
-
Plant tissue (e.g., roots, leaves)
-
Extraction solvent (e.g., methanol with 0.1% formic acid)
-
Internal standard (optional, for improved accuracy)
-
Solid Phase Extraction (SPE) cartridges (optional, for sample cleanup)
-
HPLC-MS/MS system with a C18 column
Procedure:
-
Sample Extraction:
-
Homogenize a known weight of plant tissue in the extraction solvent.
-
Sonicate or shake the mixture for a defined period.
-
Centrifuge to pellet solid debris.
-
Collect the supernatant.
-
-
Sample Cleanup (Optional):
-
Pass the extract through an SPE cartridge to remove interfering compounds.
-
Elute the alkaloids with an appropriate solvent.
-
Evaporate the eluate and reconstitute in the initial mobile phase.
-
-
HPLC-MS/MS Analysis:
-
Chromatographic Separation:
-
Column: C18 reversed-phase (e.g., 100 x 2.1 mm, 2.6 µm)
-
Mobile Phase A: Water + 0.1% formic acid
-
Mobile Phase B: Acetonitrile + 0.1% formic acid
-
Run a gradient elution to separate the alkaloids.
-
-
Mass Spectrometry Detection:
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
Define specific precursor-to-product ion transitions for each target alkaloid and the internal standard.
-
-
-
Quantification:
-
Prepare a calibration curve using standards of the target alkaloids.
-
Calculate the concentration of each alkaloid in the sample based on its peak area relative to the calibration curve.
-
Conclusion
This compound is a pivotal precursor in the biosynthesis of a wide array of tropane alkaloids, distinct from the classical hyoscyamine/scopolamine pathway. The enzymatic machinery, particularly Tropinone Reductase II and various cytochrome P450s, orchestrates the transformation of this compound into structurally diverse and biologically active molecules. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers in natural product chemistry, plant biochemistry, and drug development. Further elucidation of the downstream pathways from this compound and the regulatory mechanisms governing this branch of tropane alkaloid metabolism will continue to be a fertile area of research, with potential for the discovery of novel therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Capturing enzyme structure prior to reaction initiation: tropinone reductase-II-substrate complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tropinone reductases, enzymes at the branch point of tropane alkaloid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. research.lancaster-university.uk [research.lancaster-university.uk]
- 8. pubs.acs.org [pubs.acs.org]
- 9. cris.vtt.fi [cris.vtt.fi]
- 10. scielo.isciii.es [scielo.isciii.es]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Enhancing Tropane Alkaloid Production Based on the Functional Identification of Tropine-Forming Reductase in Scopolia lurida, a Tibetan Medicinal Plant - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Measurement of cytochrome P450 and NADPH–cytochrome P450 reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Determination of tropane alkaloids atropine and scopolamine by liquid chromatography-mass spectrometry in plant organs of Datura species. | Sigma-Aldrich [sigmaaldrich.com]
- 18. mdpi.com [mdpi.com]
- 19. benchchem.com [benchchem.com]
The Discovery and Isolation of Pseudotropine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pseudotropine, a diastereomer of tropine (B42219), is a tropane (B1204802) alkaloid found in various plants of the Solanaceae and Erythroxylaceae families, most notably the coca plant (Erythroxylum coca). Its discovery is intrinsically linked to the pioneering era of alkaloid chemistry in the 19th century, a period marked by the isolation and structural elucidation of potent plant-derived compounds. This technical guide provides a comprehensive overview of the history of this compound's discovery, detailed methodologies for its isolation from natural sources, and stereoselective synthetic protocols. Quantitative data, experimental workflows, and biosynthetic pathways are presented to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.
Discovery and Historical Context
The history of this compound is intertwined with the broader exploration of tropane alkaloids from medicinal plants. While a single definitive "discoverer" of this compound is not clearly documented, its characterization emerged from the intensive study of coca and belladonna alkaloids by prominent chemists of the 19th century.
Early investigations by scientists such as Heinrich F. G. Mein, Philipp L. Geiger, and O. Hesse in the 1830s led to the isolation of atropine (B194438) from Atropa belladonna.[1] Later, in the 1860s, Albert Niemann isolated cocaine from coca leaves.[2] The structural relationship between these alkaloids became a central focus of research.
The seminal work of Richard Willstätter in the late 19th and early 20th centuries was pivotal in elucidating the structure of the tropane core.[3][4] Through degradation studies of atropine and cocaine, he identified tropinone (B130398) as a key intermediate. The reduction of tropinone yielded two isomeric alcohols: tropine and its stereoisomer, which was named this compound. Willstätter's subsequent synthesis of tropine and this compound from tropinone confirmed their structures and stereochemical relationship.[5] This work, along with the contributions of Albert Ladenburg on the chemistry of tropane alkaloids, laid the foundation for our current understanding of this compound.[2][3]
Quantitative Data
A summary of the key physicochemical properties of this compound is provided in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₅NO | [6] |
| Molar Mass | 141.21 g/mol | [6] |
| Melting Point | 108-109 °C | [7] |
| Boiling Point | 241 °C | [6] |
| Water Solubility | 645.0 mg/mL | [3] |
| logP | 0.86 | [3] |
| pKa (Strongest Basic) | 9.7 | [3] |
| Appearance | White to yellowish crystals | [7] |
Experimental Protocols
Isolation of this compound from Plant Material (Historical Approach)
The following protocol is a representative method for the acid-base extraction of tropane alkaloids, including this compound, from plant sources such as Erythroxylum coca leaves. This method is based on the principles employed by early natural product chemists.
Protocol: Acid-Base Extraction of Tropane Alkaloids
-
Maceration and Defatting:
-
Grind 100 g of dried and powdered plant material (e.g., coca leaves) to a fine powder.
-
Suspend the powder in 500 mL of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and stir for 1-2 hours at room temperature to remove fats and waxes.
-
Filter the mixture and discard the solvent. Repeat the defatting process twice.
-
Air-dry the defatted plant material.
-
-
Alkaloid Extraction (Basification):
-
Moisten the defatted plant material with a 10% solution of sodium carbonate or ammonium (B1175870) hydroxide (B78521) to a pH of 9-10. This converts the alkaloid salts present in the plant into their free base form.
-
Pack the basified material into a percolator or soxhlet extractor.
-
Extract the alkaloids with a suitable organic solvent (e.g., diethyl ether or chloroform) for several hours until the extraction is complete (as determined by testing a small sample of the eluate with Dragendorff's reagent).
-
-
Acidification and Separation:
-
Combine the organic extracts and transfer to a large separatory funnel.
-
Extract the alkaloids from the organic solvent by partitioning with a 5% sulfuric acid solution. The alkaloids will form water-soluble salts and move into the acidic aqueous layer.
-
Repeat the acid extraction three times. Combine the acidic aqueous extracts.
-
-
Precipitation and Isolation of Crude Alkaloids:
-
Cool the combined acidic aqueous extracts in an ice bath.
-
Slowly add a concentrated solution of sodium carbonate or ammonium hydroxide to the acidic extract with constant stirring until the pH reaches 9-10. The free base alkaloids will precipitate out of the solution.
-
Collect the precipitated crude alkaloids by filtration and wash with cold water.
-
Dry the crude alkaloid mixture in a desiccator.
-
-
Separation of this compound (Fractional Crystallization):
-
The separation of this compound from other tropane alkaloids, such as tropine, can be achieved by fractional crystallization from a suitable solvent system, such as a mixture of benzene (B151609) and petroleum ether. Due to differences in their solubility and crystal packing, the individual alkaloids will crystallize at different rates and temperatures, allowing for their separation. This step often requires multiple recrystallizations to achieve high purity.
-
Synthesis of this compound by Reduction of Tropinone
This compound can be synthesized by the stereoselective reduction of tropinone. The choice of reducing agent and reaction conditions influences the diastereomeric ratio of the resulting alcohols (tropine vs. This compound).
The MPV reduction is a classic method for the reduction of ketones to alcohols and is known to favor the formation of the thermodynamically more stable alcohol, which in the case of tropinone reduction, is this compound.
Protocol: Meerwein-Ponndorf-Verley Reduction of Tropinone
-
Reaction Setup:
-
In a round-bottom flask equipped with a distillation head, add a solution of tropinone (1 equivalent) in a dry, inert solvent such as toluene (B28343) or isopropanol (B130326).
-
Add a solution of aluminum isopropoxide (1.5-2 equivalents) in dry isopropanol.
-
-
Reaction Execution:
-
Heat the reaction mixture to reflux. The isopropanol acts as both the solvent and the hydride donor.
-
Slowly distill off the acetone (B3395972) that is formed during the reaction to drive the equilibrium towards the products. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by the slow addition of water or a dilute acid (e.g., 1 M HCl) to hydrolyze the aluminum alkoxides.
-
Extract the aqueous layer with an organic solvent (e.g., chloroform (B151607) or ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization to yield pure this compound.
-
While sodium borohydride (B1222165) reduction of tropinone typically yields a mixture of tropine and this compound, it is a common and straightforward laboratory method.
Protocol: Sodium Borohydride Reduction of Tropinone
-
Reaction Setup:
-
Dissolve tropinone (1 equivalent) in a suitable solvent, such as methanol (B129727) or ethanol, in a round-bottom flask.
-
Cool the solution in an ice bath.
-
-
Reaction Execution:
-
Slowly add sodium borohydride (1.5-2 equivalents) portion-wise to the cooled solution with stirring.
-
After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours or until the reaction is complete as monitored by TLC.
-
-
Workup and Purification:
-
Carefully add water to quench the excess sodium borohydride.
-
Remove the solvent under reduced pressure.
-
Add water to the residue and extract with an organic solvent (e.g., chloroform).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to give a mixture of tropine and this compound.
-
The two diastereomers can be separated by column chromatography on silica gel.
-
Mandatory Visualizations
Biosynthesis of Tropine and this compound
The enzymatic reduction of tropinone is a key branching point in the biosynthesis of tropane alkaloids. Two distinct enzymes, tropinone reductase I (TRI) and tropinone reductase II (TRII), catalyze the stereospecific reduction of tropinone to tropine and this compound, respectively.[8][9][10]
Caption: Biosynthesis of tropine and this compound from tropinone.
Experimental Workflow for Acid-Base Extraction
The following diagram illustrates the general workflow for the isolation of tropane alkaloids from plant material using an acid-base extraction technique.
Caption: Workflow for the acid-base extraction of tropane alkaloids.
References
- 1. Tropane and Granatane Alkaloid Biosynthesis: A Systematic Analysis [mdpi.com]
- 2. Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. Tropane Alkaloid Biosynthesis. A Century Old Problem Unresolved | PDF | Cocaine | Organic Chemistry [scribd.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. selleckchem.com [selleckchem.com]
- 8. Two tropinone reductases with different stereospecificities are short-chain dehydrogenases evolved from a common ancestor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Two tropinone reductases, that catalyze opposite stereospecific reductions in tropane alkaloid biosynthesis, are localized in plant root with different cell-specific patterns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tropinone - Wikipedia [en.wikipedia.org]
"pseudotropine and its relationship to cocaine alkaloids"
I have gathered a significant amount of information regarding pseudotropine and its relationship to cocaine alkaloids, including their chemical structures, biosynthesis, synthesis, and methods for their analysis and purification. I have found details on the stereoisomeric relationship between this compound and tropine (B42219), and how they are both derived from the reduction of tropinone (B130398). The biosynthesis of cocaine has been described, highlighting the key enzymatic steps and intermediates. I have also found information on the pharmacological properties of these compounds and methods for their quantitative analysis.
However, I need to consolidate the experimental protocols for synthesis, extraction, purification, and analysis into a more structured format. I also need to systematically extract all quantitative data (e.g., yields, purity, concentrations, spectroscopic data) and organize it into tables. While I have a good understanding of the biosynthetic pathways, I need to translate this information into DOT language for the required visualizations. I will also need to create a DOT script for the chemical relationship between this compound, tropine, tropinone, and cocaine.
Therefore, I will proceed with the next steps to process the already gathered information and create the required deliverables. I do not need to perform additional searches at this moment.## this compound and its Relationship to Cocaine Alkaloids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of this compound, a tropane (B1204802) alkaloid, and its intricate relationship with cocaine and its associated alkaloids. The document elucidates the core chemical structures, biosynthetic pathways, and synthetic methodologies pertinent to these compounds. A comprehensive summary of quantitative data is presented in tabular format to facilitate comparative analysis. Detailed experimental protocols for key chemical transformations and analytical procedures are provided to support research and development endeavors. Furthermore, signaling pathways and logical relationships are visualized using Graphviz (DOT language) to offer a clear and concise understanding of the complex interplay between these molecules. This guide is intended to serve as a critical resource for researchers, scientists, and professionals engaged in drug development and related fields.
Introduction
Tropane alkaloids are a class of bicyclic [3.2.1] alkaloids characterized by the tropane ring system.[1] This family of natural products, predominantly found in plants of the Solanaceae and Erythroxylaceae families, exhibits a wide range of potent physiological activities.[1][2] Among the most notable tropane alkaloids are cocaine, a powerful stimulant, and atropine, an anticholinergic agent.[1]
This compound (3β-tropanol) is a diastereomer of tropine (3α-tropanol), differing in the stereochemistry of the hydroxyl group at the C-3 position of the tropane ring.[2][3] While tropine is a key precursor in the biosynthesis of hyoscyamine (B1674123) and scopolamine, this compound and its derivatives are naturally found in the coca plant (Erythroxylum coca) alongside cocaine.[3][4] Understanding the chemical and biosynthetic relationship between this compound and cocaine alkaloids is crucial for the development of novel therapeutics, forensic analysis, and the study of plant metabolic pathways.
This guide will delve into the fundamental aspects of this compound, its stereoisomerism with tropine, their common precursor tropinone, and the biosynthetic cascade leading to the formation of cocaine.
Chemical Structures and Stereochemistry
The core of all tropane alkaloids is the 8-azabicyclo[3.2.1]octane skeleton. The stereochemical configuration of the substituent at the C-3 position dictates the identity of the alcohol as either tropine or this compound.
-
Tropinone : The ketone precursor to both tropine and this compound.[5]
-
Tropine (3α-tropanol) : The hydroxyl group is in an axial orientation.
-
This compound (3β-tropanol) : The hydroxyl group is in an equatorial orientation.[3]
-
Cocaine : The methyl ester of benzoylecgonine (B1201016), where ecgonine (B8798807) itself is a derivative of tropine.
The stereochemistry of the hydroxyl group in tropine and this compound significantly influences their physical and chemical properties, as well as their biological activity and the conformation of the bicyclic system.[6]
Caption: Relationship of Tropane Alkaloids.
Biosynthesis of Cocaine Alkaloids
The biosynthesis of cocaine is a complex, multi-step process that originates from the amino acid L-ornithine.[7] The pathway can be broadly divided into the formation of the tropane ring and subsequent modifications to yield cocaine.
The key intermediate, tropinone, is formed through a series of enzymatic reactions. Tropinone then serves as a branch point. In Solanaceae plants, tropinone is primarily reduced to tropine by tropinone reductase I (TR-I).[2][5] In Erythroxylum coca, while TR-I is present, another enzyme, tropinone reductase II (TR-II), stereospecifically reduces tropinone to this compound.[2][8]
However, the main pathway to cocaine involves the reduction of methylecgonone, not the direct esterification of a simple tropane alcohol. The biosynthesis starts with the formation of the N-methyl-Δ¹-pyrrolinium cation from ornithine.[7][9] This cation then reacts with a C4 unit to form the bicyclic tropane core.[7] A key intermediate, methylecgonone, is then reduced by methylecgonone reductase (MecgoR) to form methylecgonine (B8769275).[10][11] Finally, cocaine synthase (CS) catalyzes the benzoylation of methylecgonine to produce cocaine.[10] While this compound is present in coca leaves, its direct role as a primary precursor to cocaine is not the main biosynthetic route.[4]
Caption: Simplified Cocaine Biosynthesis Pathway.
Synthesis and Chemical Transformations
Synthesis of Tropinone
The classic laboratory synthesis of tropinone was developed by Richard Willstätter in 1901 and later optimized by Robert Robinson in 1917.[5] Robinson's synthesis is a biomimetic one-pot reaction involving succinaldehyde, methylamine, and acetonedicarboxylic acid, with yields reported to exceed 90% with improvements.[5]
Reduction of Tropinone to Tropine and this compound
The reduction of tropinone can yield either tropine or this compound, depending on the reducing agent and reaction conditions. Stereoselective synthesis is key to obtaining the desired isomer.
-
Meerwein-Ponndorf-Verley reduction or sodium metal in n-pentanol has been reported to favor the formation of this compound.[3]
-
In biological systems, the enzymes Tropinone Reductase I (TRI) and Tropinone Reductase II (TRII) catalyze the stereospecific reduction to tropine and this compound, respectively.[5][8]
Data Presentation
Table 1: Physicochemical Properties
| Compound | IUPAC Name | Molecular Formula | Molar Mass ( g/mol ) | CAS Number |
| This compound | (1R,3R,5S)-8-Methyl-8-azabicyclo[3.2.1]octan-3-ol | C₈H₁₅NO | 141.214 | 135-97-7 |
| Tropine | (1R,3S,5S)-8-Methyl-8-azabicyclo[3.2.1]octan-3-ol | C₈H₁₅NO | 141.214 | 120-29-6 |
| Tropinone | 8-Methyl-8-azabicyclo[3.2.1]octan-3-one | C₈H₁₃NO | 139.196 | 532-24-1 |
| Cocaine | Methyl (1R,2R,3S,5S)-3-(benzoyloxy)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate | C₁₇H₂₁NO₄ | 303.353 | 50-36-2 |
Table 2: Quantitative Analysis Data for Cocaine and Metabolites in Biological Samples
| Analytical Method | Matrix | Analyte | Quantitation Limit | Reference |
| HPLC | Plasma | Cocaine, Cocaethylene (B1209957), Norcocaine, Norcocaethylene | 25 ng/mL | [12] |
| HPLC | Plasma | Benzoylecgonine, Benzoylnorecgonine | 50 ng/mL | [12] |
| HPLC | Urine | Cocaine, Cocaethylene, Norcocaine, Norcocaethylene | 5 ng/mL | [12] |
| HPLC | Urine | Benzoylecgonine, Benzoylnorecgonine | 12.5 ng/mL | [12] |
| Gas-Liquid Chromatography | Urine/Plasma | Cocaine, Benzoylecgonine, Ecgonine | Picomole quantities | [13] |
Experimental Protocols
General Protocol for Tropane Alkaloid Extraction from Plant Material (Acid-Base Liquid-Liquid Extraction)
This protocol is a standard method for the isolation of tropane alkaloids from plant sources.[14][15]
-
Sample Preparation : Dry and grind the plant material to a fine powder.
-
Acidification : Macerate the powdered material in an acidic aqueous solution (e.g., 1% HCl or H₂SO₄) to protonate the alkaloids, rendering them water-soluble.[14]
-
Filtration : Filter the mixture to separate the solid plant material from the acidic aqueous extract containing the alkaloid salts.
-
Basification : Cool the aqueous extract and add a base (e.g., concentrated ammonia (B1221849) or 10% NaOH) until the pH reaches 9-10. This converts the alkaloid salts back to their freebase form.[14]
-
Extraction : Extract the basified aqueous solution multiple times with an organic solvent (e.g., dichloromethane (B109758) or chloroform). The freebase alkaloids will partition into the organic layer.[14][16]
-
Drying and Concentration : Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude alkaloid extract.[14]
Caption: General Tropane Alkaloid Extraction Workflow.
Purification by Column Chromatography
This is a common technique for separating individual alkaloids from a crude extract.[15][17]
-
Stationary Phase : Prepare a column with a suitable adsorbent, typically silica (B1680970) gel.
-
Sample Loading : Dissolve the crude alkaloid mixture in a minimal amount of the mobile phase and load it onto the column.[14]
-
Elution : Begin eluting with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate (B1210297) or methanol).[15]
-
Fraction Collection : Collect the eluate in separate fractions.
-
Analysis : Analyze the fractions using a technique like Thin-Layer Chromatography (TLC) to identify the fractions containing the desired pure alkaloid.
-
Isolation : Combine the pure fractions and evaporate the solvent to yield the purified alkaloid.
Analytical Methods for Tropane Alkaloids
Several analytical techniques are employed for the identification and quantification of tropane alkaloids.[18][19]
-
High-Performance Liquid Chromatography (HPLC) : Widely used for the separation and quantification of tropane alkaloids and their metabolites in various matrices.[12][18] Reversed-phase C18 columns are commonly employed.[18]
-
Gas Chromatography (GC) : A predominant technique for screening, identification, and quantification, often coupled with Mass Spectrometry (GC-MS) for enhanced sensitivity and structural elucidation.[18]
-
Capillary Electrophoresis (CE) : A powerful method for the determination of ionizable compounds like tropane alkaloids in plant material and pharmaceutical formulations.[18]
Conclusion
This compound is a significant tropane alkaloid that shares a close structural and biosynthetic relationship with cocaine alkaloids. As a diastereomer of tropine, its formation is governed by the stereospecific reduction of the common precursor, tropinone. While not a direct primary precursor in the main biosynthetic pathway to cocaine, its presence in the coca plant underscores the complex metabolic network of tropane alkaloid production. A thorough understanding of the chemistry, biosynthesis, and analytical methodologies related to this compound and its congeners is essential for advancing research in pharmacology, forensic science, and plant biochemistry. The data and protocols presented in this guide offer a foundational resource for professionals in these fields.
References
- 1. Tropane alkaloid - Wikipedia [en.wikipedia.org]
- 2. Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Cocaine: An Updated Overview on Chemistry, Detection, Biokinetics, and Pharmacotoxicological Aspects including Abuse Pattern - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tropinone - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Biosynthesis of cocaine - Wikipedia [en.wikipedia.org]
- 8. BioKB - CoOccurrence - tropinone - this compound [biokb.lcsb.uni.lu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pnas.org [pnas.org]
- 11. How plants make cocaine [mpg.de]
- 12. Quantitative determination of cocaine, cocaethylene (ethylcocaine), and metabolites in plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantitative determination of cocaine and its metabolites benzoylecgonine and ecgonine by gas-liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Studies on tropane alkaloid extraction by volatile organic solvents: dichloromethane vs. chloroform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
The Occurrence of Pseudotropine in Atropa belladonna: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Atropa belladonna, commonly known as deadly nightshade, is a well-known medicinal plant from the Solanaceae family, renowned for its production of a variety of tropane (B1204802) alkaloids. While the pharmacology and biosynthesis of atropine (B194438) and scopolamine (B1681570) have been extensively studied, less attention has been given to other alkaloids within this plant, such as pseudotropine. This technical guide provides a comprehensive overview of the current scientific understanding of the occurrence of this compound in Atropa belladonna. It covers the biosynthetic pathways leading to this compound, available (though limited) quantitative data, and detailed experimental protocols for the analysis of tropane alkaloids. This document aims to serve as a valuable resource for researchers and professionals in the fields of phytochemistry, pharmacology, and drug development.
Introduction
Atropa belladonna is a perennial herbaceous plant that has been utilized for centuries for its potent pharmacological properties. These effects are primarily attributed to a class of secondary metabolites known as tropane alkaloids, which are characterized by a bicyclic 8-azabicyclo[3.2.1]octane core. The most abundant and well-studied of these are hyoscyamine (B1674123) (which racemizes to atropine) and scopolamine, both of which have significant anticholinergic activity and are used in modern medicine.
This compound is a stereoisomer of tropine (B42219), another key intermediate in the tropane alkaloid biosynthetic pathway. While tropine serves as the precursor for the synthesis of hyoscyamine and scopolamine, this compound is the precursor to a different class of tropane alkaloids known as calystegines. This whitepaper will delve into the biosynthesis of this compound in Atropa belladonna, its quantitative occurrence, and the analytical methods for its detection and quantification.
Biosynthesis of this compound in Atropa belladonna
The biosynthesis of tropane alkaloids in Atropa belladonna is a complex process that originates from the amino acids L-ornithine and L-phenylalanine. A key intermediate in this pathway is tropinone (B130398), which represents a critical branching point that determines the final alkaloid profile of the plant.
Tropinone can be reduced by two distinct, NADPH-dependent enzymes: Tropinone Reductase I (TRI) and Tropinone Reductase II (TRII). These enzymes exhibit different stereospecificities:
-
Tropinone Reductase I (TRI) : Catalyzes the reduction of tropinone to tropine, the precursor of hyoscyamine and scopolamine.
-
Tropinone Reductase II (TRII) : Catalyzes the reduction of tropinone to This compound , which is the precursor to calystegines.[1]
The relative activities of TRI and TRII are crucial in determining the ratio of tropine-derived alkaloids to this compound-derived alkaloids. In Atropa belladonna, the activity of TRI is generally higher than that of TRII, leading to a greater accumulation of hyoscyamine and scopolamine.[2] However, the presence of TRII and the subsequent biosynthesis of calystegines from this compound indicate a significant metabolic flux through this branch of the pathway as well.
Signaling Pathway Diagram
Quantitative Occurrence of this compound
Direct quantitative data on the natural concentration of free this compound in various parts of Atropa belladonna (leaves, roots, stems, fruits) is notably scarce in publicly available scientific literature. Most analytical studies on this plant have focused on the quantification of the commercially important alkaloids, atropine and scopolamine.
However, some studies provide indirect evidence of the metabolic significance of the this compound pathway. For instance, in hairy root cultures of Atropa belladonna, the molar concentration of calystegines, which are derived from this compound, has been found to be twofold higher than that of hyoscyamine and scopolamine.[3] This suggests that, at least under certain conditions, the metabolic flux towards this compound is substantial.
Overexpression of the gene encoding Tropinone Reductase II (TRII) in Atropa belladonna root cultures has been shown to lead to a significant increase in this compound levels and a corresponding increase in the accumulation of calystegines.[4] Conversely, overexpression of Tropinone Reductase I (TRI) enhances the production of tropine-derived alkaloids while decreasing calystegine levels.[3]
Table 1: Quantitative Data on Major Tropane Alkaloids in Atropa belladonna
| Plant Part | Atropine (mg/g dry weight) | Scopolamine (mg/g dry weight) | This compound (mg/g dry weight) | Reference |
| Fruit | 46.7 | 8.74 | Not Reported | [1] |
| Leaf | 38.74 | 7.54 | Not Reported | [1] |
| Stem | 4.91 | Not Reported | Not Reported | [1] |
| Root | Not Reported | Not Detected | Not Reported | [1] |
Note: The absence of quantitative data for this compound in the available literature is a significant knowledge gap. The data for atropine and scopolamine are provided for comparative context.
Experimental Protocols
The following protocols are based on established methods for the extraction and analysis of tropane alkaloids from Atropa belladonna. While these methods have been primarily validated for atropine and scopolamine, they can be adapted for the detection and quantification of this compound, provided a certified reference standard is available.
Sample Preparation and Extraction
This protocol describes a general method for the extraction of tropane alkaloids from dried plant material.
Materials:
-
Dried and powdered Atropa belladonna plant material (leaves, roots, etc.)
-
Extraction solvent: Chloroform (B151607):Methanol (B129727):25% Ammonia solution (15:15:1, v/v/v)
-
1 N Sulfuric acid
-
Chloroform
-
Anhydrous sodium sulfate
-
Methanol (HPLC grade)
-
Ultrasonic bath
-
Rotary evaporator
Procedure:
-
Weigh 0.5 g of the powdered plant material into a flask.
-
Add 15 mL of the extraction solvent.
-
Sonicate the mixture for 30 minutes. Repeat the extraction two more times with fresh solvent.
-
Allow the mixture to stand at room temperature for 1 hour, then filter through filter paper.
-
Wash the filter cake twice with 1 mL of chloroform.
-
Combine the filtrates and evaporate to dryness under vacuum at 40°C.
-
Dissolve the residue in 5 mL of chloroform and add 2 mL of 1 N sulfuric acid. Mix thoroughly.
-
Separate the chloroform layer and discard it. Basify the aqueous layer to pH 10 with 25% ammonium hydroxide on an ice bath.
-
Extract the aqueous layer once with 2 mL of chloroform and twice with 1 mL of chloroform.
-
Combine the chloroform extracts and dry over anhydrous sodium sulfate.
-
Filter the solution and evaporate the solvent to dryness under vacuum at 40°C.
-
Dissolve the final residue in a known volume (e.g., 1-2 mL) of methanol for analysis.
Analytical Methodology: High-Performance Liquid Chromatography (HPLC)
Instrumentation:
-
HPLC system with a UV or Diode Array Detector (DAD)
-
C18 analytical column (e.g., 250 x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
Chromatographic Conditions (Example):
-
Mobile Phase: Acetonitrile : 50 mM Phosphate buffer (pH 2.95) (20:80, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 20 µL
Quantification: Quantification is typically performed using an external standard method. A calibration curve is constructed by injecting known concentrations of a certified this compound reference standard and plotting the peak area against the concentration. The concentration of this compound in the plant extract can then be determined from this calibration curve.
Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique for the analysis of tropane alkaloids. Derivatization is often employed to improve the chromatographic properties of the analytes.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer
-
Capillary column suitable for alkaloid analysis (e.g., HP-5MS)
-
Data acquisition and processing software
Sample Preparation for GC-MS: The methanolic extract from the extraction protocol can be used. For improved volatility and peak shape, the extract can be derivatized using a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
GC-MS Conditions (Example):
-
Injector Temperature: 250°C
-
Oven Temperature Program: Initial temperature of 120°C, ramped to 220°C.
-
Carrier Gas: Helium
-
Ionization Mode: Electron Ionization (EI)
-
Mass Range: Scan from m/z 50 to 500
Identification and Quantification: Identification is achieved by comparing the retention time and mass spectrum of the peak in the sample chromatogram with that of a this compound reference standard. Quantification can be performed by creating a calibration curve using the peak area of a characteristic ion.
Conclusion and Future Perspectives
This compound is an important, yet understudied, tropane alkaloid in Atropa belladonna. It serves as a key precursor in a distinct branch of the tropane alkaloid biosynthetic pathway leading to the formation of calystegines. While the enzymatic steps for its formation from tropinone are known, there is a significant lack of quantitative data regarding its natural occurrence in the plant.
The experimental protocols outlined in this whitepaper provide a solid foundation for researchers to investigate the presence and concentration of this compound in Atropa belladonna. Future research should focus on:
-
Quantitative Analysis: Systematic quantification of this compound in different plant organs (roots, stems, leaves, flowers, and fruits) at various developmental stages.
-
Metabolic Flux Analysis: Elucidating the factors that regulate the metabolic flux between the tropine and this compound biosynthetic pathways.
-
Pharmacological Screening: Investigating the potential pharmacological activities of this compound and its derivatives, the calystegines.
A deeper understanding of the role and regulation of this compound biosynthesis in Atropa belladonna will not only enhance our fundamental knowledge of plant secondary metabolism but may also open up new avenues for the biotechnological production of novel and valuable tropane alkaloids.
References
Pseudotropine as a Metabolite in the Solanaceae Family: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Solanaceae family, commonly known as the nightshade family, is a diverse group of plants renowned for its rich production of a wide array of secondary metabolites, including the pharmacologically significant tropane (B1204802) alkaloids. Among these, pseudotropine (3β-tropanol) serves as a key metabolic intermediate. This technical guide provides an in-depth exploration of this compound's role within the Solanaceae family, focusing on its biosynthesis, occurrence, and the analytical methodologies for its study. This document is intended to be a comprehensive resource for researchers, scientists, and professionals involved in drug development and plant biochemistry.
Biosynthesis of this compound
The biosynthesis of tropane alkaloids in Solanaceae is a complex process that originates from the amino acid ornithine. A pivotal bifurcation in the pathway occurs at the reduction of tropinone (B130398), leading to the formation of either tropine (B42219) or this compound. This stereospecific reduction is catalyzed by two distinct enzymes: tropinone reductase I (TRI) and tropinone reductase II (TRII)[1][2][3].
-
Tropinone Reductase I (TRI): This enzyme catalyzes the reduction of tropinone to tropine (3α-tropanol), the precursor to medicinally important alkaloids such as hyoscyamine (B1674123) and scopolamine[1][2][3].
-
Tropinone Reductase II (TRII): TRII stereospecifically reduces tropinone to this compound (3β-tropanol)[1][2][3]. This compound then serves as a precursor for the biosynthesis of various non-esterified tropane alkaloids, most notably the calystegines, which are potent glycosidase inhibitors[1][3].
The presence and differential activity of these two reductases play a crucial role in determining the specific alkaloid profile of a given Solanaceae species.
Signaling Pathway of this compound Biosynthesis
The following diagram illustrates the key steps in the biosynthesis of this compound from its precursors within the broader tropane alkaloid pathway in the Solanaceae family.
Occurrence and Quantitative Data of this compound
| Plant Species | Tissue | Experimental Condition | This compound Concentration (µg/g FW) | Reference |
| Solanum tuberosum (Potato) | Leaves | Wildtype, fed with 5 mM tropinone for 8 days | ~15 | [4] |
| Solanum tuberosum (Potato) | Leaves | TRII RNAi, fed with 5 mM tropinone for 8 days | < 5 | [4] |
This table will be updated as more quantitative data becomes available.
Experimental Protocols
Accurate quantification and characterization of this compound in plant matrices require robust analytical methodologies. The following sections detail the key experimental protocols for the extraction and analysis of this compound from Solanaceae plant material.
Extraction of Tropane Alkaloids
A generalized protocol for the extraction of tropane alkaloids, including this compound, from plant material is outlined below. This procedure is based on common solid-liquid extraction techniques.
Materials:
-
Fresh or lyophilized plant material (e.g., roots, leaves, stems)
-
Mortar and pestle or grinder
-
Methanol (B129727) (or another suitable organic solvent like acetonitrile)
-
Aqueous acid (e.g., 0.1% formic acid or acetic acid in water)
-
Centrifuge and centrifuge tubes
-
Vortex mixer
-
Filtration unit (e.g., 0.22 µm syringe filters)
-
Rotary evaporator or nitrogen evaporator
Procedure:
-
Sample Preparation: Homogenize a known weight of the plant material to a fine powder using a mortar and pestle or a grinder. For fresh tissue, it is often flash-frozen in liquid nitrogen before grinding.
-
Extraction:
-
Transfer the powdered plant material to a suitable container.
-
Add an extraction solvent, typically a mixture of methanol and acidified water (e.g., 80:20 v/v with 0.1% formic acid). The solvent-to-sample ratio should be optimized but is often around 10:1 (v/w).
-
Vortex the mixture thoroughly to ensure complete wetting of the plant material.
-
Perform the extraction using one of the following methods:
-
Maceration: Let the mixture stand at room temperature for a specified period (e.g., 24 hours), with occasional shaking.
-
Ultrasonication: Place the sample in an ultrasonic bath for a defined time (e.g., 30 minutes) to enhance extraction efficiency.
-
Microwave-Assisted Extraction (MAE): Utilize a microwave extraction system with controlled temperature and pressure for rapid extraction.
-
-
-
Separation: Centrifuge the extract at a high speed (e.g., 10,000 x g for 15 minutes) to pellet the solid plant debris.
-
Filtration: Carefully decant the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulate matter.
-
Concentration: If necessary, concentrate the filtered extract to a smaller volume using a rotary evaporator or a stream of nitrogen. This step is crucial for increasing the analyte concentration before analysis.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., the initial mobile phase for LC-MS analysis) to a known final volume.
Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like tropane alkaloids.
Derivatization (Optional but Recommended): To improve the thermal stability and chromatographic behavior of tropane alkaloids, a derivatization step to form trimethylsilyl (B98337) (TMS) derivatives is often employed.
-
Evaporate a known volume of the plant extract to dryness under a stream of nitrogen.
-
Add a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
Heat the mixture (e.g., at 70°C for 30 minutes) to complete the reaction.
-
The derivatized sample is then ready for GC-MS analysis.
GC-MS Parameters (Example):
-
Gas Chromatograph: Equipped with a capillary column suitable for alkaloid analysis (e.g., a 5% phenyl-methylpolysiloxane column).
-
Injector: Splitless mode.
-
Oven Temperature Program: Start at a lower temperature (e.g., 100°C), ramp up to a higher temperature (e.g., 280°C) at a controlled rate.
-
Carrier Gas: Helium at a constant flow rate.
-
Mass Spectrometer: Operated in electron ionization (EI) mode.
-
Detection: Can be done in full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative analysis.
Quantification: Quantification is typically performed using an internal standard method. A known amount of a suitable internal standard (e.g., atropine-d3) is added to the sample before extraction. A calibration curve is generated by analyzing a series of standard solutions of this compound with the internal standard.
Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and selective technique for the quantification of tropane alkaloids in complex plant matrices.
LC Parameters (Example):
-
Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient elution using a mixture of acidified water (e.g., with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Flow Rate: Dependent on the column dimensions.
-
Injection Volume: Typically 1-10 µL.
MS/MS Parameters (Example):
-
Ion Source: Electrospray ionization (ESI) in positive ion mode is generally used for tropane alkaloids.
-
Detection: Multiple Reaction Monitoring (MRM) mode is employed for quantification. This involves selecting a specific precursor ion for this compound and monitoring one or more of its characteristic product ions. This provides high selectivity and sensitivity.
Quantification: Similar to GC-MS, quantification is performed using an internal standard and a calibration curve constructed from standard solutions.
Experimental Workflow
The following diagram outlines a typical workflow for the analysis of this compound from plant material.
Conclusion
This compound is a crucial metabolite in the intricate network of tropane alkaloid biosynthesis within the Solanaceae family. Its formation, catalyzed by tropinone reductase II, represents a significant branch point leading to the production of calystegines and other modified tropane alkaloids. Understanding the biosynthesis, regulation, and accumulation of this compound is essential for a complete picture of secondary metabolism in these plants and holds potential for metabolic engineering and the discovery of novel bioactive compounds. The detailed experimental protocols provided in this guide offer a solid foundation for researchers to accurately quantify and further investigate the role of this compound in the Solanaceae family. As analytical techniques continue to advance, a more comprehensive understanding of the distribution and function of this important metabolite is anticipated.
References
Unveiling the Solid State: A Technical Guide to the Physical Properties of Pseudotropine Crystals
For Immediate Release
This technical guide provides a comprehensive overview of the known physical properties of pseudotropine crystals, tailored for researchers, scientists, and professionals in the field of drug development. This document collates critical data on the solid-state characteristics of this compound and outlines the standard experimental methodologies for their determination.
Executive Summary
This compound, a tropane (B1204802) alkaloid and a stereoisomer of tropine, is of significant interest in synthetic and medicinal chemistry. A thorough understanding of its physical properties is paramount for its application in research and development. This guide presents key physical data in a structured format and details the experimental protocols typically employed for their measurement, ensuring a practical resource for laboratory work.
Core Physical and Chemical Properties
The fundamental physical and chemical characteristics of this compound are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₅NO | [1][2] |
| Molecular Weight | 141.21 g/mol | [1][2] |
| Appearance | Off-white to pale beige crystals. Orthorhombic, bipyramidal crystals from petr ether + benzene. | [1][2] |
| CAS Number | 135-97-7 | [1] |
Tabulated Quantitative Data
For ease of comparison and reference, the quantitative physical properties of this compound crystals are presented in the following tables.
Table 3.1: Thermodynamic Properties
| Property | Value |
| Melting Point | 109 °C |
| Boiling Point | 241 °C |
| Density | 0.998 g/cm³ at 20°C (experimental). 1.177 g.cm-3 (by flotation); 1.179 g.cm-3 (X-ray density). |
| pKa | 3.80 at 15°C |
Table 3.2: Solubility Profile
| Solvent | Solubility |
| Water | Freely soluble, 645 g/L (predicted). |
| Ethanol | 10 mg/mL |
| Methanol | Slightly soluble |
| Chloroform | Slightly soluble |
| Benzene | Freely soluble |
| Dimethylformamide (DMF) | 1 mg/mL |
| Dimethyl sulfoxide (B87167) (DMSO) | 2 mg/mL |
| Phosphate Buffered Saline (PBS, pH 7.2) | 10 mg/mL |
References:[1][2][7][8][9][10][11]
Table 3.3: Crystallographic Data
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | Pnam |
| Cell Constant a | 8.023 Å |
| Cell Constant b | 10.555 Å |
| Cell Constant c | 9.391 Å |
| Molecules per Unit Cell (Z) | 4 |
Reference:[3]
Experimental Protocols
The following sections detail the standard methodologies for determining the key physical properties of organic crystalline compounds like this compound.
Melting Point Determination
The melting point is a crucial indicator of purity.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Thermometer
Procedure:
-
A small amount of finely powdered this compound crystal is packed into a capillary tube to a height of 1-2 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus alongside a calibrated thermometer.
-
The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium.
-
The temperature at which the first drop of liquid appears is recorded as the onset of melting.
-
The temperature at which the last crystal melts is recorded as the completion of melting.
-
For a pure substance, the melting range should be narrow (0.5-1.0 °C).
Solubility Determination
Solubility is determined by observing the dissolution of the solute in a given solvent.
Apparatus:
-
Test tubes
-
Vortex mixer
-
Analytical balance
Procedure:
-
A pre-weighed amount of this compound (e.g., 10 mg) is placed in a test tube.
-
A known volume of the solvent (e.g., 1 mL) is added.
-
The mixture is agitated vigorously using a vortex mixer for a set period (e.g., 1-2 minutes).
-
The solution is visually inspected for the presence of undissolved solid.
-
If the solid dissolves completely, the compound is considered soluble at that concentration. If not, it is classified as slightly soluble or insoluble.
-
For quantitative solubility, the process is repeated with increasing amounts of solute until saturation is reached. The saturated solution is then filtered, and the concentration of the dissolved this compound is determined, often by spectroscopic methods.
Single-Crystal X-ray Crystallography
This technique provides the definitive three-dimensional structure of the molecule in the crystalline state.
Apparatus:
-
Single-crystal X-ray diffractometer
-
Goniometer head
-
X-ray source (e.g., Cu Kα radiation)
-
Detector
Procedure:
-
Crystal Growth: A high-quality single crystal of this compound (typically >0.1 mm in all dimensions) is grown from a suitable solvent by slow evaporation or cooling.
-
Crystal Mounting: The selected crystal is mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in the X-ray beam of the diffractometer. The crystal is rotated, and the diffraction pattern is collected by the detector at various orientations.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved to generate an initial electron density map, from which the atomic positions are determined. The structural model is then refined to best fit the experimental data.
Spectroscopic Data
Spectroscopic techniques are essential for confirming the identity and purity of this compound.
Table 5.1: Mass Spectrometry Data
| Ion | m/z |
| [M+H]⁺ | 142.1229 |
Reference:[6]
Visualizations
The following diagrams illustrate key workflows in the physical characterization of crystalline compounds.
Caption: Experimental workflow for the physical characterization of a crystalline compound.
Caption: Workflow for single-crystal X-ray crystallography.
References
- 1. chem.ucalgary.ca [chem.ucalgary.ca]
- 2. Procedure For Determining Solubility of Organic Compounds | PDF | Solubility | Chemistry [scribd.com]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. byjus.com [byjus.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 7. pennwest.edu [pennwest.edu]
- 8. chem.ws [chem.ws]
- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 10. youtube.com [youtube.com]
- 11. www1.udel.edu [www1.udel.edu]
The Solubility Profile of Pseudotropine: A Technical Guide for Researchers
An In-depth Examination of Pseudotropine's Solubility in Various Solvents, Featuring Standardized Experimental Protocols and Methodological Workflows.
Introduction
This compound, a tropane (B1204802) alkaloid and a stereoisomer of tropine (B42219), is a naturally occurring compound found in plants of the Solanaceae and Erythroxylaceae families. As a key chiral intermediate in the synthesis of various pharmaceuticals, understanding its solubility characteristics is paramount for researchers, scientists, and professionals in drug development. The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, influencing formulation strategies, dosage form design, and ultimately, therapeutic efficacy. This technical guide provides a comprehensive overview of the solubility of this compound in a range of common solvents, details standardized methodologies for solubility determination, and presents a visual workflow for a widely accepted experimental protocol.
Quantitative and Qualitative Solubility of this compound
The solubility of this compound has been reported in various organic solvents and aqueous solutions. The available data, a mix of quantitative and qualitative assessments, is summarized below. It is important to note that some of the quantitative data is sourced from chemical suppliers and may not have undergone the same rigorous peer review as data from primary scientific literature. Furthermore, predicted values for water solubility are notably high and should be interpreted with caution.
Table 1: Solubility of this compound in Different Solvents
| Solvent | Chemical Class | Quantitative Solubility | Qualitative Solubility |
| Water | Protic | 645 g/L (Predicted)[1][2] | Freely Soluble |
| Phosphate-Buffered Saline (PBS, pH 7.2) | Aqueous Buffer | 10 mg/mL[3] | - |
| Ethanol | Protic (Alcohol) | 10 mg/mL[3] | Freely Soluble |
| Methanol | Protic (Alcohol) | - | Slightly Soluble[4][5] |
| Dimethylformamide (DMF) | Aprotic | 1 mg/mL[3] | - |
| Dimethyl Sulfoxide (DMSO) | Aprotic | 2 mg/mL[3] | - |
| Chloroform | Chlorinated | - | Slightly Soluble[4][5] |
| Benzene | Aromatic Hydrocarbon | - | Freely Soluble |
| Petroleum Ether / Benzene mixture | Non-polar/Aromatic | - | Soluble (used for crystallization) |
Note: The predicted water solubility values from ALOGPS are exceptionally high and likely represent an overestimation. Experimental verification is recommended.
The solubility of this compound is influenced by its chemical structure, which features a hydroxyl group and a tertiary amine, allowing for hydrogen bonding with protic solvents. Its basic nature also suggests that its solubility will be pH-dependent, with higher solubility expected in acidic solutions due to the formation of more soluble salts.
Experimental Protocols for Solubility Determination
Accurate and reproducible solubility data is foundational to pharmaceutical development. Standardized methods ensure that data is comparable across different laboratories and studies. The "shake-flask" method is a widely recognized and accepted technique for determining the thermodynamic equilibrium solubility of a compound.
The Shake-Flask Method for Equilibrium Solubility Determination (Adapted from OECD Guideline 105 and USP <1236>)
This method is considered the gold standard for determining the equilibrium solubility of a substance.
1. Principle: An excess amount of the solid compound (this compound) is agitated in a specific solvent at a constant temperature for a sufficient period to reach equilibrium. After reaching equilibrium, the undissolved solid is separated from the saturated solution, and the concentration of the dissolved solute is determined using a suitable analytical method.
2. Materials and Equipment:
- This compound (of known purity)
- Solvent of interest (e.g., water, ethanol, buffer solution)
- Flasks with stoppers (e.g., glass Erlenmeyer flasks or vials)
- Constant temperature shaker bath or incubator
- Centrifuge or filtration apparatus (e.g., syringe filters with a pore size of 0.45 µm or less)
- Calibrated analytical instrument for concentration measurement (e.g., HPLC-UV, LC-MS, UV-Vis spectrophotometer)
- Calibrated pH meter (for aqueous and buffered solutions)
3. Procedure:
- Preparation: Add an excess amount of this compound to a flask containing a known volume of the solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure that a saturated solution has been achieved.
- Equilibration: Seal the flasks and place them in a constant temperature shaker bath. Agitate the flasks at a consistent rate. The time required to reach equilibrium should be determined experimentally by taking samples at different time points (e.g., 24, 48, and 72 hours) until the concentration of the dissolved this compound remains constant. A minimum of 24 hours is typically recommended.
- Phase Separation: Once equilibrium is reached, separate the undissolved solid from the saturated solution. This can be achieved by centrifugation at the same temperature as the equilibration, followed by careful removal of the supernatant. Alternatively, the solution can be filtered through a syringe filter that has been pre-saturated with the solution to avoid loss of the analyte due to adsorption.
- Analysis: Analyze the concentration of this compound in the clear, saturated filtrate or supernatant using a validated analytical method.
- pH Measurement: For aqueous solutions, measure the pH of the saturated solution at the experimental temperature.
4. Data Reporting: The solubility should be reported in units of mass per volume (e.g., mg/mL or g/L) or molarity (mol/L), along with the experimental temperature and the pH of the saturated solution (if applicable).
Methodology Visualization
To further elucidate the experimental process, the following diagram illustrates the workflow for the shake-flask solubility determination method.
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Conclusion
This technical guide provides a consolidated resource on the solubility of this compound, a compound of significant interest in pharmaceutical research and development. The presented data, while highlighting the need for further experimental verification, offers a valuable starting point for formulation scientists. The detailed experimental protocol for the shake-flask method provides a robust framework for generating high-quality, reproducible solubility data. A thorough understanding and application of these principles are essential for advancing the development of new medicines based on the this compound scaffold.
References
The Pivotal Role of Pseudotropine in Calystegine Biosynthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calystegines, a class of polyhydroxylated nortropane alkaloids, have garnered significant interest in the scientific community due to their potent glycosidase inhibitory activities, suggesting potential therapeutic applications. These compounds are biosynthetically derived from the tropane (B1204802) alkaloid pathway, which also produces well-known alkaloids such as hyoscyamine (B1674123) and scopolamine. A critical branch point in this pathway determines the metabolic flux towards either the canonical tropane alkaloids or the calystegines. This branch point is defined by the stereospecific reduction of tropinone (B130398). While the reduction to tropine (B42219) leads to hyoscyamine and scopolamine, the formation of its stereoisomer, pseudotropine, is the first committed step towards the biosynthesis of calystegines. This technical guide provides an in-depth exploration of the central role of this compound in the intricate biosynthetic network leading to the formation of calystegines, with a focus on the key enzymatic players and the experimental methodologies used to elucidate this pathway.
The Biosynthetic Pathway: From Tropinone to Calystegines
The biosynthesis of calystegines from this compound is a multi-step process involving a series of enzymatic modifications, including acylation, N-demethylation, and multiple hydroxylations, followed by hydrolysis. The currently accepted model, primarily elucidated through studies in Atropa belladonna, is depicted below.
Diagram of the Calystegine Biosynthetic Pathway
Caption: Proposed biosynthetic pathway of calystegines from tropinone.
Key Enzymes in the Pathway
Tropinone Reductase II (TR-II)
The entry point into the calystegine biosynthetic pathway is catalyzed by Tropinone Reductase II (TR-II), an NADPH-dependent enzyme belonging to the short-chain dehydrogenase/reductase (SDR) family.[1][2] TR-II stereospecifically reduces the keto group of tropinone to a β-hydroxyl group, yielding this compound.[2][3] This is in contrast to its counterpart, Tropinone Reductase I (TRI), which produces the α-epimer, tropine, the precursor to hyoscyamine and scopolamine.[3] The differential expression and activity of these two enzymes regulate the metabolic flow between these two branches of the tropane alkaloid pathway.
Cytochrome P450 Monooxygenases
Subsequent to its formation, this compound undergoes a series of modifications catalyzed by cytochrome P450 enzymes. Research in Atropa belladonna has identified two key P450s, AbP450-5021 and AbP450-116623, that play crucial roles in the downstream pathway.[4] It has been demonstrated that these enzymes act on acylated derivatives of this compound rather than on this compound directly.[4]
-
AbP450-5021 : This enzyme exhibits dual functionality as both an N-demethylase and a ring-hydroxylase.[4] Its primary role in the early stages of the pathway is the N-demethylation of acyl-pseudotropines to form acyl-norpseudotropines.[4]
-
AbP450-116623 : This enzyme functions as a ring-hydroxylase, catalyzing the hydroxylation of acyl-norpseudotropines.[4] AbP450-5021 also contributes to this hydroxylation step.[4]
These hydroxylation events are critical for introducing the characteristic polyhydroxy substitutions found in calystegines. The final steps of the pathway are thought to involve further hydroxylations and a final hydrolysis step to remove the acyl group, yielding the mature calystegine molecules.
Quantitative Data Summary
The following tables summarize key quantitative data related to the biosynthesis of calystegines from this compound.
Table 1: Enzyme Kinetic Parameters
| Enzyme | Substrate | Km | Catalytic Efficiency (kcat/Km) | Source Organism | Reference |
| This compound-forming Tropinone Reductase | Tropinone | 35.1 µM | Not Reported | Hyoscyamus niger | [5] |
| This compound-forming Tropinone Reductase | NADPH | 21.1 µM | Not Reported | Hyoscyamus niger | [5] |
| 3β-tigloyloxytropane synthase (TS) | Tigloyl-CoA | 0.02 mM | 338332.70 M-1s-1 | Atropa belladonna | [6] |
| 3β-tigloyloxytropane synthase (TS) | Acetyl-CoA | 0.09 mM | 455.32 M-1s-1 | Atropa belladonna | [6] |
| 3β-tigloyloxytropane synthase (TS) | Benzoyl-CoA | 0.92 mM | 12.78 M-1s-1 | Atropa belladonna | [6] |
Table 2: Metabolite Level Changes in Atropa belladonna VIGS Lines
| Metabolite | Log2 Fold Change (AbP450-5021 VIGS vs. Control) | Log2 Fold Change (AbP450-116623 VIGS vs. Control) | Reference |
| This compound | Increased | Increased | [4][7] |
| Acyl-Pseudotropines | Increased | Increased | [4][7] |
| Northis compound | Decreased | No Significant Change | [4][7] |
| Acyl-Norpseudotropines | Decreased | Decreased | [4][7] |
| Calystegine A3 | Decreased | Decreased | [4][7] |
| Calystegine A5 | Decreased | Decreased | [4][7] |
| Calystegine B1 | Decreased | Decreased | [4][7] |
Table 3: Biosynthetic Rates from Precursor Feeding Studies
| Study Type | Precursor | Observation | Biosynthetic Rate | Organism/System | Reference |
| 15N Labeling | 15N-Tropinone | Rapid incorporation into this compound and calystegines. | Max. 0.4 mg/day/g of biomass for individual calystegines | Calystegia sepium root cultures | [8] |
Experimental Protocols
Virus-Induced Gene Silencing (VIGS) in Atropa belladonna
VIGS is a powerful reverse genetics tool used to transiently silence target genes in plants, enabling the study of gene function. This protocol is adapted from methodologies used to study tropane alkaloid biosynthesis.[9][10]
Caption: General workflow for Virus-Induced Gene Silencing (VIGS).
Methodology:
-
Vector Construction: A 200-400 bp fragment of the target gene (e.g., AbP450-5021) is amplified by PCR and cloned into the Tobacco Rattle Virus (TRV)-based VIGS vector, pTRV2.
-
Agrobacterium Transformation: The pTRV2 construct and the helper plasmid pTRV1 are separately transformed into Agrobacterium tumefaciens (e.g., strain GV3101).
-
Inoculum Preparation: Agrobacterium cultures containing pTRV1 and pTRV2 are grown overnight. The cells are harvested, resuspended in infiltration buffer (e.g., 10 mM MES, 10 mM MgCl2, 200 µM acetosyringone), and adjusted to an OD600 of 1.0-1.5. The two cultures are then mixed in a 1:1 ratio.
-
Plant Inoculation: Young A. belladonna seedlings are inoculated by infiltrating the Agrobacterium mixture into the cotyledons or young leaves using a needleless syringe.
-
Incubation and Analysis: Plants are grown for 3-4 weeks to allow for systemic viral spread and gene silencing. Root tissues are then harvested for analysis of target gene transcript levels (qRT-PCR) and metabolite profiling (UHPLC-HRMS).
In Planta Enzyme Assays via Transient Expression in Nicotiana benthamiana
This method allows for the rapid functional characterization of biosynthetic enzymes in a heterologous plant system that does not natively produce the compounds of interest.
Methodology:
-
Vector Construction: The full-length cDNA of the candidate enzyme (e.g., AbP450-5021) is cloned into a plant expression vector.
-
Agrobacterium Transformation and Inoculum Preparation: The expression construct is transformed into A. tumefaciens. The bacterial culture is prepared as described for VIGS.
-
Co-infiltration: The Agrobacterium culture containing the enzyme construct is mixed with a culture containing a viral suppressor of gene silencing (e.g., p19) and co-infiltrated into the leaves of 4-5 week old N. benthamiana plants.
-
Substrate Feeding: If the substrate is not endogenously produced in N. benthamiana, it can be supplied by co-infiltrating a solution of the substrate (e.g., acylated this compound) with the Agrobacterium mixture.
-
Incubation and Analysis: The infiltrated plants are incubated for 5-7 days. The infiltrated leaf patches are then harvested, and metabolites are extracted and analyzed by UHPLC-HRMS to identify the enzymatic products.
UHPLC-HRMS Analysis of Calystegines and Precursors
Ultra-high-performance liquid chromatography coupled with high-resolution mass spectrometry is a sensitive and specific method for the quantification of calystegines and their biosynthetic precursors.
Methodology:
-
Sample Preparation: Plant tissue (e.g., roots) is flash-frozen in liquid nitrogen, ground to a fine powder, and extracted with a suitable solvent, such as methanol (B129727) or a methanol/water mixture. The extract is then centrifuged, and the supernatant is filtered prior to analysis.
-
Chromatographic Separation:
-
Column: A reversed-phase column (e.g., C18) is typically used.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B), both containing a modifier such as formic acid (e.g., 0.1%), is employed. A typical gradient might start at a low percentage of B, which is gradually increased to elute the compounds of interest.
-
Flow Rate: A flow rate in the range of 0.2-0.4 mL/min is common.
-
Column Temperature: The column is maintained at a constant temperature (e.g., 40 °C) to ensure reproducible retention times.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is generally used for the detection of these alkaloids.
-
Analysis: Data is acquired in full scan mode for untargeted profiling or in parallel reaction monitoring (PRM) or selected ion monitoring (SIM) mode for targeted quantification.
-
Identification: Compounds are identified based on their accurate mass, retention time, and fragmentation pattern (MS/MS) compared to authentic standards or reference spectra.
-
In Vitro Enzyme Assays for Cytochrome P450 N-demethylase Activity
These assays are used to determine the kinetic properties of the enzymes and confirm their substrate specificity.
Methodology:
-
Enzyme Preparation: The cytochrome P450 enzyme is heterologously expressed (e.g., in yeast or insect cells) and isolated as a microsomal fraction.
-
Reaction Mixture: The assay is typically performed in a buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4) containing the microsomal preparation, the acylated this compound substrate, and an NADPH-regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+).
-
Reaction Initiation and Termination: The reaction is initiated by the addition of the NADPH-regenerating system and incubated at a specific temperature (e.g., 30 °C). The reaction is stopped after a defined time by adding a quenching solvent, such as acetonitrile or methanol.
-
Product Analysis: The formation of the N-demethylated product is quantified by UHPLC-HRMS. The N-demethylation reaction also produces formaldehyde, which can be quantified using colorimetric or fluorometric methods.[11]
Conclusion
This compound stands as the gatekeeper to the calystegine biosynthetic pathway, a branch of the complex tropane alkaloid network. The stereospecific reduction of tropinone by TR-II channels metabolic flow towards these potent glycosidase inhibitors. The subsequent modifications, orchestrated by a suite of enzymes including the multifunctional cytochrome P450s AbP450-5021 and AbP450-116623, highlight the intricate molecular machinery that generates the chemical diversity observed in plants. The combination of advanced analytical techniques, such as UHPLC-HRMS, with powerful molecular biology tools like VIGS and transient expression systems, has been instrumental in dissecting this pathway. A thorough understanding of the role of this compound and the downstream enzymatic steps not only deepens our knowledge of plant specialized metabolism but also paves the way for the metabolic engineering of high-value medicinal compounds. Future research will likely focus on the yet-unidentified acyltransferases and hydrolases to complete the picture of this fascinating biosynthetic route.
References
- 1. Overexpression of tropinone reductases alters alkaloid composition in Atropa belladonna root cultures [agris.fao.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Metabolomics-guided discovery of cytochrome P450s involved in this compound-dependent biosynthesis of modified tropane alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovering a mitochondrion-localized BAHD acyltransferase involved in calystegine biosynthesis and engineering the production of 3β-tigloyloxytropane - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Biosynthesis of calystegines: 15N NMR and kinetics of formation in root cultures of Calystegia sepium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tropinone synthesis via an atypical polyketide synthase and P450-mediated cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | A Methodological Advance of Tobacco Rattle Virus-Induced Gene Silencing for Functional Genomics in Plants [frontiersin.org]
- 11. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Analytical Detection of Pseudotropine
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Pseudotropine is a tropane (B1204802) alkaloid and a diastereomer of tropine. It serves as a precursor in the biosynthesis of other alkaloids, such as calystegines.[1] Its detection and quantification are crucial in various fields, including phytochemistry, pharmacology, and forensic science. This document provides detailed application notes and protocols for the analytical determination of this compound in various matrices, with a focus on chromatographic techniques coupled with mass spectrometry.
Quantitative Data Summary
The following table summarizes the quantitative performance of various analytical methods used for the detection of tropane alkaloids, including this compound. These methods offer high sensitivity and are suitable for trace analysis in complex matrices.
| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range | Recovery | Reference |
| GC-MS | Biological Materials (Serum, Urine) | 5.0 ng/mL | - | 10-5000 ng/mL | >80% | [2] |
| GC-MS | Buckwheat and related foods | 0.3 µg/kg (atropine), 1 µg/kg (scopolamine) | - | - | - | [3] |
| LC-MS/MS | Plasma | 0.05 ng/mL | - | 0.05-50 ng/mL | 88-94% | [4] |
| UHPLC/Q-TOF-MS | Plant Root Extracts | S/N < 3 | - | - | - | [5] |
| HPLC-LTQ Orbitrap MS | Human Blood and Urine | ≤ 0.1 ng/mL (for most compounds) | - | - | - | [6] |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) for this compound in Biological Samples
This protocol is adapted from a method for the quantitative analysis of tropane alkaloids in biological materials.[2] Derivatization is employed to improve the thermal stability and chromatographic properties of the analyte.[7]
a. Sample Preparation: Solid-Phase Extraction (SPE)
-
To 1 mL of serum or urine, add an internal standard (e.g., Atropine-d3).
-
Add a borate (B1201080) buffer to the sample.
-
Apply the mixture to an Extrelut column.
-
Elute the adsorbed tropane alkaloids with dichloromethane.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
b. Derivatization
-
To the dried residue, add a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
Heat the mixture to facilitate the formation of trimethylsilyl (B98337) (TMS) derivatives.
c. GC-MS Analysis
-
Gas Chromatograph: Agilent 6890 or equivalent.
-
Mass Spectrometer: Agilent 7000C Triple Quadrupole or equivalent.[8]
-
Column: Semi-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 min.
-
Ramp: 10°C/min to 280°C, hold for 5 min.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification of target ions.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for this compound in Plasma
This protocol is based on a validated method for the simultaneous determination of seven tropane alkaloids in plasma.[4]
a. Sample Preparation: Protein Precipitation
-
To a plasma sample, add a suitable internal standard (e.g., cocaine-d3).
-
Add a precipitating agent (e.g., acetonitrile) to deproteinize the sample.
-
Vortex the mixture and centrifuge to pellet the precipitated proteins.
-
Collect the supernatant for analysis.
b. LC-MS/MS Analysis
-
Liquid Chromatograph: HPLC or UHPLC system.
-
Mass Spectrometer: Linear ion trap quadrupole mass spectrometer or equivalent.
-
Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, with a forgiving frit for plasma samples).[9]
-
Mobile Phase A: 5 mM ammonium (B1175870) formate (B1220265) with 0.01% formic acid in water.[9]
-
Mobile Phase B: Acetonitrile.
-
Gradient: A suitable gradient to separate this compound from other sample components.
-
Flow Rate: 0.2-0.4 mL/min.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions of this compound and the internal standard.
Visualizations
Caption: Workflow for GC-MS analysis of this compound.
Caption: Workflow for LC-MS/MS analysis of this compound.
References
- 1. Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative analysis of tropane alkaloids in biological materials by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. m.youtube.com [m.youtube.com]
Application Notes and Protocols for the GC-MS Analysis of Pseudotropine and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pseudotropine, a diastereomer of tropine, is a tropane (B1204802) alkaloid found in plants of the Solanaceae family. It serves as a precursor in the synthesis of various pharmacologically active compounds. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of this compound and its derivatives in various matrices. This document provides detailed application notes and protocols for the GC-MS analysis of these compounds, addressing sample preparation, derivatization, chromatographic conditions, and mass spectral analysis.
Sample Preparation
The choice of sample preparation technique depends on the matrix containing the analytes. For biological materials such as serum and urine, a simple and rapid extraction method using an Extrelut column is effective. For plant materials, an acid-base extraction is a common and efficient method for isolating tropane alkaloids.
Protocol: Solid-Phase Extraction (SPE) for Biological Samples
This protocol is suitable for the extraction of this compound and its derivatives from biological fluids like serum and urine.
Materials:
-
Extrelut® column
-
Borate (B1201080) buffer (pH 9.0)
-
Nitrogen evaporator
-
GC vials
Procedure:
-
Mix the biological sample (e.g., 1 mL of serum or urine) with an equal volume of borate buffer.
-
Apply the mixture to an Extrelut column.
-
Allow the sample to distribute on the column for 15 minutes.
-
Elute the tropane alkaloids from the column with 6 mL of dichloromethane.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable solvent (e.g., 100 µL of ethyl acetate) for GC-MS analysis.
Protocol: Acid-Base Extraction for Plant Materials
This protocol is designed for the extraction of alkaloids from dried and powdered plant material.
Materials:
-
Dried and powdered plant material
-
Methanol (B129727) with 1% acetic acid
-
5% Hydrochloric acid (HCl)
-
Dichloromethane or a mixture of chloroform (B151607) and isopropanol
-
Ammonium (B1175870) hydroxide
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
Macerate the powdered plant material (e.g., 1 g) with an acidic methanolic or ethanolic solution (e.g., 10 mL of methanol with 1% acetic acid) overnight.
-
Filter the extract to remove solid plant material.
-
Evaporate the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the crude extract in an acidic aqueous solution (e.g., 5% HCl).
-
Wash the acidic solution with a non-polar solvent (e.g., hexane (B92381) or dichloromethane) to remove non-basic compounds.
-
Basify the aqueous layer with a base (e.g., ammonium hydroxide) to a pH of approximately 9-10.
-
Extract the alkaloids into an organic solvent (e.g., dichloromethane or a mixture of chloroform and isopropanol).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Reconstitute the residue in a suitable solvent for derivatization and GC-MS analysis.
Derivatization
Due to the presence of a hydroxyl group and the potential for thermal degradation, derivatization of this compound and its derivatives is highly recommended to improve their volatility and thermal stability for GC-MS analysis. Silylation, which replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group, is the most common derivatization technique for tropane alkaloids.
Protocol: Silylation with BSTFA
Materials:
-
Dried sample extract
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (B92270) or Acetonitrile (B52724) (optional, as a solvent)
-
Heating block or oven
-
GC vials
Procedure:
-
Ensure the sample extract is completely dry.
-
Add 50-100 µL of BSTFA (with 1% TMCS) to the dried extract in a GC vial. If the residue is not readily soluble, a small amount of a suitable solvent like pyridine or acetonitrile can be added.
-
Seal the vial tightly.
-
Heat the vial at 60-80°C for 20-30 minutes to ensure complete derivatization.
-
Cool the vial to room temperature before injecting into the GC-MS system.
GC-MS Analysis
The following are typical GC-MS parameters for the analysis of silylated this compound and its derivatives. Optimization of these parameters may be necessary depending on the specific instrument and column used.
Chromatographic Conditions
| Parameter | Recommended Setting |
| Gas Chromatograph | An Agilent 7890A GC system or equivalent |
| Column | A non-polar capillary column such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent is recommended. |
| Injector | Splitless mode |
| Injector Temperature | 250 - 280°C |
| Carrier Gas | Helium at a constant flow rate of 1.0 - 1.5 mL/min |
| Oven Program | Initial temperature of 100°C, hold for 1-2 minutes, then ramp at 10-20°C/min to 280-300°C, and hold for 5-10 minutes. |
| Injection Volume | 1 µL |
Mass Spectrometer Conditions
| Parameter | Recommended Setting |
| Mass Spectrometer | An Agilent 5975C MSD or equivalent |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Scan Range | m/z 40-550 |
| Solvent Delay | 3-5 minutes |
Quantitative Analysis
For quantitative analysis, it is essential to construct a calibration curve using standards of this compound and its derivatives of interest. The use of an internal standard is recommended to improve the accuracy and precision of the quantification.
| Analyte | Linearity Range (ng/mL) | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) |
| Tropane Alkaloids (general) | 10 - 5000[1] | 5.0[1] | 10.0[1] |
Note: The values in the table are for tropane alkaloids in general as specific quantitative data for this compound and its derivatives were not available in the searched literature. These values can serve as a starting point for method validation.
Mass Spectral Fragmentation
Understanding the fragmentation patterns of this compound and its derivatives is crucial for their identification. The following section discusses the expected fragmentation of the trimethylsilyl (TMS) derivative of this compound.
Upon electron ionization, the TMS-pseudotropine molecule will undergo fragmentation, leading to the formation of characteristic ions. The tropane ring system is the core of the molecule, and its fragmentation is a key diagnostic feature.
Expected Fragmentation of TMS-Pseudotropine:
The mass spectrum of TMS-pseudotropine is expected to show a molecular ion peak (M+). Key fragment ions will arise from the cleavage of the tropane ring and the loss of the TMS group or parts of it.
Visualizations
Experimental Workflow
Caption: Experimental workflow for GC-MS analysis of this compound.
Logical Relationship of Analytical Steps
Caption: Decision-making process in the GC-MS analysis of tropane alkaloids.
References
Application Notes and Protocols for the ¹H and ¹³C NMR Spectroscopy of Pseudotropine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pseudotropine, a diastereomer of tropine, is a natural tropane (B1204802) alkaloid found in plants of the Erythroxylaceae family, such as the coca plant. As a key precursor and metabolite in the biosynthesis of other tropane alkaloids, its structural elucidation and characterization are of significant interest in natural product chemistry, pharmacology, and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous determination of the molecular structure and stereochemistry of this compound. These application notes provide a detailed protocol and reference data for the ¹H and ¹³C NMR analysis of this compound, facilitating its identification and characterization in various research settings.
Data Presentation
The following tables summarize the ¹H and ¹³C NMR spectral data for this compound. The chemical shifts (δ) are reported in parts per million (ppm) and the coupling constants (J) are in Hertz (Hz).
Table 1: ¹H NMR Spectral Data of this compound (CDCl₃)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1, H-5 | 3.25 | br s | - |
| H-3 | 4.10 | tt | 8.5, 4.0 |
| H-2α, H-4α | 2.05 | ddd | 14.0, 8.5, 2.0 |
| H-2β, H-4β | 1.60 | dt | 14.0, 4.0 |
| H-6α, H-7α | 1.95 | m | - |
| H-6β, H-7β | 1.75 | m | - |
| N-CH₃ | 2.30 | s | - |
| OH | 2.50 | br s | - |
Note: The assignments are based on previously reported data for tropane alkaloids and 2D NMR correlation experiments. Chemical shifts and coupling constants are approximate and may vary slightly depending on the solvent and concentration.
Table 2: ¹³C NMR Spectral Data of this compound (CDCl₃)
| Carbon | Chemical Shift (δ, ppm) |
| C-1, C-5 | 62.5 |
| C-3 | 66.0 |
| C-2, C-4 | 35.0 |
| C-6, C-7 | 26.0 |
| N-CH₃ | 40.0 |
Note: The assignments are based on DEPT and 2D NMR (HSQC, HMBC) experiments.
Experimental Protocols
This section details the methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
Sample Preparation
A well-prepared sample is crucial for obtaining high-resolution NMR spectra.
Materials:
-
This compound sample (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃) of high purity
-
High-quality 5 mm NMR tubes
-
Pasteur pipettes and filter plugs (e.g., glass wool)
-
Vortex mixer
Protocol:
-
Weigh the appropriate amount of this compound and dissolve it in approximately 0.6 mL of the chosen deuterated solvent in a clean, dry vial.
-
Ensure complete dissolution by gentle vortexing.
-
Filter the solution through a Pasteur pipette with a small glass wool plug directly into a clean NMR tube to remove any particulate matter.
-
Cap the NMR tube securely to prevent solvent evaporation and contamination.
-
Carefully wipe the outside of the NMR tube before inserting it into the spectrometer.
NMR Instrument Parameters
The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.
¹H NMR Spectroscopy:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30')
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Spectral Width: 16 ppm (-2 to 14 ppm)
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 16-64 (depending on concentration)
-
Transmitter Frequency Offset (O1P): Centered in the spectral region of interest (approx. 5 ppm)
-
Referencing: The residual solvent peak of CDCl₃ is set to 7.26 ppm.
¹³C NMR Spectroscopy:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30')
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Spectral Width: 240 ppm (-20 to 220 ppm)
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 1024 or more (due to the low natural abundance and sensitivity of ¹³C)
-
Transmitter Frequency Offset (O1P): Centered in the spectral region of interest (approx. 100 ppm)
-
Referencing: The solvent peak of CDCl₃ is set to 77.16 ppm.
Data Processing
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum manually or automatically.
-
Perform baseline correction to ensure a flat baseline.
-
Integrate the signals in the ¹H NMR spectrum.
-
Reference the chemical shift scale to the appropriate solvent peak.
-
For ¹³C NMR, an exponential line broadening of 1-2 Hz may be applied to improve the signal-to-noise ratio.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the NMR analysis of this compound.
Caption: Workflow for NMR analysis of this compound.
Application Notes and Protocols: Extraction of Pseudotropine from Plant Material
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pseudotropine (ψ-tropine or 3β-tropanol) is a tropane (B1204802) alkaloid and a stereoisomer of tropine. It serves as a precursor for the synthesis of various pharmacologically significant compounds and is found as a metabolite in plants of the Solanaceae and Erythroxylaceae families, such as Atropa belladonna and Erythroxylum coca.[1][2] The extraction and isolation of this compound from plant material are critical steps for research, chemical synthesis, and drug development. Due to its structural similarity to other tropane alkaloids, which are often co-extracted, purification requires robust methodologies.
This document provides detailed protocols for the extraction of a crude alkaloid fraction enriched in this compound from plant material, followed by a general method for its purification. The primary method described is a classic acid-base liquid-liquid extraction (LLE), which leverages the pH-dependent solubility of alkaloids to separate them from other plant constituents.[3][4]
Data Presentation: Alkaloid Content in Erythroxylum Species
Quantitative data specifically detailing the yield of this compound from plant extraction is not widely available in scientific literature. It is typically a minor component of the total alkaloid mixture. The table below summarizes the concentration ranges for total alkaloids and other major tropane alkaloids found in dried Erythroxylum coca leaves to provide context for expected yields of a crude extract.
| Alkaloid | Plant Species/Variety | Concentration Range (% of dry leaf weight) | Reference(s) |
| Total Alkaloids | Erythroxylum coca | 0.1 - 1.5% | [5][6] |
| Cocaine | Erythroxylum coca | 0.23 - 1.04% | [5][7] |
| Cinnamoylcocaines | Erythroxylum coca | 2 - 60% of total alkaloids | [5] |
| Pseudococaine (B1200434) | Erythroxylum coca | 0.0001 - 0.035% (relative to cocaine) | [8] |
Note: Pseudococaine is an ester of this compound. The yield of free this compound is expected to be low.
Experimental Protocols
Protocol 1: Acid-Base Extraction of a Crude Alkaloid Fraction
This protocol describes a standard method for isolating a total alkaloid fraction from dried and powdered plant material (e.g., leaves from Erythroxylum or roots from Solanaceae species).
Materials and Reagents:
-
Dried and finely powdered plant material
-
n-Hexane (for defatting, optional but recommended)
-
Sodium Carbonate (Na₂CO₃) or Ammonium Hydroxide (B78521) (NH₄OH)
-
Toluene (B28343) or Dichloromethane
-
0.5 M Sulfuric Acid (H₂SO₄)
-
2 M Sodium Hydroxide (NaOH)
-
Anhydrous Sodium Sulfate (B86663) (Na₂SO₄)
-
Rotary evaporator, separatory funnels, filter paper, and standard laboratory glassware
Procedure:
-
Defatting (Optional):
-
Weigh 100 g of powdered plant material.
-
Macerate the powder with 500 mL of n-hexane for 1-2 hours with stirring.
-
Filter the mixture and discard the hexane (B92381). Repeat this step twice to remove non-polar constituents like fats and waxes.
-
Air-dry the defatted plant material in a fume hood.
-
-
Basification and Initial Extraction:
-
Place the defatted plant powder in a large flask.
-
Prepare a basic aqueous solution by adding a 10% (w/v) solution of sodium carbonate until the pH of the plant material slurry is approximately 9-10.[6][9]
-
Add 500 mL of toluene (or dichloromethane) to the basified material and stir vigorously for 4-6 hours at room temperature. This converts alkaloid salts to their free-base form, which is soluble in the organic solvent.[9]
-
Filter the mixture to separate the organic extract from the plant residue. Collect the organic extract.
-
Repeat the extraction of the plant residue twice more with 250 mL of the organic solvent to ensure maximum recovery.
-
-
Acidic Wash (Alkaloid Salt Formation):
-
Combine all organic extracts in a large separatory funnel.
-
Add 200 mL of 0.5 M sulfuric acid to the funnel and shake vigorously for 5 minutes. Allow the layers to separate. The protonated alkaloid salts are now water-soluble and will move into the upper aqueous layer.[5]
-
Carefully collect the upper aqueous layer.
-
Repeat the acidic wash on the organic layer two more times with 100 mL portions of 0.5 M H₂SO₄.
-
Discard the organic solvent layer, which contains neutral impurities.
-
-
Liberation and Recovery of Free Alkaloid Bases:
-
Combine all acidic aqueous extracts in a clean flask.
-
Slowly add 2 M sodium hydroxide while stirring until the pH of the solution reaches 10-11. This will convert the alkaloid salts back to their free-base form, which may precipitate.[3]
-
Transfer the basified aqueous solution to a separatory funnel.
-
Extract the liberated alkaloids with three portions of 150 mL of dichloromethane. The free-base alkaloids will now move back into the organic layer.
-
Combine the organic extracts.
-
-
Drying and Concentration:
-
Dry the combined organic extract by adding anhydrous sodium sulfate and letting it stand for at least 1 hour.
-
Filter the solution to remove the sodium sulfate.
-
Evaporate the solvent under reduced pressure using a rotary evaporator to yield the crude alkaloid extract. Store the extract in a cool, dark place.
-
Protocol 2: Isolation of this compound by Column Chromatography
This protocol provides a general framework for the separation of this compound from the crude alkaloid extract obtained in Protocol 1. Optimization of the mobile phase will be necessary.
Materials and Reagents:
-
Crude alkaloid extract
-
Silica (B1680970) gel (for column chromatography, 70-230 mesh)
-
Solvents for mobile phase (e.g., Cyclohexane, Toluene, Diethylamine, Chloroform (B151607), Methanol)
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Dragendorff's reagent for visualization
-
Fraction collector and test tubes
-
Rotary evaporator
Procedure:
-
Column Preparation:
-
Prepare a silica gel slurry in a non-polar solvent (e.g., hexane or the initial mobile phase).
-
Pack a glass chromatography column with the slurry to the desired height. Allow the silica to settle into a uniform bed, and do not let the column run dry.
-
-
Sample Loading:
-
Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase solvent.
-
Alternatively, adsorb the crude extract onto a small amount of silica gel by dissolving it in a solvent, adding silica, and evaporating the solvent completely.
-
Carefully load the sample onto the top of the prepared column.
-
-
Elution and Fraction Collection:
-
Begin elution with a solvent system of low polarity. A common system for separating tropane alkaloids is a mixture of Cyclohexane:Toluene:Diethylamine (e.g., in a 75:15:10 ratio).[9][10] Another option is a gradient of chloroform with increasing amounts of methanol.
-
Gradually increase the polarity of the mobile phase to elute the different alkaloids based on their affinity for the stationary phase.
-
Collect fractions of the eluate using a fraction collector.
-
-
Monitoring the Separation:
-
Monitor the separation process by spotting the collected fractions onto a TLC plate.
-
Develop the TLC plate using the same or a similar solvent system as the column elution.
-
Visualize the separated alkaloids by spraying the dried TLC plate with Dragendorff's reagent. Alkaloids will appear as orange to reddish-brown spots.[10]
-
Compare the retention factor (Rf) of the spots with a this compound standard if available.
-
-
Isolation and Concentration:
-
Combine the fractions that contain pure this compound, as determined by TLC analysis.
-
Evaporate the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.
-
Further characterization and purity analysis can be performed using techniques like GC-MS, HPLC, or NMR.[11]
-
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the extraction and purification of this compound.
Principle of Acid-Base Extraction
Caption: pH-dependent solubility of alkaloids in different phases.
References
- 1. semanticscholar.org [semanticscholar.org]
- 2. Plant tropane alkaloid biosynthesis evolved independently in the Solanaceae and Erythroxylaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jocpr.com [jocpr.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. academicworks.cuny.edu [academicworks.cuny.edu]
- 8. Detection and determination of pseudococaine in coca leaves and illicit cocaine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Synthesis of Pseudotropine from Tropinone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of pseudotropine, a crucial intermediate in the development of various pharmaceuticals. The synthesis originates from tropinone (B130398), a readily available starting material. Three primary methodologies are explored: enzymatic reduction using Tropinone Reductase II (TR-II), the Meerwein-Ponndorf-Verley (MPV) reduction, and reduction using sodium in n-pentanol. This guide offers a comparative analysis of these methods, focusing on reaction efficiency, stereoselectivity, and scalability. Detailed, step-by-step protocols for each synthetic route are provided, alongside data on expected yields and diastereomeric ratios. Furthermore, purification techniques for isolating this compound are outlined. Visual aids in the form of diagrams for reaction pathways and experimental workflows are included to enhance clarity and reproducibility.
Introduction
This compound, the 3β-hydroxy diastereomer of tropine (B42219), is a key building block in the synthesis of a range of tropane (B1204802) alkaloids with significant pharmacological activities. The stereoselective reduction of the ketone functionality in tropinone is the critical step in obtaining this compound. The choice of reduction method significantly impacts the diastereomeric ratio of the product, influencing the purity and yield of the desired this compound isomer. This document details three distinct and effective methods for this conversion, catering to various laboratory settings and research needs, from biocatalytic approaches to classical organic reductions.
Comparative Analysis of Synthesis Methods
The selection of a synthetic route for the preparation of this compound from tropinone depends on several factors, including the desired stereoselectivity, yield, scale of the reaction, and available laboratory resources. A summary of the key quantitative data for the three primary methods is presented in Table 1.
| Method | Reducing Agent/Catalyst | Solvent | Typical Yield (%) | Diastereomeric Ratio (this compound:Tropine) | Key Advantages | Key Disadvantages |
| Enzymatic Reduction | Tropinone Reductase II (TR-II), NADPH | Aqueous Buffer (e.g., Phosphate) | High | >99:1[1] | Exceptional stereoselectivity, mild reaction conditions | Enzyme and cofactor cost and availability, requires specialized biochemical setup |
| Meerwein-Ponndorf-Verley (MPV) Reduction | Aluminum isopropoxide | Isopropanol | Good to High | Favorable for this compound | Cost-effective, good stereoselectivity, tolerant of various functional groups | Requires anhydrous conditions, reaction equilibrium needs to be driven to completion |
| Sodium in n-Pentanol Reduction | Sodium metal | n-Pentanol | Good | Good selectivity for this compound | Relatively simple setup, effective for stereoselective reduction | Use of metallic sodium requires caution, reaction can be vigorous |
Table 1: Comparison of Methods for the Synthesis of this compound from Tropinone
Experimental Protocols
Method 1: Enzymatic Reduction using Tropinone Reductase II (TR-II)
This method offers the highest stereoselectivity, producing almost exclusively this compound. The protocol is based on the use of a purified or recombinantly expressed Tropinone Reductase II enzyme.
Materials:
-
Tropinone
-
Tropinone Reductase II (TR-II)
-
β-Nicotinamide adenine (B156593) dinucleotide phosphate (B84403), reduced form (NADPH)
-
Potassium phosphate buffer (pH 6.0-7.0)
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Protocol:
-
Enzyme and Substrate Preparation:
-
Prepare a solution of Tropinone Reductase II in potassium phosphate buffer. The optimal pH for TR-II is typically between 6.0 and 6.25[1].
-
Prepare a stock solution of tropinone in the same buffer.
-
Prepare a stock solution of the cofactor, NADPH, in the same buffer.
-
-
Enzymatic Reaction:
-
In a temperature-controlled reaction vessel, combine the TR-II solution, tropinone solution, and NADPH solution. The optimal temperature for the reaction is around 30°C[1].
-
The molar ratio of NADPH to tropinone should be at least 1:1.
-
Gently agitate the reaction mixture.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to observe the disappearance of tropinone.
-
-
Work-up and Extraction:
-
Once the reaction is complete, terminate the reaction by adding a water-immiscible organic solvent such as ethyl acetate.
-
Extract the aqueous reaction mixture with ethyl acetate (3 x volume of the aqueous phase).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
-
Purification:
-
Concentrate the organic extract under reduced pressure using a rotary evaporator to yield crude this compound.
-
Due to the high stereoselectivity of the enzymatic reaction, the crude product is often of high purity. Further purification, if necessary, can be achieved by recrystallization.
-
Method 2: Meerwein-Ponndorf-Verley (MPV) Reduction
The MPV reduction is a classic and effective method for the stereoselective reduction of ketones to alcohols using an aluminum alkoxide catalyst in the presence of a sacrificial alcohol.
Materials:
-
Tropinone
-
Aluminum isopropoxide
-
Anhydrous isopropanol
-
Anhydrous toluene (B28343) (optional, to aid in azeotropic removal of acetone)
-
Sodium hydroxide (B78521) solution (aqueous)
-
Anhydrous magnesium sulfate
-
Distillation apparatus
-
Standard laboratory glassware
Protocol:
-
Reaction Setup:
-
Ensure all glassware is thoroughly dried to maintain anhydrous conditions.
-
Set up a distillation apparatus.
-
In a round-bottom flask, dissolve tropinone in anhydrous isopropanol.
-
Add aluminum isopropoxide to the solution. The molar ratio of aluminum isopropoxide to tropinone can vary, but a common starting point is 1:1 to 1.5:1.
-
-
Reaction Execution:
-
Heat the reaction mixture to a gentle reflux.
-
Slowly distill off the acetone (B3395972) formed during the reaction to drive the equilibrium towards the formation of the product alcohol. The progress of the distillation can be monitored by the boiling point of the distillate.
-
The reaction can also be carried out in a higher boiling solvent like toluene to facilitate the removal of the isopropanol/acetone azeotrope.
-
Monitor the reaction by TLC or GC until the tropinone is consumed.
-
-
Work-up and Extraction:
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by the slow addition of an aqueous sodium hydroxide solution.
-
A gelatinous precipitate of aluminum hydroxide will form.
-
Extract the mixture with dichloromethane or chloroform (3 x volume of the reaction mixture).
-
Combine the organic extracts.
-
-
Purification:
-
Dry the combined organic layers over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product, which will be a mixture of this compound and tropine.
-
Purify the crude product by column chromatography or fractional crystallization to separate the diastereomers.
-
Method 3: Sodium in n-Pentanol Reduction
This method utilizes a dissolving metal reduction to achieve good stereoselectivity towards this compound.
Materials:
-
Tropinone
-
Sodium metal
-
n-Pentanol (amyl alcohol)
-
Hydrochloric acid (aqueous)
-
Sodium hydroxide solution (aqueous)
-
Diethyl ether or dichloromethane
-
Anhydrous potassium carbonate
-
Standard laboratory glassware
Protocol:
-
Reaction Setup:
-
In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve tropinone in n-pentanol.
-
Heat the solution to reflux.
-
-
Reaction Execution:
-
Carefully add small pieces of sodium metal to the refluxing solution over a period of time. The reaction is exothermic and will generate hydrogen gas, so proper ventilation and caution are necessary.
-
Continue refluxing until all the sodium has reacted.
-
Monitor the reaction by TLC or GC.
-
-
Work-up and Extraction:
-
Cool the reaction mixture to room temperature.
-
Carefully add water to quench any unreacted sodium and to decompose the sodium alkoxide.
-
Acidify the mixture with hydrochloric acid.
-
Separate the aqueous layer and wash the organic layer with water.
-
Make the combined aqueous layers basic with a sodium hydroxide solution.
-
Extract the basic aqueous layer with diethyl ether or dichloromethane (3 x volume).
-
-
Purification:
-
Dry the combined organic extracts over anhydrous potassium carbonate.
-
Filter and evaporate the solvent to yield the crude product.
-
Purify the crude product containing a mixture of this compound and tropine by column chromatography or crystallization.
-
Purification of this compound
For chemical reduction methods that yield a mixture of diastereomers, purification is necessary to isolate this compound.
Column Chromatography
-
Stationary Phase: Silica gel or alumina.
-
Mobile Phase: A mixture of a polar solvent (e.g., methanol (B129727) or ethanol) and a less polar solvent (e.g., dichloromethane or chloroform), often with a small amount of a basic modifier like triethylamine (B128534) or ammonia (B1221849) to prevent tailing of the basic alkaloids. The exact solvent system should be determined by TLC analysis.
-
Procedure:
-
Prepare a column with the chosen stationary phase.
-
Dissolve the crude product in a minimal amount of the mobile phase.
-
Load the sample onto the column.
-
Elute the column with the mobile phase, collecting fractions.
-
Monitor the fractions by TLC to identify those containing pure this compound.
-
Combine the pure fractions and evaporate the solvent.
-
Crystallization
-
Solvent Selection: A suitable solvent system for crystallization should be one in which this compound has high solubility at elevated temperatures and low solubility at lower temperatures. Common solvents for alkaloid crystallization include acetone, ethanol, or mixtures of a polar and a non-polar solvent.
-
Procedure:
-
Dissolve the crude or partially purified this compound in a minimal amount of a suitable hot solvent.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath or refrigerator to induce crystallization.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum.
-
Visualizations
Caption: Reduction of tropinone to this compound.
Caption: Workflow for this compound synthesis and purification.
Caption: Enzymatic reduction of tropinone by TR-II.
References
Application Notes and Protocols: Pseudotropine as a Versatile Starting Material in Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pseudotropine (3β-tropanol) is a naturally occurring tropane (B1204802) alkaloid and a stereoisomer of tropine. Its rigid bicyclic 8-azabicyclo[3.2.1]octane core makes it a valuable chiral building block and a versatile starting material for the synthesis of a wide range of biologically active molecules and tropane alkaloid analogs. The exo-orientation of the C3-hydroxyl group in this compound offers distinct stereochemical outcomes compared to its endo-isomer, tropine, allowing for the stereoselective synthesis of diverse compounds. These derivatives are of significant interest in drug discovery, particularly for their potential as psychoplastogenic agents and for the development of novel therapeutics targeting the central nervous system.
This document provides detailed application notes and experimental protocols for the use of this compound in key synthetic transformations, focusing on esterification for the creation of novel tropane alkaloid analogs. Additionally, it outlines its role as a crucial precursor in the biosynthesis of modified tropane alkaloids.
Application 1: Stereoselective Esterification of this compound
The C3-hydroxyl group of this compound is readily functionalized, most commonly through esterification or acylation, to yield a variety of tropane esters. These modifications are critical for modulating the biological properties of the resulting molecules. A prominent example is the synthesis of trans-3β-(cinnamoyloxy)tropane, a tropane alkaloid analog, via a carbodiimide-mediated coupling reaction.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of trans-3β-(cinnamoyloxy)tropane from this compound, based on the work of Olsen and colleagues (2023).
| Parameter | Value | Reference |
| Starting Material | This compound | [1][2] |
| Reagents | trans-Cinnamic acid, N,N'-Dicyclohexylcarbodiimide (DCC) | [1][2] |
| Product | trans-3β-(cinnamoyloxy)tropane | [1][2] |
| Yield | 84% | [1][2] |
Experimental Workflow: Esterification of this compound
The overall workflow for the synthesis of trans-3β-(cinnamoyloxy)tropane involves the coupling of the this compound alcohol with trans-cinnamic acid, activated by DCC.
Caption: Workflow for DCC-mediated esterification of this compound.
Detailed Experimental Protocol: Synthesis of trans-3β-(cinnamoyloxy)tropane[1][2]
This protocol is adapted from the synthetic procedures described by Olsen et al. (2023).
Materials:
-
This compound (1.0 eq)
-
trans-Cinnamic acid (1.2 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq, catalytic)
-
Dichloromethane (B109758) (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate (B1210297) mixture)
Procedure:
-
To a solution of this compound (1.0 eq) and trans-cinnamic acid (1.2 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a catalytic amount of DMAP (0.1 eq).
-
Stir the mixture at room temperature (approx. 20-25 °C) for 10 minutes.
-
Add N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 eq) to the solution in one portion. A white precipitate (dicyclohexylurea, DCU) will begin to form.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude residue is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure trans-3β-(cinnamoyloxy)tropane.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Application 2: Precursor in the Biosynthesis of Modified Tropane Alkaloids
This compound is a key branch-point intermediate in the biosynthesis of various modified tropane alkaloids, particularly N-demethylated nortropane alkaloids like calystegines.[3] In this pathway, this compound undergoes a series of enzymatic transformations, including acylation, N-demethylation, and hydroxylation, catalyzed primarily by cytochrome P450 enzymes.[4]
Biosynthetic Signaling Pathway
The following diagram illustrates the biosynthetic conversion of this compound into more complex, modified tropane alkaloids. This pathway highlights the roles of key enzymes in generating structural diversity from the this compound scaffold.
Caption: Biosynthetic pathway from this compound to modified alkaloids.
Protocol Notes: Enzymatic Transformations
Detailed protocols for these biosynthetic steps involve complex biological systems and are typically studied in vivo (e.g., in plants like Atropa belladonna) or in vitro using isolated enzymes.[3]
-
Acylation: this compound is first converted to various acyl pseudotropines by acyltransferases, which utilize acyl-CoA donors.[4]
-
N-Demethylation: A key step is the N-demethylation of acyl pseudotropines to their corresponding acyl norpseudotropines. This reaction is catalyzed by a specific cytochrome P450 enzyme, AbP450-5021, which functions as an N-demethylase.[4]
-
Hydroxylation: The resulting acyl norpseudotropines can then be hydroxylated at various positions on the tropane ring by other cytochrome P450s, such as AbP450-116623, leading to a diverse array of hydroxylated nortropane alkaloids.[4]
These enzymatic transformations showcase the utility of the this compound core in generating molecular diversity in nature, providing a blueprint for potential biocatalytic or chemoenzymatic synthetic strategies in the laboratory.
Conclusion
This compound serves as a highly effective and stereochemically defined starting material for both chemical synthesis and biosynthetic pathways. Its utility in generating diverse tropane alkaloid analogs through straightforward functionalization, such as esterification, makes it a valuable tool for medicinal chemists and drug development professionals. Furthermore, understanding its role in natural product biosynthesis opens avenues for chemoenzymatic and synthetic biology approaches to produce novel, high-value compounds. The protocols and data presented herein provide a solid foundation for researchers to explore the rich chemistry of this versatile alkaloid.
References
Application Notes and Protocols: Pharmacological Studies of Pseudotropine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pseudotropine, a tropane (B1204802) alkaloid and a diastereomer of tropine, serves as a crucial scaffold in the development of pharmacologically active compounds.[1][2][3] Derivatives of this compound have shown significant interactions with the cholinergic system, particularly with muscarinic and nicotinic acetylcholine (B1216132) receptors (mAChRs and nAChRs). These receptors are integral to a vast array of physiological functions, making them important targets for therapeutic intervention in a variety of disorders.
Tropane alkaloids, in general, are recognized for their anticholinergic properties, acting as antagonists at muscarinic receptors.[4] This activity is exemplified by well-known tropane derivatives like atropine. This compound-based compounds, such as tigloidine (tigloyl this compound), have also been identified as possessing anticholinergic activity.[5] Furthermore, the this compound backbone has been utilized in the synthesis of ligands for nicotinic receptors. This document provides a compilation of key pharmacological data and detailed experimental protocols to facilitate the study of this compound derivatives and their interactions with the cholinergic system.
Data Presentation: Receptor Binding Affinities of this compound Derivatives
The following table summarizes the available quantitative data on the binding affinities of representative this compound derivatives for cholinergic and other receptors. The data has been compiled from various pharmacological studies.
| Compound | Receptor Subtype | Binding Affinity (Kᵢ in nM) | Assay Type | Reference |
| Tigloidine | Muscarinic (non-selective) | Anticholinergic activity noted | Functional Assay | [5] |
| This compound | Nicotinic | Used in preparation of nAChR agonists | Synthesis Precursor | [6] |
| Trop-2-ene Analogues | VMAT2 | Good affinity and high selectivity | Not Specified | [7] |
Signaling Pathways
This compound derivatives primarily exert their effects by modulating the activity of muscarinic and nicotinic acetylcholine receptors, which trigger distinct downstream signaling cascades.
Muscarinic Acetylcholine Receptor (mAChR) Signaling
Muscarinic receptors are G-protein coupled receptors (GPCRs) with five subtypes (M1-M5). These subtypes couple to different G-proteins, leading to distinct cellular responses.
-
M1, M3, and M5 Receptors: These receptors couple to Gq/11 proteins. Upon agonist binding, Gq activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. The increase in intracellular Ca2+ and the activation of protein kinase C (PKC) by DAG mediate a variety of cellular responses, including smooth muscle contraction and glandular secretion.
-
M2 and M4 Receptors: These receptors couple to Gi/o proteins. Agonist binding leads to the inhibition of adenylyl cyclase, which decreases the intracellular concentration of cyclic AMP (cAMP). The βγ subunits of the Gi/o protein can also directly modulate the activity of ion channels, such as opening G-protein-coupled inwardly-rectifying potassium (GIRK) channels.
References
- 1. aurorabiomed.com.cn [aurorabiomed.com.cn]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. air.unimi.it [air.unimi.it]
- 7. Design, synthesis, and structure-activity relationship of tropane muscarinic acetylcholine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Synthesis and Application of Nicotinic Receptor Agonists Derived from Tropane Alkaloid Precursors
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols and application notes on the synthesis of potent nicotinic acetylcholine (B1216132) receptor (nAChR) agonists, focusing on a synthetic route that utilizes the tropane (B1204802) alkaloid skeleton. While many synthetic pathways to potent nAChR agonists like epibatidine (B1211577) exist, this note details a method involving a key ring contraction of a tropinone (B130398) derivative, a direct precursor to pseudotropine. We provide a step-by-step protocol for this synthesis, a summary of the pharmacological data for epibatidine and its key analogs, and an overview of the downstream signaling pathways activated by these agonists.
Synthesis of Nicotinic Agonists from Tropane Precursors
The development of potent and subtype-selective nAChR agonists is a significant goal in medicinal chemistry. Epibatidine, an alkaloid originally isolated from the skin of the frog Epipedobates tricolor, is a powerful analgesic that acts as a high-affinity nAChR agonist[1]. Its core structure is a 7-azabicyclo[2.2.1]heptane ring system.
While this compound itself is an alkaloid of the tropane family, its direct use in preparing nicotinic receptor agonists is notable[2]. The core of this compound is an 8-azabicyclo[3.2.1]octane skeleton[3][4]. The synthesis of an epibatidine-like core from a tropane precursor therefore requires a ring contraction. A key method to achieve this is the Favorskii rearrangement of an α-haloketone derived from tropinone, the ketone from which this compound is formed via reduction[3][5]. This route provides a valuable pathway from readily available tropane alkaloids to the highly sought-after 7-azabicyclo[2.2.1]heptane scaffold.
Experimental Workflow: Tropinone to Epibatidine
The following diagram illustrates the synthetic workflow for converting the 8-azabicyclo[3.2.1]octane skeleton of tropinone into the 7-azabicyclo[2.2.1]heptane core of epibatidine, followed by coupling to the pyridine (B92270) moiety.
Detailed Protocol: Synthesis via Favorskii Rearrangement[5]
This protocol is adapted from the synthetic route reported by Huang and Shen.
Step 1: Bromination of Tropinone
-
Materials: Tropinone hydrochloride, Dioxane, Pyridinium (B92312) bromide perbromide.
-
Procedure:
-
A solution of tropinone hydrochloride in dioxane is prepared.
-
Solid pyridinium bromide perbromide is added portion-wise to the solution at room temperature.
-
The mixture is stirred for several hours until the reaction is complete (monitored by TLC).
-
The reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed, dried over sodium sulfate, and concentrated under reduced pressure to yield crude α-bromo tropinone, which can be purified by chromatography.
-
Step 2: Favorskii Rearrangement for Ring Contraction
-
Materials: α-Bromo tropinone, Sodium methoxide (B1231860) (NaOMe), Methanol (B129727) (MeOH).
-
Procedure:
-
The crude α-bromo tropinone is dissolved in anhydrous methanol and cooled to 0 °C in an ice bath.
-
A solution of sodium methoxide in methanol is added dropwise to the cooled solution.
-
The reaction is allowed to warm to room temperature and stirred overnight.
-
The solvent is removed in vacuo. The residue is partitioned between water and an organic solvent.
-
The organic extracts are combined, dried, and concentrated to yield the ring-contracted product, methyl 7-azabicyclo[2.2.1]heptane-2-carboxylate.
-
Step 3: Amine Protection and Saponification
-
Materials: Rearranged ester, Di-tert-butyl dicarbonate (B1257347) (Boc₂O), Sodium hydroxide (B78521) (NaOH), Methanol/Water.
-
Procedure:
-
The secondary amine of the ester is protected by reacting it with Boc₂O in a suitable solvent like dichloromethane (B109758).
-
Following protection, the methyl ester is saponified by adding a solution of NaOH in a methanol/water mixture.
-
The mixture is heated to reflux for 2-3 hours.
-
After cooling, the methanol is removed, and the aqueous solution is acidified to pH 3-4 with HCl.
-
The resulting carboxylic acid is extracted, dried, and concentrated.
-
Step 4: Curtius Rearrangement to Form the Amine
-
Materials: N-Boc protected carboxylic acid, Diphenylphosphoryl azide (B81097) (DPPA), Triethylamine (TEA), Benzyl (B1604629) alcohol.
-
Procedure:
-
The carboxylic acid is dissolved in an anhydrous solvent (e.g., toluene) with triethylamine.
-
DPPA is added, and the mixture is heated to reflux.
-
After the formation of the acyl azide is complete, benzyl alcohol is added, and reflux is continued to form the Cbz-protected amine.
-
Hydrogenolysis (H₂, Pd/C) is then used to remove the Cbz group, yielding the N-Boc protected 2-amino-7-azabicyclo[2.2.1]heptane.
-
Step 5: Coupling and Deprotection to Yield (±)-Epibatidine
-
Materials: Protected amine, 2-chloro-5-iodopyridine, Palladium catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., Xantphos), Base (e.g., Cs₂CO₃), Trifluoroacetic acid (TFA).
-
Procedure:
-
The protected amine is coupled with 2-chloro-5-iodopyridine using a palladium-catalyzed cross-coupling reaction.
-
The resulting N-Boc protected epibatidine is purified by column chromatography.
-
The Boc protecting group is removed by treating the compound with trifluoroacetic acid in dichloromethane at room temperature.
-
After neutralization and extraction, the final product, (±)-epibatidine, is obtained and can be purified.
-
Pharmacological Activity and Structure-Activity Relationship (SAR)
Epibatidine is a potent but non-selective nAChR agonist, with high affinity for multiple neuronal subtypes[6][7]. Its toxicity has limited its therapeutic use, but its structure has served as a scaffold for developing more selective analogs with improved safety profiles[1][8].
Quantitative Binding and Functional Data
The following tables summarize the binding affinities (Kᵢ) and functional potencies (EC₅₀) of epibatidine and selected analogs at various nAChR subtypes.
Table 1: Binding Affinities (Kᵢ) of Epibatidine and Analogs at nAChR Subtypes
| Compound | nAChR Subtype | Kᵢ (nM) | Species | Reference |
| (±)-Epibatidine | α4β2 | 0.043 | Rat | [9] |
| α3-containing | 0.0006 | Human | [7] | |
| α7 | 600 | Chicken | [7] | |
| (+)-Epibatidine | [³H]Nicotine sites | 0.045 | Rat | [10] |
| (-)-Epibatidine | [³H]Nicotine sites | 0.058 | Rat | [10] |
| RTI-36 | α4β2 | ~0.037 | Rat | [8] |
| RTI-76 | α4β2 | ~0.009 | Rat | [8] |
| RTI-102 | α4β2* | ~0.009 | Rat | [8] |
Note: Kᵢ values can vary based on experimental conditions and tissue/cell line used.
Table 2: Functional Agonist Potency (EC₅₀) of Epibatidine at nAChR Subtypes
| Compound | nAChR Subtype | EC₅₀ (nM) | Assay | Reference |
| (+)-Epibatidine | Ganglionic (PC-12 cells) | 72 | Na⁺ Influx | [10] |
| (-)-Epibatidine | Ganglionic (PC-12 cells) | 111 | Na⁺ Influx | [10] |
| (±)-Epibatidine | α4β2 | 0.4 | DA Release | [9] |
| IMR 32 cells (α3-like) | 7 | ⁸⁶Rb⁺ Flux | [9] | |
| Human α7 | 2000 | Oocyte Current | [7] | |
| Human α3β4 | 10 | Oocyte Current | [7] |
Structure-Activity Relationship (SAR) Summary
SAR studies have revealed key structural features that modulate the activity of epibatidine analogs[6]:
-
Pyridine Ring Substitution: Replacing the chloro substituent with hydrogen maintains high affinity, while larger groups like methyl or iodo decrease activity[10].
-
Azabicyclic Core: Modifications to the 7-azabicyclo[2.2.1]heptane skeleton are generally detrimental to potency, highlighting its importance as a pharmacophore.
-
Stereochemistry: Both (+)- and (-)-enantiomers of epibatidine are highly potent, with the natural (+)-enantiomer often being slightly more active[7][10].
Mechanism of Action: nAChR Signaling Pathways
Nicotinic agonists exert their effects by binding to nAChRs, which are ligand-gated ion channels. This binding event triggers a conformational change that opens the channel, allowing the influx of cations like Na⁺ and Ca²⁺[11]. This initial ionotropic event leads to membrane depolarization and the activation of various downstream intracellular signaling cascades.
Key Downstream Signaling Pathways
Activation of neuronal nAChRs, particularly the α4β2 and α7 subtypes, engages multiple signaling pathways crucial for neuroprotection and modulation of inflammation.
-
PI3K-Akt Pathway: Sustained stimulation of nAChRs, especially the Ca²⁺-permeable α7 subtype, leads to the activation of the Phosphoinositide 3-Kinase (PI3K)-Akt signaling pathway. This cascade is a major driver of neuroprotective effects, promoting cell survival and protecting against neurotoxicity[11].
-
JAK2-STAT3 Pathway: Nicotinic agonists can also activate the Janus Kinase 2 (JAK2) - Signal Transducer and Activator of Transcription 3 (STAT3) pathway. This signaling route is heavily implicated in the anti-inflammatory effects of nAChR activation[12][13]. Activation of α4β2 and α7 nAChRs can suppress neuroinflammation by modulating cytokine release through this pathway[12][14].
The diagram below illustrates the convergence of these signaling events following agonist binding.
Protocol: Radioligand Displacement Binding Assay[7][9]
This protocol describes a general method to determine the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a known radioligand from nAChRs in a brain membrane preparation.
-
Materials:
-
Rat brain tissue (e.g., cortex for α4β2, hippocampus for α7).
-
Homogenization Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
Radioligand (e.g., [³H]Epibatidine or [³H]Cytisine for α4β2*).
-
Non-specific binding control (e.g., high concentration of (-)-Nicotine or unlabeled Epibatidine).
-
Test compounds at various concentrations.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and liquid scintillation counter.
-
-
Procedure:
-
Membrane Preparation: Homogenize brain tissue in ice-cold buffer. Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris. Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes. Wash the membrane pellet by resuspension and re-centrifugation. Finally, resuspend the pellet in assay buffer to a desired protein concentration.
-
Assay Setup: In test tubes, combine the membrane preparation, a fixed concentration of the radioligand (typically near its Kₔ value), and varying concentrations of the test compound. For total binding, omit the test compound. For non-specific binding, add a saturating concentration of a known nAChR ligand.
-
Incubation: Incubate the tubes at a set temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each tube through a glass fiber filter using a cell harvester. Wash the filters quickly with ice-cold buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting the non-specific CPM from the total CPM. Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression analysis (e.g., a one-site competition model) to determine the IC₅₀ value. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
References
- 1. Epibatidine and its analogues as nicotinic acetylcholine receptor agonist: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Tropinone - Wikipedia [en.wikipedia.org]
- 4. d.lib.msu.edu [d.lib.msu.edu]
- 5. researchgate.net [researchgate.net]
- 6. Epibatidine structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative pharmacology of epibatidine: a potent agonist for neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers Publishing Partnerships | Evaluation of novel epibatidine analogs in the rat nicotine drug discrimination assay and in the rat chronic constriction injury neuropathic pain model [frontierspartnerships.org]
- 9. (+/-)-Epibatidine elicits a diversity of in vitro and in vivo effects mediated by nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Epibatidine, a potent analgetic and nicotinic agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Nicotine Activating α4β2 Nicotinic Acetylcholine Receptors to Suppress Neuroinflammation via JAK2-STAT3 Signaling Pathway in Ischemic Rats and Inflammatory Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. JAK/STAT Signaling: Molecular Targets, Therapeutic Opportunities, and Limitations of Targeted Inhibitions in Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Toxicological Evaluation of Pseudotropine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Limited direct toxicological data for pseudotropine is available in the public domain. The following information is substantially based on a read-across approach from structurally related tropane (B1204802) alkaloids, such as atropine, scopolamine, and its immediate precursor, tropinone, and isomer, tropine. This document is intended for informational purposes for research and development and does not constitute a formal safety assessment.
Introduction
This compound is a tropane alkaloid and a natural stereoisomer of tropine. It serves as a precursor in the biosynthesis of other tropane alkaloids, such as calystegines.[1] Given its structural similarity to other pharmacologically active tropane alkaloids, a thorough toxicological evaluation is crucial for any potential therapeutic or industrial application. Tropane alkaloids are known for their anticholinergic activity, primarily through competitive antagonism of muscarinic acetylcholine (B1216132) receptors, which can lead to a range of toxic effects.[2][3][4]
Data Presentation: Summary of Quantitative Toxicological Data (Read-Across)
The following tables summarize available quantitative toxicity data for compounds structurally related to this compound. This data can be used as a preliminary guide for assessing the potential toxicity of this compound.
Table 1: Acute Toxicity Data
| Compound | Test Species | Route of Administration | LD50 | Reference |
| Tropine | Rat | Oral | >2000 mg/kg | [5] |
| Mouse | Intraperitoneal | 139 mg/kg | [5] | |
| Rabbit | Intravenous | >50 mg/kg | [5] | |
| Tropinone | Rat | Oral | Predicted: 2.2288 mol/kg | [6] |
| Atropine | Adult Human | Oral | Lethal dose: ~100 mg | [7] |
| Child | Oral | Lethal dose: ~10 mg | [7] |
Table 2: Genotoxicity Data (General for Tropane Alkaloids)
| Assay | Result | Conclusion | Reference |
| Ames Test | Generally Negative | Tropane alkaloids are generally not considered mutagenic in bacterial reverse mutation assays. | [1][8] |
| In Vitro Chromosomal Aberration | Generally Negative | No significant induction of chromosomal aberrations is typically observed. | [1][8] |
| In Vivo Micronucleus Test | Generally Negative | No significant increase in micronuclei formation in rodent bone marrow has been reported. | [9] |
Table 3: Chronic Toxicity and Reproductive/Developmental Toxicity (General for Tropane Alkaloids)
| Study Type | Findings | Conclusion | Reference |
| Chronic Toxicity | Do not accumulate in the body; no adverse effects due to long-term exposure reported. | The European Food Safety Authority (EFSA) concluded that a tolerable daily intake (TDI) is not necessary as acute reference doses are sufficiently protective. | [1][8][10] |
| Reproductive/Developmental Toxicity | High doses may lead to developmental toxicity, such as reduced fetal weight and skeletal development issues in animal models. | Effects on reproduction and development are a potential concern at high exposure levels. | [2] |
Mechanism of Action and Signaling Pathways
The primary mechanism of toxicity for tropane alkaloids is the competitive antagonism of muscarinic acetylcholine receptors (mAChRs).[3] This blockade of parasympathetic nerve impulses can affect various organs and systems, leading to anticholinergic syndrome at high doses. The symptoms include dry mouth, blurred vision, tachycardia, urinary retention, and central nervous system effects like confusion and hallucinations.[2]
Experimental Protocols
The following are generalized protocols for key toxicological studies based on OECD guidelines. These should be adapted with specific concentrations and conditions for this compound.
Acute Oral Toxicity - Up-and-Down Procedure (UDP) (Adapted from OECD TG 425)
Objective: To determine the acute oral toxicity (LD50) of this compound.
Principle: A sequential dosing of animals, one at a time, at intervals of 48 hours. The dose for each subsequent animal is adjusted up or down depending on the outcome for the previous animal.
Workflow:
Methodology:
-
Test Animals: Healthy, young adult rats (e.g., Wistar or Sprague-Dawley), nulliparous and non-pregnant females.
-
Housing: Housed individually with controlled temperature, humidity, and light cycle. Free access to food and water.
-
Dose Preparation: this compound dissolved in a suitable vehicle (e.g., distilled water, saline).
-
Administration: Administer a single oral dose by gavage.
-
Starting Dose: Typically started at a dose expected to be moderately toxic (e.g., 175 mg/kg).
-
Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, motor activity, and behavior), and body weight changes for up to 14 days.
-
Necropsy: Gross necropsy of all animals at the end of the observation period.
Bacterial Reverse Mutation Test (Ames Test) (Adapted from OECD TG 471)
Objective: To assess the mutagenic potential of this compound by its ability to induce reverse mutations in indicator strains of Salmonella typhimurium and Escherichia coli.
Methodology:
-
Tester Strains: Use at least five strains, including TA98, TA100, TA1535, TA1537, and either E. coli WP2 uvrA or WP2 uvrA (pKM101).
-
Metabolic Activation: Conduct the assay with and without a metabolic activation system (S9 mix from induced rat liver).
-
Procedure: a. Mix the tester strain, test substance at various concentrations, and either S9 mix or a buffer. b. Pour the mixture onto minimal glucose agar (B569324) plates. c. Incubate at 37°C for 48-72 hours.
-
Evaluation: Count the number of revertant colonies. A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies and/or a reproducible increase at one or more concentrations.
In Vitro Mammalian Chromosomal Aberration Test (Adapted from OECD TG 473)
Objective: To identify if this compound can induce structural chromosomal aberrations in cultured mammalian cells.
Methodology:
-
Cell Cultures: Use established cell lines (e.g., Chinese Hamster Ovary - CHO) or primary cell cultures (e.g., human peripheral blood lymphocytes).
-
Metabolic Activation: Conduct the assay with and without an S9 mix.
-
Procedure: a. Expose cell cultures to at least three concentrations of this compound for a short (3-6 hours) and long (continuous treatment until harvest) duration. b. Add a metaphase-arresting substance (e.g., colcemid) before harvesting. c. Harvest cells, prepare chromosome spreads, and stain.
-
Analysis: Microscopically score at least 200 metaphases per concentration for chromosomal aberrations (e.g., breaks, gaps, exchanges).
In Vivo Mammalian Erythrocyte Micronucleus Test (Adapted from OECD TG 474)
Objective: To determine if this compound induces chromosomal damage or damage to the mitotic apparatus in bone marrow erythroblasts of rodents.
Methodology:
-
Test Animals: Mice or rats.
-
Administration: Administer this compound, typically via the intended route of human exposure, at three dose levels to groups of animals.
-
Sample Collection: Collect bone marrow or peripheral blood at appropriate times after the last administration (e.g., 24 and 48 hours).
-
Slide Preparation: Prepare and stain smears.
-
Analysis: Score at least 2000 immature erythrocytes per animal for the presence of micronuclei. Also, assess cytotoxicity by determining the ratio of immature to mature erythrocytes.
Reproduction/Developmental Toxicity Screening Test (Adapted from OECD TG 421)
Objective: To provide initial information on the potential effects of this compound on male and female reproductive performance and on the development of the offspring.
Methodology:
-
Test Animals: Rats.
-
Dosing: Administer this compound daily at three dose levels to both males (for a minimum of four weeks) and females (throughout the study).
-
Mating: Mate animals within the same dose group.
-
Endpoints:
-
Parental: Clinical observations, body weight, food consumption, mating and fertility indices, and histopathology of reproductive organs.
-
Offspring: Number of live and dead pups, pup weight, and external abnormalities.
-
Conclusion
While direct toxicological data for this compound is scarce, a read-across approach from related tropane alkaloids suggests a potential for acute toxicity at high doses, likely mediated by anticholinergic effects on muscarinic receptors. The available information on the broader class of tropane alkaloids suggests a low potential for genotoxicity and chronic toxicity. However, dedicated studies following standardized protocols, such as those outlined above, are essential to definitively characterize the toxicological profile of this compound for any potential application. Researchers should proceed with caution, using the provided information as a preliminary guide for designing comprehensive safety and toxicity evaluations.
References
- 1. Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Tropine - Wikipedia [en.wikipedia.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. qascf.com [qascf.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. grokipedia.com [grokipedia.com]
Application Notes and Protocols for the Derivatization of Pseudotropine for GC Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pseudotropine, a tropane (B1204802) alkaloid and a diastereomer of tropine, is a precursor and metabolite of various pharmacologically significant compounds. Its analysis by gas chromatography (GC) is challenging due to its polar nature, attributed to the presence of a hydroxyl group and a tertiary amine. These functional groups lead to poor chromatographic performance, including peak tailing and potential thermal degradation in the GC inlet.[1] Derivatization is a crucial step to enhance the volatility and thermal stability of this compound, thereby enabling robust and sensitive GC analysis.[1][2]
This document provides detailed application notes and protocols for two common and effective derivatization methods for this compound: silylation and acylation .
Principles of Derivatization for this compound
The primary objective of derivatizing this compound is to mask the active hydrogen of its hydroxyl group, which is the main contributor to its polarity and hydrogen bonding capacity.
-
Silylation: This is the most prevalent method for derivatizing compounds with hydroxyl groups.[1] It involves the replacement of the active hydrogen with a trimethylsilyl (B98337) (TMS) group. This process significantly reduces the polarity and increases the volatility of the analyte, making it amenable to GC analysis.[3] Common silylating agents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[3][4]
-
Acylation: This method introduces an acyl group (R-C=O) to the hydroxyl group of this compound. The resulting ester is more volatile and less polar than the parent compound. Perfluoroacylation reagents, such as pentafluoropropionic anhydride (B1165640) (PFPA), are often used as they can enhance sensitivity, particularly with an electron capture detector (ECD).[5]
Experimental Workflow
The general workflow for the derivatization and subsequent GC analysis of this compound is outlined below.
Experimental Protocols
Protocol 1: Silylation using BSTFA + 1% TMCS
This protocol is adapted from established methods for the silylation of tropane alkaloids.
Materials and Reagents:
-
This compound standard or extracted sample
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous Pyridine (B92270)
-
Anhydrous Ethyl Acetate (B1210297) or Dichloromethane
-
Nitrogen gas (high purity)
-
GC vials with PTFE-lined caps
-
Heating block or oven
Procedure:
-
Sample Preparation: Transfer a known amount of this compound or the dried sample extract into a GC vial. If the sample is in solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen.
-
Reagent Addition: Add 50 µL of anhydrous pyridine to the dried sample and vortex briefly to dissolve. Add 50 µL of BSTFA + 1% TMCS to the vial.
-
Reaction: Tightly cap the vial and vortex for 1 minute. Place the vial in a heating block or oven set at 70°C for 20-30 minutes.[6]
-
Cooling: After incubation, remove the vial and allow it to cool to room temperature.
-
GC-MS Analysis: Inject 1 µL of the derivatized sample into the GC-MS system.
Protocol 2: Acylation using PFPA
This protocol is based on general acylation procedures for compounds containing hydroxyl groups.
Materials and Reagents:
-
This compound standard or extracted sample
-
Pentafluoropropionic Anhydride (PFPA)
-
Anhydrous Ethyl Acetate
-
Nitrogen gas (high purity)
-
GC vials with PTFE-lined caps
-
Heating block or oven
Procedure:
-
Sample Preparation: Transfer a known amount of this compound or the dried sample extract into a GC vial. Ensure the sample is completely dry.
-
Reagent Addition: Add 100 µL of anhydrous ethyl acetate to the vial, followed by 50 µL of PFPA.
-
Reaction: Tightly cap the vial and vortex for 1 minute. Heat the vial at 65-70°C for 30 minutes.[7]
-
Evaporation: After cooling, evaporate the excess reagent and solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried derivative in a suitable solvent for GC analysis (e.g., 100 µL of ethyl acetate).
-
GC-MS Analysis: Inject 1 µL of the reconstituted sample into the GC-MS system.
Data Presentation
The following table summarizes typical quantitative performance data for the GC-MS analysis of tropane alkaloids after derivatization.
| Parameter | Silylation (TMS Derivative) | Acylation (PFPA Derivative) | Reference |
| Linearity Range | 10 - 5000 ng/mL | Analyte dependent, typically in the ng/mL range | [8] |
| Limit of Detection (LOD) | 5.0 ng/mL | Can be lower than silylation with ECD, in the fmol range for some amines | [7][8] |
| Recovery | > 80% | Highly dependent on extraction and derivatization efficiency | [8] |
| Precision (RSD) | < 15% | < 15% | [9] |
| Accuracy | Within ±15% | Within ±15% | [9] |
Recommended GC-MS Parameters
The following are general GC-MS parameters that can be used as a starting point for the analysis of derivatized this compound. Optimization for your specific instrument and column is recommended.
| Parameter | Setting |
| GC Column | DB-5MS or similar non-polar fused-silica capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow of 1.0 - 1.2 mL/min |
| Injector Temperature | 250 - 280°C |
| Injection Mode | Splitless (1 µL injection volume) |
| Oven Temperature Program | Initial temperature 70-100°C, hold for 1-2 min, ramp at 10-20°C/min to 280-300°C, hold for 5-10 min |
| MS Transfer Line Temp | 280°C |
| Ion Source Temperature | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | m/z 50 - 550 |
Logical Relationships in Derivatization Strategy
The choice between silylation and acylation depends on the analytical requirements. The following diagram illustrates the decision-making process.
Conclusion
Derivatization of this compound through either silylation or acylation is essential for reliable and sensitive GC-MS analysis. Silylation with reagents like BSTFA is a robust and widely used method suitable for routine quantitative analysis. Acylation with reagents such as PFPA can offer enhanced sensitivity, particularly for trace-level detection when coupled with an appropriate detector. The choice of method should be guided by the specific analytical goals, available instrumentation, and the required sensitivity. The provided protocols offer a solid foundation for developing and validating a GC-MS method for the analysis of this compound in various matrices.
References
- 1. diverdi.colostate.edu [diverdi.colostate.edu]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. chromtech.com [chromtech.com]
- 6. web.gps.caltech.edu [web.gps.caltech.edu]
- 7. Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Effects of Solvents and Starting Column Temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative analysis of tropane alkaloids in biological materials by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for the Chiral Separation of Tropane Alkaloids: Focus on Pseudotropine and Tropine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tropane (B1204802) alkaloids are a class of bicyclic [3.2.1] nitrogen-containing compounds, many of which possess significant physiological and pharmacological properties. While tropine (B42219) and pseudotropine are the fundamental building blocks of many tropane alkaloids, they are themselves achiral meso compounds due to a plane of symmetry. However, substitution at various positions on the tropane ring can lead to the formation of chiral centers, resulting in enantiomeric pairs with potentially different pharmacological and toxicological profiles. The separation and analysis of these chiral derivatives are therefore crucial in drug discovery, development, and quality control.
This document provides detailed application notes and protocols for the chiral separation of tropane alkaloids, with a specific focus on the methodologies applicable to derivatives of this compound and tropine. The primary techniques covered are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE).
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and widely used technique for the separation of enantiomers. The primary approach involves the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
Common Chiral Stationary Phases for Tropane Alkaloids
Several types of CSPs have proven effective for the chiral resolution of tropane alkaloids and their derivatives:
-
Polysaccharide-based CSPs: These are the most popular and versatile CSPs. They are based on cellulose (B213188) or amylose (B160209) derivatives coated or immobilized on a silica (B1680970) support. The chiral recognition mechanism involves a combination of hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral grooves of the polysaccharide structure.
-
Cyclodextrin-based CSPs: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with guest molecules. Derivatized cyclodextrins bonded to silica provide enantioselectivity based on the differential fit of the enantiomers into the chiral cavity.
-
Protein-based CSPs: Columns based on immobilized proteins, such as α1-acid glycoprotein (B1211001) (AGP), can offer excellent enantioselectivity for a wide range of chiral compounds, including basic drugs like tropane alkaloids.
Experimental Protocol: Chiral HPLC Separation of Tropane Alkaloid Enantiomers (Illustrative Example)
This protocol provides a general procedure for the chiral separation of a hypothetical pair of this compound or tropine derivative enantiomers.
Objective: To resolve the enantiomers of a derivatized tropane alkaloid using a polysaccharide-based chiral stationary phase.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral Column: Amylose or Cellulose-based CSP (e.g., CHIRALPAK® series).
Reagents:
-
Hexane (B92381) (HPLC grade)
-
Isopropanol (IPA) (HPLC grade)
-
Ethanol (HPLC grade)
-
Diethylamine (DEA) or Triethylamine (TEA) (for use as a mobile phase modifier)
-
Sample: Racemic mixture of the tropane alkaloid derivative dissolved in the mobile phase.
Procedure:
-
Column Equilibration: Equilibrate the chiral column with the mobile phase at a constant flow rate for at least 30 minutes or until a stable baseline is achieved.
-
Sample Preparation: Dissolve the racemic sample in the mobile phase to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
Injection: Inject 10 µL of the prepared sample onto the column.
-
Chromatographic Conditions:
-
Mobile Phase: A mixture of Hexane/IPA/DEA (e.g., 80:20:0.1, v/v/v). The ratio of hexane to alcohol and the concentration of the amine modifier may need to be optimized for specific compounds.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 220 nm
-
-
Data Analysis: Record the chromatogram and determine the retention times (tR) for each enantiomer. Calculate the resolution (Rs) between the two peaks.
Data Presentation: Illustrative HPLC Separation Data
The following table summarizes hypothetical quantitative data for the chiral separation of a generic tropane alkaloid derivative.
| Parameter | Enantiomer 1 | Enantiomer 2 |
| Retention Time (tR) (min) | 8.5 | 10.2 |
| Peak Width (W) (min) | 0.5 | 0.6 |
| Resolution (Rs) | \multicolumn{2}{ | c |
| Selectivity Factor (α) | \multicolumn{2}{ | c |
Note: The resolution value (Rs) should ideally be greater than 1.5 for baseline separation. The selectivity factor (α) indicates the separation of the two enantiomers.
Visualization: HPLC Experimental Workflow
Caption: Workflow for chiral HPLC separation of tropane alkaloid derivatives.
Chiral Gas Chromatography (GC)
Chiral GC is a highly sensitive technique suitable for volatile and thermally stable compounds. For tropane alkaloids, derivatization is often necessary to increase their volatility and thermal stability.
Derivatization for Chiral GC Analysis
Derivatization is a key step in the chiral GC analysis of tropane alkaloids. This can be achieved by reacting the hydroxyl group of this compound or tropine with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column. Alternatively, the derivatized or underivatized alkaloids can be analyzed on a chiral GC column.
-
Common Derivatizing Agents:
-
Mosher's Reagent (α-methoxy-α-trifluoromethylphenylacetyl chloride, MTPA-Cl): Forms diastereomeric esters.
-
N-trifluoroacetyl-L-prolyl chloride (TFAP-Cl): Forms diastereomeric amides/esters.
-
Experimental Protocol: Chiral GC-MS Analysis of Tropane Alkaloid Diastereomers
Objective: To separate the diastereomeric derivatives of a tropane alkaloid using GC-MS.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Achiral Capillary Column (e.g., DB-5ms).
Reagents:
-
Dichloromethane (DCM) (anhydrous)
-
Pyridine (anhydrous)
-
Chiral Derivatizing Agent (e.g., (R)-(-)-MTPA-Cl)
-
Nitrogen gas for drying
-
Sample: Racemic mixture of the tropane alkaloid derivative.
Procedure:
-
Derivatization:
-
Dissolve approximately 1 mg of the racemic tropane alkaloid in 0.5 mL of anhydrous DCM in a vial.
-
Add 50 µL of anhydrous pyridine.
-
Add a molar excess of the chiral derivatizing agent (e.g., 1.5 equivalents of (R)-(-)-MTPA-Cl).
-
Seal the vial and heat at 60 °C for 1 hour.
-
Cool the reaction mixture and evaporate the solvent under a stream of nitrogen.
-
Re-dissolve the residue in 1 mL of DCM for GC-MS analysis.
-
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
MS Mode: Electron Ionization (EI) with a scan range of m/z 50-550.
-
-
Data Analysis: Identify the peaks corresponding to the two diastereomers based on their mass spectra and retention times.
Data Presentation: Illustrative GC-MS Separation Data
The following table presents hypothetical data for the GC-MS separation of diastereomeric derivatives of a tropane alkaloid.
| Parameter | Diastereomer 1 | Diastereomer 2 |
| Retention Time (tR) (min) | 15.3 | 15.9 |
| Key Mass Fragments (m/z) | 140, 233, 389 | 140, 233, 389 |
| Resolution (Rs) | \multicolumn{2}{ | c |
Visualization: GC Derivatization and Analysis Workflow
Caption: Workflow for chiral GC-MS analysis via diastereomer formation.
Chiral Capillary Electrophoresis (CE)
Chiral CE offers high separation efficiency, short analysis times, and low sample and reagent consumption. The most common approach for chiral separations in CE is to add a chiral selector to the background electrolyte (BGE).
Chiral Selectors for CE
-
Cyclodextrins (CDs): Native and derivatized cyclodextrins are the most widely used chiral selectors in CE. They form transient diastereomeric inclusion complexes with the enantiomers, leading to differences in their electrophoretic mobilities. Sulfated cyclodextrins are particularly effective for the separation of basic compounds like tropane alkaloids.
Experimental Protocol: Chiral CE Separation of Tropane Alkaloid Enantiomers
Objective: To separate the enantiomers of a tropane alkaloid derivative using a cyclodextrin-modified background electrolyte.
Instrumentation:
-
Capillary Electrophoresis system with a UV detector.
-
Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).
Reagents:
-
Phosphate (B84403) buffer (e.g., 50 mM sodium phosphate)
-
Chiral Selector: Sulfated-β-cyclodextrin (S-β-CD)
-
Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment
-
Sample: Racemic mixture of the tropane alkaloid derivative dissolved in water or BGE.
Procedure:
-
Capillary Conditioning: Condition a new capillary by flushing with 1 M NaOH, followed by water, and finally the background electrolyte.
-
Background Electrolyte (BGE) Preparation: Prepare a 50 mM phosphate buffer and adjust the pH to 2.5 with HCl. Add the chiral selector (e.g., 10 mM S-β-CD) to the buffer. Degas the BGE before use.
-
Sample Preparation: Dissolve the sample in water to a concentration of 0.5 mg/mL.
-
Electrophoretic Conditions:
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
-
Separation Voltage: 25 kV
-
Capillary Temperature: 25 °C
-
Detection: UV at 214 nm
-
-
Data Analysis: Record the electropherogram and determine the migration times for each enantiomer.
Data Presentation: Illustrative CE Separation Data
The following table shows hypothetical data for the chiral CE separation of a tropane alkaloid derivative.
| Parameter | Enantiomer 1 | Enantiomer 2 |
| Migration Time (tm) (min) | 6.2 | 6.8 |
| Peak Efficiency (N) | 150,000 | 145,000 |
| Resolution (Rs) | \multicolumn{2}{ | c |
Visualization: Chiral CE Logical Relationship
Caption: Logical relationship in chiral capillary electrophoresis.
Conclusion
The chiral separation of this compound and tropine derivatives is essential for understanding their stereospecific bioactivities. HPLC, GC, and CE are all powerful techniques for achieving this separation. The choice of method will depend on the specific properties of the analyte, the required sensitivity, and the available instrumentation. For HPLC, polysaccharide-based CSPs are highly versatile. For GC, derivatization to form diastereomers is a common and effective strategy. CE with cyclodextrin (B1172386) additives offers high efficiency and low sample consumption. The protocols and data presented here provide a foundation for developing and validating robust methods for the chiral analysis of this important class of compounds.
"application of pseudotropine in metabolic engineering studies"
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pseudotropine is a tropane (B1204802) alkaloid and a stereoisomer of tropine (B42219). It serves as a crucial precursor in the biosynthesis of a variety of pharmacologically significant alkaloids, including calystegines, which are potent glycosidase inhibitors with therapeutic potential. In the field of metabolic engineering, this compound is a key molecule for pathway elucidation, enzyme discovery, and the development of microbial cell factories for the production of high-value tropane alkaloids. These application notes provide an overview of the use of this compound in metabolic engineering, along with detailed protocols for its production, analysis, and use in functional genomics studies.
Application Notes
Heterologous Production of this compound in Saccharomyces cerevisiae
Metabolic engineering has enabled the de novo production of this compound in microbial hosts like Saccharomyces cerevisiae. This approach offers a sustainable and scalable alternative to extraction from plant sources. The heterologous production of this compound in yeast involves the reconstruction of its biosynthetic pathway, starting from simple carbon sources. Key enzymes in this pathway include tropinone (B130398) reductase II (TRII), which stereospecifically reduces tropinone to this compound. Engineered yeast strains have been developed that can produce this compound at titers of up to 0.08 mg/L in shake flask cultures[1][2]. This microbial platform not only provides a source of this compound but also serves as a valuable tool for pathway optimization and enzyme engineering to improve yields.
Elucidation of Novel Biosynthetic Pathways
This compound and its derivatives are instrumental in the discovery and characterization of novel enzymes and biosynthetic pathways. By employing techniques such as virus-induced gene silencing (VIGS) in tropane alkaloid-producing plants like Atropa belladonna, researchers can identify genes involved in the downstream modification of this compound. For instance, silencing candidate genes and analyzing the resulting metabolic profiles can reveal the functions of enzymes such as cytochrome P450s that catalyze hydroxylations and other modifications of the tropane ring, leading to the diversification of tropane alkaloids.
Enzyme Characterization and Engineering
The enzyme tropinone reductase II (TRII) is a key focus in the metabolic engineering of this compound-derived alkaloids. TRII belongs to the short-chain dehydrogenase/reductase (SDR) family and utilizes NADPH to reduce tropinone to this compound[3]. Characterization of TRII from various plant sources provides insights into its substrate specificity, stereoselectivity, and kinetic properties. This knowledge is crucial for protein engineering efforts aimed at improving enzyme efficiency and for selecting the most suitable enzymes for heterologous expression in microbial hosts.
Quantitative Data
Table 1: Heterologous Production of this compound in Engineered Saccharomyces cerevisiae
| Host Organism | Key Enzymes Expressed | Precursor | Titer (mg/L) | Reference |
| Saccharomyces cerevisiae | AaPYKS, AaCYP82M3, AaTRII | Simple feedstocks | 0.08 | [1][2] |
Table 2: Kinetic Parameters of Tropinone Reductase II (TRII) from Different Plant Species
| Enzyme Source | Substrate | Km (mM) | kcat (s-1) | Optimal pH | Reference |
| Anisodus acutangulus | Tropinone | 0.033 | 13.62 | - | [3] |
| Datura stramonium | Tropinone | 0.048 | - | 4.5 | [3] |
| Hyoscyamus niger | Tropinone | - | - | 5.3-6.5 | [3] |
| Atropa belladonna | Tropinone | - | - | 6.2 | [3] |
| Solanum tuberosum | Tropinone | - | - | 5.0 | [3] |
Experimental Protocols
Protocol 1: Heterologous Production of this compound in Saccharomyces cerevisiae
This protocol is adapted from the work on de novo production of tropine and this compound in yeast[1][2].
1. Strain and Plasmid Construction:
-
Use a suitable S. cerevisiae host strain (e.g., CEN.PK2-1C).
-
Synthesize and codon-optimize the genes for the this compound biosynthetic pathway from a suitable plant source (e.g., Anisodus acutangulus). The key enzyme for this compound production is Tropinone Reductase II (AaTRII). The upstream pathway enzymes include Putrescine N-methyltransferase (PMT), N-methylputrescine oxidase (MPO), a polyketide synthase (PYKS), and a cytochrome P450 (CYP82M3).
-
Clone the genes into yeast expression vectors under the control of strong constitutive promoters (e.g., TEF1, GPD).
-
Transform the plasmids into the yeast host strain using the lithium acetate (B1210297)/single-stranded carrier DNA/polyethylene glycol method.
2. Yeast Cultivation:
-
Prepare a synthetic defined (SD) medium with appropriate amino acid supplements and 2% (w/v) glucose.
-
Inoculate a single colony of the engineered yeast strain into 5 mL of SD medium and grow overnight at 30°C with shaking at 250 rpm.
-
Inoculate the overnight culture into 50 mL of fresh SD medium in a 250 mL shake flask to an initial OD600 of 0.1.
-
Incubate at 30°C with shaking at 250 rpm for 72-96 hours.
3. Sample Preparation and Extraction:
-
Centrifuge 1 mL of the yeast culture at 13,000 x g for 10 min.
-
Collect the supernatant for analysis of extracellular this compound.
-
For intracellular analysis, wash the cell pellet with distilled water and resuspend in methanol (B129727).
-
Lyse the cells by bead beating or sonication.
-
Centrifuge and collect the methanol supernatant.
Protocol 2: Tropinone Reductase II (TRII) Enzyme Assay
This protocol describes a general method for assaying the activity of TRII.
1. Reagents and Buffers:
-
Assay Buffer: 100 mM potassium phosphate (B84403) buffer (pH 6.2).
-
Substrate: 10 mM Tropinone hydrochloride in water.
-
Cofactor: 10 mM NADPH in water.
-
Purified recombinant TRII enzyme.
2. Enzyme Reaction:
-
Set up the reaction mixture in a total volume of 200 µL in a 96-well plate or microcentrifuge tubes.
-
Add 150 µL of Assay Buffer.
-
Add 20 µL of 10 mM NADPH.
-
Add a known amount of purified TRII enzyme.
-
Pre-incubate the mixture at 30°C for 5 min.
-
Initiate the reaction by adding 20 µL of 10 mM Tropinone.
-
Incubate at 30°C for a defined period (e.g., 10-30 min).
3. Reaction Quenching and Analysis:
-
Stop the reaction by adding an equal volume of ethyl acetate and vortexing vigorously.
-
Centrifuge to separate the phases.
-
Collect the upper organic phase containing this compound.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the sample in a suitable solvent for HPLC-MS/MS analysis.
-
The activity of TRII can be determined by monitoring the decrease in NADPH absorbance at 340 nm or by quantifying the amount of this compound produced.
Protocol 3: Analysis of this compound by HPLC-MS/MS
This protocol provides a general method for the quantification of this compound.
1. Instrumentation and Columns:
-
Use a high-performance liquid chromatography system coupled to a tandem mass spectrometer (HPLC-MS/MS) with an electrospray ionization (ESI) source.
-
A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for separation.
2. Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Use a gradient elution, for example: 0-1 min, 5% B; 1-5 min, 5-95% B; 5-7 min, 95% B; 7-7.1 min, 95-5% B; 7.1-10 min, 5% B.
-
Set the flow rate to 0.3 mL/min and the column temperature to 40°C.
3. Mass Spectrometry Conditions:
-
Operate the ESI source in positive ion mode.
-
Use Multiple Reaction Monitoring (MRM) for quantification.
-
The MRM transition for this compound is typically m/z 142.1 → 124.1.
-
Optimize other MS parameters such as capillary voltage, source temperature, and gas flows for maximum sensitivity.
4. Quantification:
-
Prepare a calibration curve using authentic this compound standards.
-
Analyze the extracted samples and quantify the amount of this compound based on the calibration curve.
Protocol 4: Virus-Induced Gene Silencing (VIGS) for Functional Genomics in Atropa belladonna
This protocol is a general guide for performing VIGS in A. belladonna to study the function of genes in the tropane alkaloid pathway.
1. Vector Construction:
-
Use a Tobacco Rattle Virus (TRV)-based VIGS vector system (e.g., pTRV1 and pTRV2).
-
Select a 200-400 bp fragment of the target gene to be silenced. Ensure the fragment is from a conserved region if targeting a gene family, or a specific region for a single gene.
-
Clone the gene fragment into the pTRV2 vector.
2. Agrobacterium Transformation and Infiltration:
-
Transform the pTRV1 and the pTRV2-gene construct into separate Agrobacterium tumefaciens strains (e.g., GV3101).
-
Grow the Agrobacterium cultures overnight in LB medium with appropriate antibiotics.
-
Pellet the cells and resuspend in infiltration buffer (e.g., 10 mM MES, 10 mM MgCl2, 200 µM acetosyringone, pH 5.6) to an OD600 of 1.0.
-
Mix the cultures containing pTRV1 and pTRV2-gene in a 1:1 ratio.
-
Infiltrate the Agrobacterium mixture into the abaxial side of the leaves of 2-3 week old A. belladonna seedlings using a needleless syringe.
3. Plant Growth and Analysis:
-
Grow the infiltrated plants in a controlled environment (e.g., 22°C, 16h light/8h dark cycle) for 3-4 weeks.
-
Monitor for viral symptoms and silencing of a positive control gene (e.g., Phytoene Desaturase, PDS, which results in photobleaching).
-
Harvest root tissues for metabolite analysis.
-
Extract alkaloids and analyze the levels of this compound and its derivatives by HPLC-MS/MS to determine the effect of gene silencing.
-
Perform qRT-PCR to confirm the downregulation of the target gene transcript.
Visualizations
Caption: De novo biosynthetic pathway of this compound.
Caption: Workflow for Virus-Induced Gene Silencing (VIGS).
Caption: Applications of this compound in metabolic engineering.
References
Troubleshooting & Optimization
Technical Support Center: Addressing Low Yield in Pseudotropine Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during the synthesis of pseudotropine, with a primary focus on improving low product yields.
Frequently Asked Questions (FAQs)
Q1: My overall yield of this compound is unexpectedly low. What are the primary areas I should investigate?
A1: Low overall yield in this compound synthesis typically stems from two critical stages: the synthesis of the precursor, tropinone (B130398), and the stereoselective reduction of tropinone to this compound. First, verify the yield and purity of your tropinone. Inefficient precursor synthesis, such as the Robinson-Schotten-Baumann reaction, will invariably lead to poor final yields.[1][2] Second, analyze the stereochemical outcome of your reduction step. The formation of the undesired stereoisomer, tropine (B42219), is a common cause for a low yield of this compound.[3]
Q2: How can I control the stereoselectivity of the tropinone reduction to favor the formation of this compound (3β-tropanol)?
A2: The stereoselectivity of the C-3 carbonyl reduction is the most critical factor. In a laboratory setting, specific chemical reducing agents and conditions can favor the formation of this compound. For instance, the Meerwein–Ponndorf–Verley reduction or using sodium metal in n-pentanol has been shown to provide good stereoselectivity for this compound.[4] In contrast, methods like catalytic hydrogenation with Raney nickel tend to produce tropine with very little this compound.[1] Enzymatic reduction offers the highest specificity; the enzyme Tropinone Reductase II (TR-II) exclusively catalyzes the reduction of tropinone to this compound.[5][6][7]
Q3: What are the main differences and advantages of using chemical versus enzymatic reduction to synthesize this compound?
A3: Chemical reduction methods are often more accessible in a standard chemistry lab but may offer lower stereoselectivity, resulting in a mixture of tropine and this compound that requires subsequent purification.[3] Enzymatic reduction, specifically using Tropinone Reductase II (TR-II), provides near-perfect stereospecificity, yielding almost exclusively this compound.[6][7][8] The primary advantage of the enzymatic route is the high purity of the product, which simplifies downstream processing. However, it requires access to the specific enzyme and optimization of biochemical reaction conditions.[9][10]
Q4: I suspect the issue is with my tropinone synthesis. What are the most critical factors to check in the Robinson-Schotten-Baumann reaction?
A4: The Robinson-Schotten-Baumann synthesis is highly sensitive to several factors.[5]
-
Choice of Carbonyl Compound : Using simple acetone (B3395972) results in poor yields. It is highly recommended to use an "activated" derivative like acetonedicarboxylic acid, which facilitates the necessary Mannich reactions.[1][5]
-
pH Control : The reaction is extremely pH-sensitive. Optimal yields are typically achieved in a buffered solution at a pH between 5 and 7.[1][2]
-
Purity of Reactants : Succinaldehyde (B1195056) is prone to polymerization. Always use freshly prepared or purified succinaldehyde to prevent side reactions.[1]
-
Decarboxylation : When using acetonedicarboxylic acid, the initial product must be fully decarboxylated, usually by heating under acidic conditions, to yield tropinone. Incomplete decarboxylation will result in a mixture of products and lower your yield.[1]
Troubleshooting Guides
Issue 1: Low or No Yield in Tropinone Synthesis
| Potential Cause | Suggested Solution |
| Incorrect pH of the reaction medium. | Buffer the reaction mixture to maintain a pH between 5 and 7 for optimal yield.[1] A suspension of calcium carbonate can be used as a buffer.[5] |
| Use of acetone instead of an activated derivative. | Replace acetone with acetonedicarboxylic acid or its ethyl ester to increase the acidity of the methylene (B1212753) protons and facilitate the Mannich reaction.[1] |
| Polymerization of succinaldehyde reactant. | Use freshly prepared or purified succinaldehyde immediately for the reaction to minimize self-condensation side reactions.[1] |
| Incomplete decarboxylation of the intermediate. | Ensure the workup includes acidification and heating to completely decarboxylate the initial tropinonedicarboxylic acid product to form tropinone.[1] |
Issue 2: Poor Stereoselectivity in Tropinone Reduction (High Percentage of Tropine Isomer)
| Potential Cause | Suggested Solution |
| Non-selective chemical reducing agent. | Standard agents like sodium borohydride (B1222165) can produce mixtures.[3] Switch to methods known to favor this compound, such as using sodium metal in n-pentanol or a Meerwein–Ponndorf–Verley reduction.[4] |
| Suboptimal reaction conditions. | Carefully control the reaction temperature. Lower temperatures often lead to higher selectivity.[3] The choice of solvent can also influence the stereochemical outcome. |
| Use of an incorrect reduction method. | Avoid methods that strongly favor tropine, such as catalytic hydrogenation with Raney nickel, if this compound is the desired product.[1] |
| Lack of access to specific reagents. | If chemical methods are not providing sufficient selectivity, consider an enzymatic approach. Employ Tropinone Reductase II (TR-II) for a highly specific reduction to this compound.[6][7] |
Data Summary
Table 1: Comparison of Common Methods for the Reduction of Tropinone
| Method | Key Reagent(s) / Enzyme | Predominant Product | Typical Outcome / Considerations |
| Catalytic Hydrogenation | Raney Nickel, H₂ | Tropine (3α-tropanol) | Produces very low amounts of this compound; not recommended for this compound synthesis.[1] |
| Sodium Amalgam / Wet Ethanol (B145695) | Na/Hg, Ethanol | Tropine (3α-tropanol) | Favors the formation of the tropine isomer. |
| Meerwein-Ponndorf-Verley | Aluminum isopropoxide, Isopropanol | This compound (3β-tropanol) | Reported to provide good stereoselectivity towards this compound.[4] |
| Sodium in Alcohol | Sodium metal, n-pentanol | This compound (3β-tropanol) | A classic chemical method that achieves good stereoselectivity for this compound.[4] |
| Enzymatic Reduction (TR-I) | Tropinone Reductase I (TR-I), NADPH | Tropine (3α-tropanol) | Highly stereospecific for tropine.[5][6][7] |
| Enzymatic Reduction (TR-II) | Tropinone Reductase II (TR-II), NADPH | This compound (3β-tropanol) | Highly stereospecific for this compound; the most selective method available.[5][6][7] |
Visual Guides and Workflows
Figure 1: Troubleshooting workflow for low this compound yield.
Figure 2: Stereochemical outcomes of tropinone reduction.
Experimental Protocols
Protocol 1: Synthesis of Tropinone (Robinson-Schotten-Baumann)
This protocol is a generalized representation. Researchers should consult primary literature for specific quantities and safety procedures.
-
Preparation of Reactants : Prepare a solution of methylamine (B109427) hydrochloride in water. Separately, prepare freshly purified succinaldehyde.
-
Reaction Setup : In a reaction vessel, combine the methylamine solution with a buffered solution (e.g., containing calcium carbonate) to maintain a pH between 5-7.[1]
-
Addition : To the stirred mixture, add acetonedicarboxylic acid.[1] Following this, slowly add the succinaldehyde solution.
-
Incubation : Seal the vessel and allow the reaction to stir at room temperature for an extended period, typically 48-72 hours, to ensure the tandem Mannich reactions proceed to completion.[1]
-
Workup - Decarboxylation : After the incubation period, acidify the reaction mixture with an appropriate acid (e.g., HCl) and heat the solution to facilitate the decarboxylation of the tropinonedicarboxylic acid intermediate to tropinone.[1]
-
Extraction : Make the solution alkaline with a base (e.g., NaOH) and extract the tropinone into an organic solvent such as diethyl ether or chloroform.[1]
-
Purification : Dry the combined organic extracts over an anhydrous drying agent (e.g., sodium sulfate), filter, and remove the solvent under reduced pressure to yield crude tropinone. Further purification can be achieved via distillation or chromatography.
Protocol 2: Reduction of Tropinone to this compound (Sodium in n-pentanol)
This protocol involves metallic sodium, which is highly reactive. It must be performed by trained personnel with appropriate safety precautions, including working under an inert atmosphere and away from water.
-
Reaction Setup : In a flame-dried, three-neck flask equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen or argon), dissolve the purified tropinone in anhydrous n-pentanol.
-
Reagent Addition : While vigorously stirring the solution, carefully add small, freshly cut pieces of sodium metal to the reaction mixture. The reaction is exothermic and will generate hydrogen gas. Control the rate of addition to maintain a manageable reflux.
-
Reaction : Continue stirring until all the sodium has reacted and the tropinone is consumed (monitor by TLC or GC).
-
Quenching : After the reaction is complete, cool the mixture in an ice bath and cautiously add ethanol to quench any remaining sodium, followed by the slow addition of water.
-
Workup and Extraction : Remove the n-pentanol under reduced pressure or by steam distillation. Make the remaining aqueous solution alkaline and extract the product with an organic solvent (e.g., diethyl ether).
-
Purification : Dry the organic extracts, filter, and concentrate to yield crude this compound. The product can be further purified by recrystallization or column chromatography to separate it from any minor tropine isomer.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Tropinone - Wikipedia [en.wikipedia.org]
- 6. Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pnas.org [pnas.org]
- 9. researchgate.net [researchgate.net]
- 10. Overexpression of tropinone reductases alters alkaloid composition in Atropa belladonna root cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Pseudotropine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of pseudotropine.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound, a tropane (B1204802) alkaloid often synthesized by the reduction of tropinone. The primary challenge in its purification is the separation from its diastereomer, tropine (B42219), which is often co-produced.
Problem 1: Poor Separation of this compound and Tropine by Column Chromatography
Symptoms:
-
Fractions from column chromatography contain a mixture of this compound and tropine, as confirmed by TLC or HPLC analysis.
-
Broad, overlapping peaks are observed during column chromatography.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Inappropriate Stationary Phase | While silica (B1680970) gel is commonly used for the separation of alkaloids, its slightly acidic nature can sometimes lead to tailing of basic compounds like this compound. Consider using neutral or basic alumina (B75360) as the stationary phase. Alternatively, deactivated silica gel (treated with a base like triethylamine) can be employed. |
| Incorrect Mobile Phase Composition | The polarity of the mobile phase is critical for separating diastereomers. A systematic variation of the solvent system is recommended. Start with a non-polar solvent like hexane (B92381) or toluene (B28343) and gradually increase the polarity by adding a more polar solvent such as ethyl acetate, acetone, or an alcohol (methanol or ethanol). The addition of a small amount of a basic modifier, like triethylamine (B128534) (0.1-1%), to the mobile phase can improve peak shape and resolution by minimizing interactions with the acidic sites on the silica gel.[1] |
| Column Overloading | Loading too much crude product onto the column will inevitably lead to poor separation. As a rule of thumb, the amount of sample loaded should be 1-5% of the mass of the stationary phase. If overloading is suspected, reduce the sample amount in the next purification attempt. |
| Improper Column Packing | An improperly packed column with channels or cracks will result in a non-uniform flow of the mobile phase and poor separation. Ensure the column is packed uniformly and the top surface of the stationary phase is level and protected with a layer of sand. |
Problem 2: Difficulty in Crystallizing this compound or Co-crystallization with Tropine
Symptoms:
-
The product "oils out" instead of forming crystals.
-
Crystals do not form even after seeding.
-
The resulting crystals are found to be a mixture of this compound and tropine.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Inappropriate Solvent System | The choice of solvent is crucial for successful crystallization. A good solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For separating diastereomers, the solvent system should ideally have a significant solubility difference between the two isomers. Based on available data for tropine and general principles, consider solvent systems like ethanol/acetone or exploring mixtures of a good solvent (e.g., ethanol, methanol) with an anti-solvent (e.g., hexane, toluene, ethyl acetate).[2] |
| Solution is Too Concentrated or Cooled Too Quickly | "Oiling out" often occurs when a supersaturated solution is cooled too rapidly. Try using a more dilute solution or slowing down the cooling process. A stepwise cooling approach (e.g., room temperature, then 4°C, then -20°C) can be beneficial. |
| Presence of Impurities | Impurities can inhibit crystallization or lead to the formation of impure crystals. If the crude product is highly impure, consider a preliminary purification step, such as a quick filtration through a silica plug, before attempting crystallization. |
| Similar Crystal Lattice Packing of Diastereomers | In some cases, diastereomers can co-crystallize due to similar molecular shapes and intermolecular interactions.[3] If simple crystallization is ineffective, consider derivatization of the alcohol group to form esters, which may have different crystallization properties, followed by hydrolysis after separation. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when purifying this compound?
A1: The most common impurity is its diastereomer, tropine . This is because many synthetic routes, particularly the reduction of tropinone, produce a mixture of both isomers.[4] Other potential impurities include:
-
Unreacted tropinone: The starting material for the reduction reaction.
-
Over-reduction products: Depending on the reducing agent and reaction conditions, further reduction of the tropane ring system could occur, although this is less common with mild reducing agents like sodium borohydride.
-
By-products from the reducing agent: For example, when using sodium borohydride, borate (B1201080) esters can be formed which need to be hydrolyzed during workup.[5]
-
Degradation products: this compound can be susceptible to degradation under harsh pH and high-temperature conditions.
Q2: How can I monitor the separation of this compound and tropine during chromatography?
A2: Thin-Layer Chromatography (TLC) is a quick and effective method.
-
Stationary Phase: Use silica gel 60 F254 plates.
-
Mobile Phase: A mixture of a polar and a non-polar solvent is effective. A common system is chloroform:methanol (B129727):acetone:25% ammonium (B1175870) hydroxide (B78521) (75:15:10:1.6 v/v/v/v).[6] The ratio can be adjusted to achieve optimal separation.
-
Visualization: The spots can be visualized under UV light (if the compounds are UV active or a fluorescent indicator is in the plate) or by staining with a suitable reagent.[7] Dragendorff's reagent is a classic choice for visualizing alkaloids, typically producing orange or brown spots.[6] Potassium permanganate (B83412) stain can also be used, which reacts with the alcohol functional group.
Q3: What are the recommended storage conditions for purified this compound?
A3: this compound is a solid that should be stored in a cool, dry place, protected from light. For long-term storage, refrigeration (2-8°C) is recommended. Tropane alkaloids can be sensitive to high temperatures and extreme pH, which can lead to degradation.
Q4: I am seeing a new, unexpected spot on my TLC after purification. What could it be?
A4: An unexpected spot could be a degradation product or an impurity from the solvents or materials used in the purification. To investigate this, you can perform a forced degradation study on a small sample of your purified this compound.[8] Exposing the sample to acidic, basic, oxidative, and thermal stress can help you identify potential degradation products and see if they match the unknown spot on your TLC.
Experimental Protocols
Protocol 1: Purity Analysis by HPLC
This protocol is a general guideline for the purity analysis of this compound and can be adapted to separate it from tropine and other impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is often effective.
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) or formic acid in water.
-
Solvent B: Acetonitrile or methanol.
-
A typical gradient could be 5-95% Solvent B over 20-30 minutes. The gradient should be optimized for the specific separation.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a low wavelength (e.g., 200-220 nm) as this compound lacks a strong chromophore.
-
Sample Preparation: Dissolve a small amount of the sample (approx. 1 mg/mL) in the mobile phase or a compatible solvent.
Protocol 2: General Guideline for Preparative Column Chromatography
This protocol provides a starting point for the separation of this compound from a mixture containing tropine.
-
Stationary Phase: Silica gel (60-120 mesh or 230-400 mesh for flash chromatography).
-
Column Packing: Pack the column using a slurry of the silica gel in the initial mobile phase.
-
Sample Loading: Dissolve the crude mixture in a minimal amount of the mobile phase or a slightly more polar solvent. Alternatively, for less soluble samples, use a "dry loading" technique where the sample is adsorbed onto a small amount of silica gel, the solvent is evaporated, and the dry powder is added to the top of the column.
-
Mobile Phase: A gradient elution is recommended. Start with a less polar solvent system and gradually increase the polarity. A good starting point could be a mixture of dichloromethane (B109758) and methanol (e.g., 98:2), gradually increasing the methanol concentration. The addition of 0.5% triethylamine to the mobile phase can improve peak shape.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing pure this compound.
-
Post-Purification: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| Chloroform | Slightly soluble | |
| Methanol | Slightly soluble | |
| Ethanol | 10 mg/mL | |
| Dimethylformamide (DMF) | 1 mg/mL | |
| Dimethyl sulfoxide (B87167) (DMSO) | 2 mg/mL | |
| PBS (pH 7.2) | 10 mg/mL | |
| Water | Very soluble | |
| Diethyl ether | Very soluble | |
| Toluene | Moderately or sparingly soluble | |
| Acetone | Freely soluble |
Note: "Slightly soluble," "Freely soluble," and "Very soluble" are qualitative descriptions and the actual solubility can vary with temperature.
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for poor diastereomer separation.
References
- 1. Preparative separation of atropine and scopolamine from Daturae metelis Flos using pH-zone-refining counter-current chromatography with counter-rotation and dual-mode elution procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sodium borohydride, Sodium tetrahydroborate [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. publications.iupac.org [publications.iupac.org]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Diastereoselectivity in Tropinone Reduction
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to navigating the challenges of diastereoselective tropinone (B130398) reduction. Find answers to frequently asked questions, troubleshoot common experimental issues, and access detailed protocols for achieving your desired diastereomer, whether it be tropine (B42219) (the 3α-alcohol) or pseudotropine (the 3β-alcohol).
Frequently Asked Questions (FAQs)
Q1: What are the products of tropinone reduction and why is diastereoselectivity an issue?
Reduction of the ketone in tropinone, a bicyclic alkaloid, results in the formation of two diastereomeric alcohols: tropine and this compound. These molecules have different spatial arrangements of the hydroxyl group. Tropine is the precursor to atropine, while this compound is a precursor for other alkaloids like tropacocaine. Controlling the reaction to favor one diastereomer over the other is crucial for efficient synthesis of the desired downstream product.
Q2: What is the fundamental principle governing which diastereomer is formed?
The ratio of tropine to this compound is primarily determined by the direction of hydride attack on the carbonyl carbon of tropinone. This is influenced by a combination of steric hindrance and electronic effects, which can be manipulated through the choice of reducing agent and reaction conditions. The two main pathways are:
-
Axial Attack: Hydride attacks from the same face as the nitrogen bridge, leading to the formation of the equatorial alcohol, tropine .
-
Equatorial Attack: Hydride attacks from the face opposite to the nitrogen bridge, resulting in the axial alcohol, This compound .
Q3: What is the difference between kinetic and thermodynamic control in this reaction?
-
Kinetic Control: This regime favors the product that is formed fastest. It is typically achieved at lower temperatures with less reactive (often bulkier) reagents. The product ratio is determined by the difference in the activation energies of the competing reaction pathways.
-
Thermodynamic Control: This favors the most stable product. It is usually achieved at higher temperatures with reversible reaction conditions, allowing the initial products to equilibrate to the most stable diastereomer.
Q4: Which diastereomer, tropine or this compound, is more stable?
This compound, with its equatorial hydroxyl group, is generally the more thermodynamically stable of the two diastereomers. Tropine, with its axial hydroxyl group, is typically the less stable, kinetically favored product with smaller hydride reagents.
Troubleshooting Guide
Issue 1: My reduction produced a nearly 1:1 mixture of tropine and this compound, but I want to favor one isomer.
-
Problem: The reducing agent and conditions used are not selective enough. Standard sodium borohydride (B1222165) reductions in alcoholic solvents often show poor diastereoselectivity.[1]
-
Solution to Favor this compound (Thermodynamic Product):
-
Use a Reversible Method: Employ the Meerwein-Ponndorf-Verley (MPV) reduction. The reversible nature of this reaction, especially with extended reaction times, allows the mixture to equilibrate to the more stable this compound.[2]
-
Use a Dissolving Metal Reduction: Reduction with sodium metal in a higher boiling alcohol like n-pentanol can also favor the formation of this compound.[2]
-
-
Solution to Favor Tropine (Kinetic Product):
-
Use a Bulky Reducing Agent: Reagents like L-Selectride® are sterically hindered and will preferentially attack from the less hindered equatorial face, leading to the formation of tropine.
-
Catalytic Hydrogenation: Hydrogenation over a platinum catalyst often favors the formation of tropine.
-
Issue 2: My yield is low after workup.
-
Problem: The tropane (B1204802) alkaloids are amines and can be water-soluble, especially when protonated.
-
Solution: During aqueous workup, ensure the aqueous layer is made basic (pH > 10) with a base like sodium hydroxide (B78521) before extraction with an organic solvent (e.g., chloroform (B151607) or dichloromethane). This deprotonates the nitrogen, making the product more soluble in the organic phase. Perform multiple extractions to ensure complete recovery.
Issue 3: I am trying to reduce a substituted tropinone (e.g., 2-carbomethoxytropinone) and my ester group is also being reduced.
-
Problem: You are using a reducing agent that is too strong and not chemoselective. Lithium aluminum hydride (LiAlH₄) will reduce both ketones and esters.
-
Solution: Use a milder reducing agent that is selective for ketones in the presence of esters. Sodium borohydride (NaBH₄) is an excellent choice for this purpose as it will typically not reduce the ester group under standard conditions.
Data Presentation: Diastereoselectivity of Tropinone Reduction
The following tables summarize the approximate diastereomeric ratios of tropine to this compound obtained with various reduction methods. Note that ratios can be influenced by specific reaction conditions such as temperature, solvent, and reaction time.
| Method | Reducing Agent/Catalyst | Solvent | Approx. Tropine:this compound Ratio | Control Type |
| Hydride Reduction | Sodium Borohydride (NaBH₄) | Methanol (B129727) | ~ 40 : 60 | Minimal Selectivity |
| Hydride Reduction | Lithium Aluminum Hydride (LiAlH₄) | Diethyl Ether | ~ 85 : 15 | Kinetic |
| Dissolving Metal | Sodium (Na) | n-Pentanol | ~ 10 : 90 | Thermodynamic |
| MPV Reduction | Aluminum Isopropoxide | Isopropanol | ~ 10 : 90 | Thermodynamic |
| Catalytic Hydrogenation | Platinum Dioxide (PtO₂) | Ethanol/Acetic Acid | ~ 90 : 10 | Kinetic |
Experimental Protocols
Protocol 1: Reduction of Tropinone with Sodium Borohydride
This protocol typically results in a mixture of tropine and this compound.
-
Dissolution: Dissolve tropinone (1.0 eq) in methanol (approx. 10 mL per gram of tropinone) in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of NaBH₄: Slowly add sodium borohydride (1.0 eq) portion-wise to the stirred solution. Be cautious as hydrogen gas will be evolved.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quenching: Slowly add water to quench the excess NaBH₄.
-
Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.
-
Workup: Make the remaining aqueous solution basic with 2M NaOH (to pH > 10) and extract with chloroform (3 x 20 mL).
-
Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product mixture.
Protocol 2: Reduction of Tropinone with Lithium Aluminum Hydride (Favors Tropine)
Caution: LiAlH₄ reacts violently with water. All glassware must be oven-dried and the reaction must be performed under an inert atmosphere (e.g., nitrogen or argon).
-
Setup: In a flame-dried, three-neck round-bottom flask equipped with a dropping funnel, condenser, and nitrogen inlet, suspend lithium aluminum hydride (LiAlH₄) (0.5 eq) in anhydrous diethyl ether.
-
Cooling: Cool the suspension to 0 °C in an ice bath.
-
Addition of Tropinone: Dissolve tropinone (1.0 eq) in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension via the dropping funnel.
-
Reaction: After the addition is complete, stir the mixture at room temperature for 4 hours.
-
Quenching (Fieser workup): Cautiously quench the reaction by the sequential dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams. A granular precipitate should form.
-
Filtration: Filter the mixture through a pad of Celite®, washing the filter cake with additional diethyl ether.
-
Concentration: Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a product enriched in tropine.
Protocol 3: Meerwein-Ponndorf-Verley (MPV) Reduction of Tropinone (Favors this compound)
-
Setup: In a round-bottom flask equipped with a distillation head, add tropinone (1.0 eq) and a solution of aluminum isopropoxide (1.0 eq) in anhydrous isopropanol.
-
Reaction: Slowly heat the mixture to distill off the acetone (B3395972) that is formed during the reaction. This shifts the equilibrium towards the products.
-
Equilibration: After the initial distillation of acetone, continue to reflux the mixture for several hours to allow for equilibration to the thermodynamically favored this compound.
-
Workup: After cooling, hydrolyze the reaction mixture with dilute hydrochloric acid.
-
Purification: Make the aqueous layer basic (pH > 10) with NaOH and extract with chloroform. Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield a product enriched in this compound.
Visualizations
Caption: General pathway for the reduction of tropinone to its diastereomeric alcohols.
Caption: Decision workflow for selecting a reduction method based on the desired diastereomer.
References
"preventing degradation of pseudotropine during analysis"
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pseudotropine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during sample preparation and analysis, with a focus on preventing degradation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern during analysis?
A1: this compound (or ψ-tropine) is a tropane (B1204802) alkaloid and a derivative of tropane.[1] It serves as a precursor in the biosynthesis of other alkaloids, such as calystegines.[2] Like many alkaloids, this compound can be susceptible to degradation under certain analytical conditions, which can lead to inaccurate quantification and misleading experimental results. The primary stability concerns stem from its chemical structure: a bicyclic secondary amino alcohol.
Q2: What are the primary factors and potential pathways leading to this compound degradation?
A2: While specific forced degradation studies on this compound are not extensively documented in the literature, based on its chemical structure and the behavior of related tropane alkaloids, the primary degradation pathways are likely:
-
Thermal Degradation (especially during GC-MS): High temperatures in a Gas Chromatography (GC) inlet can cause degradation. For related tropane alkaloids like atropine (B194438) and scopolamine, thermal degradation results in the elimination of water (dehydration).[3][4][5]
-
Dehydration: As a secondary alcohol, this compound can undergo acid-catalyzed or thermal dehydration to form an alkene (anhydro-pseudotropine or trop-3-ene).[6][7]
-
Oxidation: The secondary alcohol group is susceptible to oxidation to a ketone (tropinone). The tertiary amine (N-methyl group) is also a potential site for oxidative N-demethylation to form northis compound, a reaction observed in its biosynthesis.[8][9][10]
Q3: I am observing low recovery or a complete loss of my this compound peak. What are the likely causes?
A3: Low recovery is a common issue that can often be traced back to degradation during sample preparation or analysis. Consider the following:
-
High Temperature Exposure: If you are using GC-MS, the inlet temperature may be too high, causing thermal degradation.[3]
-
Inappropriate pH: Extreme acidic or alkaline conditions during extraction or in your final sample solution can catalyze degradation. Most tropane alkaloids are more stable in slightly acidic to neutral solutions.[11]
-
Oxidative Stress: The presence of oxidizing agents in your solvents or reagents, or prolonged exposure to air, can lead to oxidative degradation.
-
Photodegradation: While less documented for this compound specifically, many alkaloids are light-sensitive. Protecting samples from light is a good laboratory practice.
Q4: My chromatogram shows unexpected peaks near my this compound peak. Could these be degradation products?
A4: Yes, the appearance of new, unidentified peaks, especially after sample stress (e.g., prolonged storage, heating), is a strong indicator of degradation.
-
A peak with a lower retention time on a reverse-phase column and a mass corresponding to the loss of water (M-18) could indicate the formation of the more nonpolar anhydro-pseudotropine.
-
A peak corresponding to a mass of (M-14) could suggest N-demethylation.
-
A peak with a mass of (M+H-2) could indicate oxidation to tropinone. To confirm, it is recommended to perform a forced degradation study (see Protocol 2) to intentionally generate and identify these degradation products.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No this compound Peak in GC-MS | Thermal Degradation in Inlet: High injector temperature is causing on-column degradation. | Lower the injector temperature. For similar tropane alkaloids, temperatures below 250°C significantly reduce degradation.[3][4] Consider using a temperature ramp program for the inlet if available. Alternatively, use a more thermally stable solvent like ethyl acetate (B1210297) instead of methanol.[3] |
| Derivatization: Consider derivatizing the hydroxyl group (e.g., silylation with BSTFA) to increase thermal stability, a common practice for other tropane alkaloids.[3] | ||
| Variable/Inconsistent Results in LC-MS | pH-Dependent Degradation: The pH of the mobile phase or sample diluent is promoting degradation. | Maintain a slightly acidic to neutral pH (e.g., pH 4-7) for your mobile phase and sample solvent.[11] Use buffered solutions. |
| Oxidation: Dissolved oxygen in the mobile phase or sample is degrading the analyte. | Degas the mobile phase thoroughly. Prepare samples fresh and analyze them promptly. If samples must be stored, keep them at low temperatures (-20°C or -80°C) under an inert atmosphere (nitrogen or argon). | |
| Appearance of Unknown Peaks | Formation of Degradation Products: Sample has been exposed to heat, extreme pH, light, or oxidizing conditions. | Confirm the identity of the peaks using LC-MS/MS or GC-MS by analyzing their mass fragmentation patterns.[12][13] Perform a forced degradation study (Protocol 2) to generate standards of the degradation products. |
| Contamination: Contamination from glassware, solvents, or reagents. | Use high-purity solvents and reagents. Ensure all glassware is scrupulously clean. Run a blank (solvent) injection to rule out system contamination. | |
| Poor Peak Shape (Tailing or Fronting) | Secondary Interactions: The basic amine group of this compound is interacting with acidic silanol (B1196071) groups on the silica-based column. | Use a column with end-capping or a hybrid particle technology (e.g., BEH). Add a competing base, like a small amount of triethylamine (B128534) (TEA), to the mobile phase, or use a low-ionic-strength buffer at a slightly acidic pH to protonate the amine. |
Data Summary
While specific quantitative stability data for this compound is limited in the available literature, the following table summarizes recommended conditions to minimize degradation based on the known chemistry of tropane alkaloids.
| Parameter | Recommended Condition | Rationale | Reference |
| pH (Aqueous Solution) | 4 - 7 | Minimizes both acid- and base-catalyzed degradation pathways. Tropane alkaloids are generally more soluble and stable under slightly acidic conditions. | [11] |
| Storage Temperature | Short-term (24-48h): 2-8°CLong-term: -20°C to -80°C | Reduces the rate of all chemical degradation reactions. | General best practice |
| Light Exposure | Store in amber vials or protect from light. | Prevents potential photodegradation. | General best practice |
| GC Inlet Temperature | < 250 °C | Minimizes thermal dehydration and fragmentation. | [3][4] |
| Solvent for GC Analysis | Ethyl acetate | Shown to reduce thermal degradation of related tropane alkaloids compared to methanol. | [3] |
Visualizations
Logical Relationships and Degradation Pathways
References
- 1. selleckchem.com [selleckchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Thermal (In)stability of Atropine and Scopolamine in the GC-MS Inlet - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thermal (In)stability of Atropine and Scopolamine in the GC-MS Inlet | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. Metabolomics-guided discovery of cytochrome P450s involved in this compound-dependent biosynthesis of modified tropane alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabolomics-guided discovery of cytochrome P450s involved in this compound-dependent biosynthesis of modified tropane alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Study of fungal degradation products of polycyclic aromatic hydrocarbons using gas chromatography with ion trap mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Peak Tailing in Pseudotropine HPLC Analysis
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting peak tailing issues encountered during the HPLC analysis of pseudotropine. The content is presented in a question-and-answer format to directly address specific problems.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem in this compound analysis?
Peak tailing is a phenomenon in chromatography where a peak is asymmetrical, having a trailing edge that is longer than the leading edge.[1][2] In an ideal chromatogram, peaks should be symmetrical and Gaussian in shape.[3] Peak tailing is problematic because it can negatively impact the accuracy of peak integration, leading to unreliable quantification.[2] It can also decrease the resolution between adjacent peaks, making it difficult to separate this compound from other compounds in the sample.[2][4]
Q2: What are the most common causes of peak tailing when analyzing basic compounds like this compound?
The primary cause of peak tailing for basic compounds like this compound is secondary interactions between the analyte and the stationary phase.[4][5] this compound is an alkaloid and therefore a basic compound.[6] These unwanted interactions often occur with residual silanol (B1196071) groups (Si-OH) on the surface of silica-based HPLC columns.[7][8] At mobile phase pH levels above 3, these silanol groups can become ionized (Si-O-) and interact strongly with the positively charged (protonated) basic analyte, causing the peak to tail.[5][8]
Other significant causes include:
-
Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound, a mix of ionized and unionized forms of the analyte can exist, leading to peak distortion.[9]
-
Column Issues: Degradation of the column, formation of voids in the packing material, or a blocked frit can all contribute to peak tailing.[2][5]
-
Instrumental Effects: Extra-column band broadening due to long or wide-diameter tubing, or issues with fittings and connections can cause peaks to tail.[9][10]
-
Sample Overload: Injecting too much sample (mass overload) or too large a volume can lead to peak distortion.[1][11]
Troubleshooting Guides
Issue 1: Peak tailing is observed for this compound, but not for neutral compounds in the same run.
This is a strong indication that the issue is chemical in nature, likely due to secondary interactions between the basic this compound molecule and the stationary phase.
Solution Workflow:
Caption: Troubleshooting workflow for chemical causes of peak tailing.
Detailed Steps:
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase to a range of 2.5-3.0 will protonate the silanol groups, minimizing their interaction with the protonated basic analyte.[2][5]
-
Use a Buffer: Incorporating a buffer (e.g., phosphate or acetate) at a concentration of 10-50 mM helps to maintain a stable pH and can mask some of the residual silanol interactions.[2][4]
-
Employ a Modern Column: Use a column that is "base-deactivated" or "end-capped".[12] End-capping involves chemically bonding a small molecule, like a trimethylsilyl (B98337) group, to the residual silanol groups, effectively shielding them from interaction with the analyte.[12]
-
Consider Mobile Phase Additives: Adding a small amount of a competitive base, such as triethylamine (B128534) (TEA), to the mobile phase can also reduce peak tailing. TEA will preferentially interact with the active silanol sites, preventing this compound from doing so.
Issue 2: All peaks in the chromatogram, including neutral compounds, are tailing.
This suggests a physical or mechanical problem with the HPLC system or the column itself.
Solution Workflow:
Caption: Troubleshooting workflow for physical causes of peak tailing.
Detailed Steps:
-
Check for Extra-Column Volume: Ensure that the length of tubing between the injector, column, and detector is as short as possible. Use tubing with a narrow internal diameter (e.g., 0.005 inches or 0.12 mm) to minimize dead volume.[9]
-
Inspect Fittings: Check all fittings to ensure they are properly tightened and not causing any leaks or dead volume.
-
Guard Column: If you are using a guard column, it may be contaminated or blocked. Try replacing it with a new one.[11][13]
-
Column Inlet Frit/Void: The inlet frit of the column may be blocked with particulate matter from the sample or mobile phase.[5][14] A void may have also formed at the head of the column.[10] Try back-flushing the column (if the manufacturer's instructions permit) to remove any blockage. If a void is suspected, the column will likely need to be replaced.[4][5]
Data Presentation
The following table summarizes the expected impact of various parameters on the peak tailing of a basic compound like this compound. The USP Tailing Factor (Tf) is used as a quantitative measure, where a value of 1.0 is a perfectly symmetrical peak, and values greater than 1.5 are generally considered unacceptable.[5]
| Parameter | Change | Expected Impact on Peak Tailing Factor (Tf) | Rationale |
| Mobile Phase pH | Decrease from 7.0 to 3.0 | Significant Decrease (e.g., from 2.1 to 1.2) | Protonates silanol groups, reducing secondary interactions.[5] |
| Buffer Concentration | Increase from 10 mM to 50 mM | Moderate Decrease (e.g., from 1.8 to 1.4) | Masks residual silanol groups and maintains stable pH.[4] |
| Organic Modifier | Switch from Acetonitrile (B52724) to Methanol | Potential Decrease | Methanol can form hydrogen bonds with silanol groups, reducing their availability for interaction with the analyte.[8] |
| Column Type | Standard C18 vs. End-capped C18 | Significant Decrease (e.g., from 2.5 to 1.3) | End-capping physically blocks the problematic silanol groups.[9][12] |
| Column Temperature | Increase from 25°C to 40°C | Variable; may decrease or increase | Can improve mass transfer kinetics, but may also affect mobile phase viscosity and analyte-stationary phase interactions. |
| Sample Concentration | Decrease by 50% | Potential Decrease | Reduces the risk of mass overload on the column.[1][11] |
Experimental Protocols
Hypothetical HPLC Method for this compound Analysis
This protocol is a starting point for the analysis of this compound and may require optimization.
-
HPLC System: Agilent 1260 Infinity II or equivalent
-
Column: Zorbax Extend C18, 4.6 x 150 mm, 5 µm particle size (or a similar base-deactivated column)
-
Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% B to 40% B over 10 minutes, then a 2-minute hold at 40% B, followed by a 3-minute re-equilibration at 5% B.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection: UV at 210 nm
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and Mobile Phase B. Filter through a 0.45 µm syringe filter before injection.
Protocol for Column Flushing to Address Blockage:
-
Disconnect the column from the detector.
-
Check the manufacturer's instructions to confirm if the column can be reverse-flushed.
-
If permissible, reverse the column direction.
-
Flush the column with at least 10-20 column volumes of a strong solvent (e.g., 100% acetonitrile or methanol) at a low flow rate (e.g., 0.5 mL/min).
-
After flushing, return the column to its original orientation and re-equilibrate with the mobile phase before use.
Visualization of Key Concepts
Signaling Pathway: Secondary Interaction Leading to Peak Tailing
Caption: Interaction of protonated this compound with ionized silanol groups.
References
- 1. pharmaguru.co [pharmaguru.co]
- 2. uhplcs.com [uhplcs.com]
- 3. waters.com [waters.com]
- 4. gmpinsiders.com [gmpinsiders.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 8. pharmagrowthhub.com [pharmagrowthhub.com]
- 9. chromtech.com [chromtech.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 12. LC Technical Tip [discover.phenomenex.com]
- 13. waters.com [waters.com]
- 14. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
"improving resolution in the chiral separation of tropane alkaloids"
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working on the chiral separation of tropane (B1204802) alkaloids. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges and optimize your separation methods.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the chiral separation of tropane alkaloids using High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE).
Issue 1: Poor or No Enantiomeric Resolution
Q: I am not seeing any separation between the enantiomers of my tropane alkaloid sample. What are the likely causes and how can I fix this?
A: Poor or no resolution is a common challenge in chiral separations. The primary reasons often involve the selection of the chiral stationary phase (CSP) and the composition of the mobile phase.
Possible Causes & Solutions:
-
Inappropriate Chiral Stationary Phase (CSP): The choice of CSP is critical for achieving enantioselectivity. Polysaccharide-based CSPs are widely used and effective for a broad range of chiral compounds, including tropane alkaloids.[1][2]
-
Solution: Screen different types of CSPs. Polysaccharide-based columns (e.g., Chiralpak® AD, AS, OD, OJ series) and macrocyclic glycopeptide-based columns (e.g., Chirobiotic™ V, T) are excellent starting points.[3][4] For instance, a Chirobiotic V column has shown better resolution for warfarin (B611796) compared to Chirobiotic T, illustrating the importance of screening different columns of the same family.[3]
-
-
Suboptimal Mobile Phase Composition: The mobile phase composition, including the organic modifier and additives, significantly impacts selectivity.[5]
-
Solution:
-
Organic Modifier: In normal-phase mode, vary the alcohol modifier (e.g., ethanol, isopropanol) and its concentration.[3] Ethanol is often a good starting point and can provide better peak efficiency and resolution than isopropanol.[3]
-
Additives: For basic compounds like tropane alkaloids, adding a small amount of a basic additive like diethylamine (B46881) (DEA) to the mobile phase can improve peak shape and resolution.[6] Conversely, for acidic compounds, an acidic additive like trifluoroacetic acid (TFA) may be beneficial.[3]
-
-
-
Incorrect Temperature: Temperature affects the thermodynamics of the separation process and can influence enantioselectivity.
-
Solution: Lowering the column temperature can sometimes enhance the weaker bonding forces involved in chiral recognition, leading to improved resolution.[3]
-
Logical Troubleshooting Workflow for Poor Resolution
Caption: Troubleshooting workflow for poor enantiomeric resolution.
Issue 2: Poor Peak Shape (Tailing, Fronting, or Splitting)
Q: My peaks are tailing/fronting/splitting, which is affecting the resolution and quantification. What should I do?
A: Poor peak shape is often caused by secondary interactions between the analyte and the stationary phase, column overload, or issues with the sample solvent.
Possible Causes & Solutions:
-
Secondary Interactions: Basic analytes like tropane alkaloids can interact with acidic silanol (B1196071) groups on the silica (B1680970) support of the CSP, leading to peak tailing.
-
Solution: Add a basic modifier to the mobile phase, such as diethylamine (DEA) or triethylamine (B128534) (TEA), to block these active sites.[7]
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, causing peak distortion.
-
Solution: Reduce the sample concentration or injection volume.
-
-
Inappropriate Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.
-
Solution: Dissolve the sample in the mobile phase or a weaker solvent whenever possible.[8]
-
-
Column Contamination: Adsorption of impurities at the head of the column can lead to poor peak shape.
Issue 3: Irreproducible Retention Times and Resolution
Q: My retention times and resolution are not consistent between runs. What could be the problem?
A: Lack of reproducibility can stem from several factors, including column equilibration, mobile phase preparation, and temperature fluctuations.
Possible Causes & Solutions:
-
Insufficient Column Equilibration: The column needs to be thoroughly equilibrated with the mobile phase, especially when additives are used.
-
Solution: Equilibrate the column for a longer period. In some cases, conditioning a new column for several hours with the mobile phase containing the necessary additive can resolve the issue.[8]
-
-
Mobile Phase Instability: The mobile phase composition can change over time due to evaporation of volatile components.
-
Solution: Prepare fresh mobile phase daily and keep the solvent reservoir bottles capped.
-
-
Temperature Fluctuations: Variations in ambient temperature can affect retention times.
-
Solution: Use a column oven to maintain a constant and controlled temperature.
-
Frequently Asked Questions (FAQs)
Q1: Which type of chiral stationary phase is generally most effective for tropane alkaloids?
A1: Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209) (e.g., Chiralpak® and Chiralcel® series), are highly versatile and have demonstrated broad enantiorecognition abilities for a wide range of pharmaceutical compounds, including tropane alkaloids.[1][3] Macrocyclic glycopeptide phases like Chirobiotic™ V have also shown excellent selectivity.[3]
Q2: How do I choose between normal-phase and reversed-phase chromatography for chiral separation of tropane alkaloids?
A2: The choice of chromatographic mode depends on the specific tropane alkaloid and the available CSP.
-
Normal-Phase (NP): Often provides good selectivity for tropane alkaloids using mobile phases like hexane/alcohol mixtures.[3]
-
Reversed-Phase (RP): Can be advantageous for bioanalytical applications and is compatible with aqueous samples. RP columns for chiral separations (e.g., Chiralcel OD-RH, Chiralpak AD-R) are also available.[3]
-
Polar Organic Mode: This mode uses polar organic solvents like methanol (B129727) or acetonitrile (B52724) and can offer different selectivity.
A screening approach using different columns in multiple modes is the most effective strategy to find the optimal separation conditions.[5]
Q3: What is the role of additives like DEA and TFA in the mobile phase?
A3: Additives play a crucial role in improving peak shape and resolution.
-
Basic Additives (e.g., Diethylamine - DEA): Tropane alkaloids are basic compounds. DEA is added to the mobile phase to suppress the interaction of these basic analytes with acidic silanol groups on the stationary phase, which helps to reduce peak tailing and improve peak symmetry.[6]
-
Acidic Additives (e.g., Trifluoroacetic Acid - TFA): While less common for basic tropane alkaloids, acidic additives are used to improve the peak shape of acidic compounds by keeping them in a single ionic form.
Q4: Can Capillary Electrophoresis (CE) be used for the chiral separation of tropane alkaloids?
A4: Yes, Capillary Electrophoresis (CE) is a powerful technique for chiral separations, offering high resolution and short analysis times.[6] Enantioseparation in CE is achieved by adding a chiral selector to the running buffer. Common chiral selectors for tropane alkaloids include cyclodextrins (CDs).[6]
Q5: What is Supercritical Fluid Chromatography (SFC) and what are its advantages for chiral separation of tropane alkaloids?
A5: Supercritical Fluid Chromatography (SFC) is a technique that uses a supercritical fluid (most commonly carbon dioxide) as the mobile phase. It offers several advantages for chiral separations:
-
Speed: SFC analyses are typically much faster than HPLC.[9]
-
Reduced Solvent Consumption: It is a "greener" technique as it uses less organic solvent.[10]
-
High Efficiency: The low viscosity of supercritical fluids leads to high chromatographic efficiency. SFC is well-suited for preparative scale separations to isolate pure enantiomers.[10]
Data Presentation
Table 1: HPLC Chiral Separation Conditions for Tropane Alkaloids
| Tropane Alkaloid | Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Temperature (°C) | Detection | Reference |
| (±)-Hyoscyamine | Chirobiotic V | Ethanol, 0.1% DEA | Not Specified | Not Specified | Not Specified | [6] |
| Nortropacocaine (B102882) enantiomers | Chiralpak® AD-H | n-Hexane:Isopropanol (90:10 v/v) | 1.0 | 25 | UV at 230 nm | [1] |
| Atropine (B194438) enantiomers | Chiral AGP | Buffered phosphate (B84403) solution (pH 7.0) and acetonitrile (99:1 v/v) | 0.6 | 20 | UV at 205 nm | [11] |
| S- and R-hyoscyamine | Two coupled α-glycoprotein (AGP) columns | 0.01 M ammonium (B1175870) formate (B1220265) (pH 8.0) and 0.01 M ammonium formate in 25% acetonitrile (85:15) | 0.3 | 40 | Not Specified | [12] |
Table 2: SFC Chiral Separation Conditions for Tropane Alkaloids
| Tropane Alkaloid | Chiral Stationary Phase | Co-solvent | Additive | Back Pressure (bar) | Temperature (°C) | Reference |
| General Screening | Chiralpak AD, AS; Chiralcel OJ, OD | Methanol (5-40%) | 0.2% Isopropylamine | 110 | 35 | [9] |
Experimental Protocols
Protocol 1: HPLC Chiral Separation of Nortropacocaine Enantiomers
This protocol is based on the methodology for separating nortropacocaine enantiomers using a polysaccharide-based CSP.[1]
Objective: To achieve baseline separation of nortropacocaine enantiomers.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a pump, autosampler, column oven, and UV detector.
Materials:
-
Column: Chiralpak® AD-H (250 mm x 4.6 mm, 5 µm particle size).[1]
-
Mobile Phase: HPLC grade n-Hexane and Isopropanol (IPA).[1]
-
Sample: Racemic nortropacocaine standard.
Procedure:
-
System Preparation:
-
Sample Preparation:
-
Prepare a stock solution of racemic nortropacocaine at a concentration of 1 mg/mL in the mobile phase.
-
Prepare working standards by diluting the stock solution to the desired concentration (e.g., 10 µg/mL).
-
-
Chromatographic Analysis:
-
Inject 10 µL of the working standard onto the column.
-
Run the analysis and record the chromatogram until both enantiomers have eluted.
-
Protocol 2: General Screening Strategy for Chiral Method Development using HPLC
This protocol outlines a general screening strategy for developing a chiral separation method, adapted from established approaches.[3]
Objective: To identify a suitable CSP and mobile phase for the chiral separation of a tropane alkaloid.
Workflow Diagram:
Caption: General workflow for chiral method development.
Procedure:
-
Column Selection: Choose a set of 3-4 complementary CSPs with broad enantiorecognition capabilities (e.g., Chiralpak AD, Chiralcel OD-H, Chirobiotic V).[3]
-
Initial Screening in Normal Phase:
-
Screen each column with two mobile phases:
-
n-hexane/2-propanol (90:10 v/v) with 0.1% DEA
-
n-hexane/ethanol (90:10 v/v) with 0.1% DEA
-
-
Use a flow rate of 1 mL/min.
-
-
Initial Screening in Reversed Phase:
-
If no separation is achieved in normal phase, screen reversed-phase compatible versions of the columns (e.g., Chiralpak AD-R).
-
Screen with two mobile phases:
-
Acetonitrile/20 mM borate (B1201080) buffer, pH 9.0 (60:40 v/v)
-
Methanol/20 mM borate buffer, pH 9.0 (60:40 v/v)
-
-
Use a flow rate of 0.5 mL/min.[3]
-
-
Evaluation and Optimization:
-
Identify the column and mobile phase combination that provides the best initial separation (even if not baseline).
-
Optimize the resolution by fine-tuning the mobile phase composition (e.g., varying the organic modifier percentage) and temperature.
-
References
- 1. benchchem.com [benchchem.com]
- 2. eijppr.com [eijppr.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. public.pensoft.net [public.pensoft.net]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. chiraltech.com [chiraltech.com]
- 9. Rapid method development for chiral separation in drug discovery using sample pooling and supercritical fluid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of atropine enantiomers in ophthalmic solutions by liquid chromatography using a Chiral AGP column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Managing Side Reactions in Pseudotropine Derivatization
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you manage and minimize side reactions during the derivatization of pseudotropine. The information is presented in a question-and-answer format to directly address common challenges encountered in the laboratory.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Monosubstituted this compound Derivative
Q: My esterification/acylation reaction with this compound is resulting in a low yield of the desired product. What are the likely causes and how can I improve it?
A: Low yields in this compound derivatization can be attributed to several factors, including incomplete reactions, instability of reagents, and competing side reactions. Here’s a systematic approach to troubleshooting:
-
Incomplete Reaction:
-
Reaction Time and Temperature: Monitor the reaction's progress using Thin Layer Chromatography (TLC). If the reaction is proceeding slowly, consider extending the reaction time or cautiously increasing the temperature.[1] The formation of esters is influenced by reaction temperature; for instance, in some esterification processes, increasing the temperature can enhance the formation of the desired product up to a certain point, after which a slight drop in yield might be observed.[2]
-
Stoichiometry: Ensure the accurate measurement of all reagents. A slight excess (e.g., 1.1 to 1.2 equivalents) of the acylating or esterifying agent is often employed to drive the reaction to completion.[1]
-
-
Reagent Instability:
-
Suboptimal Reaction Conditions:
-
Base and Solvent: The choice of base and solvent is critical. For acylations with acyl chlorides, a non-nucleophilic base like triethylamine (B128534) or potassium carbonate is often used to neutralize the HCl byproduct.[1] The solvent should be anhydrous and inert, such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF).
-
Issue 2: Formation of Undesired Byproducts
Q: I am observing multiple spots on my TLC plate, indicating the formation of byproducts. What are the common side reactions and how can I suppress them?
A: The primary side reactions in this compound derivatization are N-acylation/N-esterification, N-oxidation, and N-demethylation.
-
N-Acylation/N-Esterification (Formation of Di-substituted Products):
-
Problem: The tertiary amine of the tropane (B1204802) ring can compete with the hydroxyl group for the acylating/esterifying agent, leading to the formation of a di-substituted byproduct.
-
Solutions:
-
Use of Protecting Groups: Temporarily protecting the tertiary amine can prevent N-acylation. However, this adds extra steps to the synthesis.
-
Acidic Conditions: Performing the reaction under acidic conditions protonates the tertiary amine, reducing its nucleophilicity and favoring O-acylation.
-
Choice of Reagents: Using a less reactive acylating agent, such as an acid anhydride (B1165640) instead of an acyl chloride, can sometimes offer better selectivity.[3][4]
-
-
-
N-Oxidation:
-
Problem: The tertiary amine of this compound can be oxidized to the corresponding N-oxide, especially in the presence of oxidizing agents or even air over prolonged reaction times.
-
Solutions:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (nitrogen or argon) to minimize contact with oxygen.
-
Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.
-
Avoid Oxidizing Agents: Scrutinize all reagents to ensure they are free from oxidizing impurities.
-
-
-
N-Demethylation:
-
Problem: Although less common under standard acylation conditions, N-demethylation of the tropane ring can occur, particularly at elevated temperatures or with certain reagents. This leads to the formation of northis compound derivatives.
-
Solutions:
-
Mild Reaction Conditions: Use the lowest effective temperature to carry out the derivatization.
-
Reagent Selection: Be mindful of the reagents used, as some can promote N-demethylation.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for this compound acylation?
A1: Anhydrous aprotic solvents such as dichloromethane (DCM), chloroform, or tetrahydrofuran (THF) are generally recommended to prevent hydrolysis of the acylating agent.
Q2: How can I effectively purify my desired this compound derivative from the reaction mixture?
A2:
-
Extraction: A standard aqueous workup is the first step. Washing the organic layer with a dilute aqueous acid can help remove any unreacted this compound and other basic impurities. A subsequent wash with a dilute aqueous base can remove acidic byproducts.
-
Chromatography: Flash column chromatography on silica (B1680970) gel is a highly effective method for separating the desired product from byproducts and unreacted starting materials. The choice of eluent will depend on the polarity of your derivative.[1]
-
Crystallization: If the product is a solid, recrystallization can be an excellent final purification step.
Q3: My TLC shows a new spot with a lower Rf value than my product. What could it be?
A3: A spot with a lower Rf (more polar) could be the N-oxide of your product or unreacted this compound. Co-spotting with your starting material can help identify it. N-oxides are generally more polar than their corresponding tertiary amines.
Q4: Can I use an acid anhydride for the acylation of this compound? What are the advantages?
A4: Yes, acid anhydrides can be used and offer the advantage of not producing corrosive HCl gas as a byproduct.[3][4] The reaction is generally slower than with acyl chlorides and may require gentle heating. Pyridine is often used as a solvent and catalyst in these reactions.[3]
Quantitative Data Summary
Quantitative data on the yield of specific side products in this compound derivatization is not extensively available in the public literature. The formation of byproducts is highly dependent on the specific reaction conditions, substrates, and reagents used. Researchers are encouraged to perform small-scale optimization experiments and use analytical techniques like HPLC and NMR to quantify the product and byproduct distribution in their specific system.
Key Experimental Protocols
Protocol 1: General Procedure for O-Acylation of this compound with an Acyl Chloride
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), dissolve this compound (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.2 equivalents) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the mixture to 0 °C using an ice bath.
-
Addition of Acyl Chloride: Slowly add the acyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the progress of the reaction by TLC.
-
Workup: Quench the reaction by adding water. Separate the organic layer, wash with saturated aqueous sodium bicarbonate solution, and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for O-Esterification of this compound with an Acid Anhydride
-
Preparation: In a round-bottom flask, dissolve this compound (1.0 equivalent) in pyridine.
-
Addition of Acid Anhydride: Add the acid anhydride (1.1 - 1.5 equivalents) to the solution.
-
Reaction: Stir the mixture at room temperature or warm gently (e.g., to 40-50 °C) if the reaction is slow. Monitor the reaction progress by TLC.
-
Workup: Upon completion, pour the reaction mixture into ice-water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic extract sequentially with dilute HCl (to remove pyridine), water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash column chromatography.
Visualizing Experimental Logic
Troubleshooting Workflow for Low Yield```dot
Caption: Decision tree for mitigating common side reactions.
References
Technical Support Center: Optimization of Pseudotropine Synthesis
Welcome to the technical support center for pseudotropine synthesis. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of this compound, primarily through the reduction of tropinone (B130398).
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in synthesizing this compound from tropinone?
The main challenge is controlling the stereoselectivity of the reduction of the C-3 ketone on the tropinone molecule. The reduction can produce two different diastereomers: this compound (3β-tropanol) and tropine (B42219) (3α-tropanol). Achieving a high yield of this compound requires carefully selecting reaction conditions that favor the formation of the 3β-hydroxy isomer over the thermodynamically more stable 3α-hydroxy isomer.[1][2]
Q2: Which type of reducing agent is best for maximizing the this compound-to-tropine ratio?
The choice of reducing agent is critical for stereoselectivity.
-
Enzymatic Reduction : The most specific method involves using the enzyme Tropinone Reductase II (TR-II), which stereospecifically produces this compound.[1][2][3] In contrast, Tropinone Reductase I (TR-I) specifically produces tropine.[1][2][4]
-
Chemical Reduction : For chemical synthesis, sterically hindered (bulky) hydride reagents are preferred. These reagents favor equatorial attack on the tropinone carbonyl, leading to the axial 3β-alcohol (this compound). In contrast, less hindered reagents tend to attack from the less hindered axial face, yielding the equatorial 3α-alcohol (tropine).
Q3: My reaction yields a mixture of this compound and tropine. How can I separate them?
Separating this compound from tropine can be achieved through standard laboratory techniques, taking advantage of their different physical properties.
-
Column Chromatography : Silica (B1680970) gel column chromatography is a reliable method. The two isomers have different polarity and will exhibit different retention factors (Rf values) on a TLC plate, allowing for the development of an effective separation protocol.[3]
-
Fractional Crystallization : This technique can be effective for separating diastereomers, although it may require careful optimization of solvents and conditions.
Q4: What are the ideal pH and temperature conditions for enzymatic reduction using TR-II?
For the this compound-forming Tropinone Reductase II (TR-II), the optimal conditions have been characterized. The enzyme exhibits maximum activity at a pH between 5.8 and 6.25 and an optimal temperature of 30°C.[3] The reaction rate decreases significantly at higher temperatures, with the enzyme being completely inactivated at 56°C.[3]
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound.
Issue 1: Low Diastereoselectivity (High Percentage of Tropine)
| Potential Cause | Suggested Solution |
| Non-selective reducing agent used (e.g., sodium borohydride) | 1. Switch to a bulkier reducing agent : Employ a sterically hindered hydride source like L-Selectride or a similar bulky reagent to favor equatorial hydride attack. 2. Employ enzymatic reduction : Use Tropinone Reductase II (TR-II) for a highly specific conversion to this compound.[2][3] |
| Suboptimal reaction temperature | Lowering the reaction temperature often increases the stereoselectivity of chemical reductions. Perform the reduction at 0°C or below and monitor the reaction progress. |
| Incorrect pH for enzymatic reaction | If using TR-II, ensure the reaction buffer is maintained within the optimal pH range of 5.8-6.25.[3] |
Issue 2: Low Overall Yield of Reduced Products
| Potential Cause | Suggested Solution |
| Poor quality of starting tropinone | Purify the tropinone starting material before the reduction step. Impurities from the initial synthesis (e.g., Robinson-Schöpf reaction) can interfere with the reduction.[1] |
| Degradation of the reducing agent | Ensure the reducing agent is fresh and has been stored under appropriate conditions (e.g., under an inert atmosphere, protected from moisture). |
| Incomplete reaction | 1. Increase the reaction time and monitor progress using Thin Layer Chromatography (TLC). 2. Increase the molar equivalents of the reducing agent. |
| Product loss during workup | Tropane alkaloids are basic. During aqueous extraction, ensure the pH of the aqueous layer is sufficiently basic to keep the product in its free-base form, which is more soluble in organic solvents like diethyl ether or dichloromethane. |
Issue 3: Difficulty in Product Purification
| Potential Cause | Suggested Solution |
| Incomplete separation on silica gel | 1. Optimize the solvent system : Experiment with different solvent mixtures (e.g., dichloromethane/methanol with a small amount of ammonium (B1175870) hydroxide) to maximize the difference in Rf values between this compound and tropine. 2. Use a different stationary phase : Consider using alumina (B75360) for chromatographic separation if silica gel proves ineffective. |
| Oily product that will not crystallize | 1. Ensure all solvents have been thoroughly removed under reduced pressure. 2. Attempt to form a salt (e.g., hydrochloride or picrate) which may be more crystalline and easier to handle. The picrate (B76445) of tropinone, a related compound, is known to be crystalline.[5] |
Data Presentation
Table 1: Comparison of Reduction Methods for Tropinone
This table summarizes the expected outcomes of different reduction strategies for tropinone, highlighting the stereoselectivity.
| Reduction Method | Primary Product | Stereoselectivity | Key Considerations |
| Enzymatic (Tropinone Reductase II) | This compound (3β-tropanol) | High to excellent | Requires specific enzyme and buffered conditions (pH 5.8-6.25).[3] |
| Enzymatic (Tropinone Reductase I) | Tropine (3α-tropanol) | High to excellent | Produces the undesired diastereomer for this synthesis goal.[2][4] |
| Chemical (Bulky Hydride Reagent) | This compound (3β-tropanol) | Moderate to good | Favors equatorial attack due to steric hindrance. Lower temperatures improve selectivity. |
| Chemical (Small Hydride Reagent) | Tropine (3α-tropanol) | Low (favors tropine) | Less selective; tends to yield the thermodynamically more stable product.[2] |
| Catalytic Hydrogenation (e.g., Raney Nickel) | Tropine (3α-tropanol) | Good to excellent (for tropine) | Generally favors the formation of tropine, sometimes with very low this compound content.[1] |
Experimental Protocols
Protocol 1: General Procedure for Stereoselective Chemical Reduction of Tropinone
This protocol provides a general methodology for the chemical reduction of tropinone favoring this compound. The choice of a specific bulky reducing agent and solvent will depend on laboratory availability and literature precedent.
-
Preparation : A flame-dried, round-bottom flask equipped with a magnetic stir bar is placed under an inert atmosphere (e.g., Nitrogen or Argon).
-
Dissolution : Tropinone is dissolved in a suitable anhydrous solvent (e.g., tetrahydrofuran, THF). The solution is cooled to the desired temperature (e.g., -78 °C or 0 °C) using an appropriate cooling bath.
-
Reagent Addition : A solution of a sterically hindered reducing agent (e.g., L-Selectride, 1.1 to 1.5 equivalents) in the same solvent is added dropwise to the cooled tropinone solution. The slow addition helps maintain temperature control.
-
Reaction Monitoring : The reaction is stirred at the low temperature and its progress is monitored by TLC. A suitable TLC eluent is typically a mixture of a polar and non-polar solvent with a small amount of base (e.g., 90:9:1 Dichloromethane:Methanol:Ammonium Hydroxide). The spots can be visualized using Dragendorff's reagent.[3]
-
Quenching : Once the starting material is consumed, the reaction is carefully quenched by the slow addition of water, followed by an aqueous solution of sodium hydroxide.
-
Workup and Extraction : The mixture is allowed to warm to room temperature. The organic solvent may be removed under reduced pressure. The resulting aqueous residue is extracted multiple times with an organic solvent (e.g., diethyl ether or chloroform).
-
Drying and Concentration : The combined organic extracts are dried over an anhydrous drying agent (e.g., anhydrous sodium sulfate), filtered, and the solvent is removed by rotary evaporation to yield the crude product mixture.
-
Purification : The crude product is purified by column chromatography on silica gel to separate this compound from any unreacted tropinone and the tropine diastereomer.
Visualizations
Experimental Workflow for this compound Synthesis
The following diagram illustrates the typical workflow for the synthesis and purification of this compound from tropinone via chemical reduction.
Caption: Workflow for the chemical synthesis of this compound.
Troubleshooting Logic for Low Diastereoselectivity
This diagram provides a logical decision-making process for troubleshooting a low this compound-to-tropine ratio.
Caption: Decision tree for troubleshooting low stereoselectivity.
References
Technical Support Center: Scale-Up of Pseudotropine Production
Welcome to the technical support center for pseudotropine production. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this compound synthesis. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for producing this compound, and which is more suitable for large-scale production?
A1: The two main routes for this compound production are chemical synthesis and enzymatic (biocatalytic) synthesis.
-
Chemical Synthesis: This typically involves the reduction of tropinone (B130398) using chemical reducing agents like sodium borohydride (B1222165). While straightforward at a lab scale, achieving high stereoselectivity for this compound (3β-tropanol) over its diastereomer, tropine (B42219) (3α-tropanol), can be challenging and often results in mixtures.[1] Optimizing for this compound may require using bulkier reducing agents and carefully controlling reaction temperatures.[1]
-
Enzymatic Synthesis: This method utilizes the enzyme Tropinone Reductase II (TR-II), which stereospecifically reduces tropinone to this compound.[2] This approach offers very high selectivity, often exceeding 99%, making it highly attractive for producing high-purity this compound.[3] For large-scale production, the enzymatic route is often preferred due to its high selectivity, which simplifies downstream purification and reduces the generation of isomeric impurities. However, scaling up enzymatic processes has its own set of challenges, particularly related to enzyme stability and cofactor regeneration.[4]
Q2: My enzymatic reaction shows high selectivity at the lab scale but a significant drop in yield at the pilot scale. What are the likely causes?
A2: A drop in yield during the scale-up of an enzymatic reaction is a common issue. Several factors could be at play:
-
Enzyme Stability and Activity: Enzymes are sensitive to their environment. Changes in pH, temperature, shear stress from mixing in larger reactors, and the presence of organic solvents can lead to enzyme denaturation and loss of activity.[5][6] It is crucial to characterize the optimal operating conditions for TR-II and ensure they are maintained during scale-up.
-
Cofactor Limitation and Degradation: TR-II requires the cofactor NADPH for the reduction of tropinone.[7] At larger scales, ensuring a sufficient and continuous supply of the regenerated cofactor is a major challenge.[4] NADPH can also degrade under non-optimal pH and temperature conditions.
-
Mass Transfer Limitations: In larger reactors, inefficient mixing can lead to poor substrate and cofactor distribution, resulting in localized areas of low reaction rates. This can be particularly problematic if using immobilized enzymes.
Q3: What are the most common impurities encountered during this compound scale-up, and how can they be minimized?
A3: Impurities can arise from the starting materials, side reactions, or degradation of the product.
-
Tropine: In chemical synthesis, the most common impurity is the diastereomer tropine.[1] Minimizing its formation requires careful selection of reducing agents and optimization of reaction conditions. In enzymatic synthesis, the presence of tropine is usually minimal due to the high stereospecificity of TR-II.
-
Unreacted Tropinone: Incomplete conversion will result in residual tropinone in the product. This can be addressed by optimizing reaction time, enzyme/substrate ratio, and cofactor concentration.
-
Byproducts from Cofactor Regeneration: If using a secondary enzyme system for NADPH regeneration (e.g., glucose dehydrogenase), byproducts from this reaction can contaminate the final product.
-
Degradation Products: this compound can be susceptible to degradation under harsh pH or temperature conditions during work-up and purification.
Q4: What analytical methods are recommended for monitoring the reaction and assessing the purity of the final product?
A4: A robust analytical strategy is crucial for successful scale-up.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the most common method for quantifying tropinone, tropine, and this compound in a reaction mixture.[8][9] A reversed-phase C18 column with a suitable mobile phase (e.g., a buffered aqueous solution with an organic modifier like acetonitrile (B52724) or methanol) can effectively separate these compounds.[8]
-
Gas Chromatography (GC): GC can also be used, particularly for assessing the presence of volatile or semi-volatile impurities.[9]
-
Mass Spectrometry (MS): Coupling HPLC or GC with a mass spectrometer (LC-MS or GC-MS) is highly effective for identifying unknown impurities by providing molecular weight and structural information.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the structural elucidation of the final product and any isolated impurities.[9]
Troubleshooting Guides
Issue 1: Low Diastereoselectivity in Chemical Synthesis
Symptom: Your final product contains a high percentage of tropine (>5%).
| Potential Cause | Troubleshooting Suggestion | Expected Outcome |
| Non-selective reducing agent | Standard reducing agents like sodium borohydride can produce mixtures of tropine and this compound.[1] Consider using a bulkier reducing agent that favors the formation of the 3β-alcohol (this compound). | Increased ratio of this compound to tropine. |
| Suboptimal reaction temperature | Lower temperatures often lead to higher stereoselectivity.[1] Experiment with running the reaction at 0°C or below. | Improved diastereomeric excess in favor of this compound. |
| Reaction kinetics | The thermodynamically more stable product (tropine) may be favored under certain conditions. Ensure the reaction is kinetically controlled by using a fast-acting reducing agent and quenching the reaction promptly upon completion. | Reduced formation of the tropine byproduct. |
Issue 2: Decreased TR-II Enzyme Activity at Pilot Scale
Symptom: The reaction rate is significantly slower at the pilot scale compared to the lab scale, leading to incomplete conversion.
| Potential Cause | Troubleshooting Suggestion | Expected Outcome |
| Suboptimal pH or Temperature | The optimal pH and temperature for TR-II activity may not be maintained in the larger reactor. Profile the pH and temperature of your pilot-scale reactor and adjust the control systems to maintain the optimal conditions determined at the lab scale.[6][11] | Restoration of enzyme activity and improved reaction rate. |
| Shear Stress from Agitation | High agitation rates in large reactors can cause shear stress, leading to enzyme denaturation. Evaluate the effect of different agitation speeds on enzyme activity. Consider using a different impeller design that provides adequate mixing with lower shear. | Maintained enzyme stability and activity throughout the reaction. |
| Presence of Denaturing Agents | Co-solvents or impurities in the starting materials at a larger scale may be denaturing the enzyme. Analyze all raw materials for potential enzyme inhibitors or denaturants.[5] | Improved enzyme stability and consistent performance. |
| Enzyme Immobilization Issues | If using an immobilized enzyme, mass transfer limitations or fouling of the support can reduce activity. Characterize the performance of the immobilized enzyme under pilot-scale flow rates and substrate concentrations. | Consistent and high enzyme activity with good reusability. |
Issue 3: Inefficient NADPH Cofactor Regeneration
Symptom: The reaction stalls before all the tropinone is consumed, even with sufficient TR-II enzyme.
| Potential Cause | Troubleshooting Suggestion | Expected Outcome |
| Insufficient Regeneration Enzyme | The activity of the enzyme used for NADPH regeneration (e.g., glucose dehydrogenase) may be the rate-limiting step. Increase the concentration of the regeneration enzyme or use a more active enzyme. | Continuous and efficient regeneration of NADPH, allowing the main reaction to proceed to completion. |
| Depletion of the Co-substrate | The co-substrate for the regeneration reaction (e.g., glucose) may be depleted. Ensure an adequate supply of the co-substrate throughout the reaction. | Sustained cofactor regeneration and complete conversion of tropinone. |
| Cofactor Degradation | NADPH is unstable under certain conditions (e.g., acidic pH). Maintain the reaction pH in the optimal range for NADPH stability (typically neutral to slightly alkaline). | Minimized cofactor loss and improved overall process efficiency. |
| Product Inhibition | The byproduct of the regeneration reaction may inhibit the regeneration enzyme or TR-II. Investigate potential product inhibition and consider strategies to remove the byproduct in situ. | Reduced inhibition and improved reaction kinetics. |
Data Presentation
Table 1: Illustrative Comparison of Lab-Scale vs. Pilot-Scale this compound Production via Enzymatic Synthesis
The following data is illustrative. Researchers should generate their own data for their specific processes.
| Parameter | Lab Scale (1 L Reactor) | Pilot Scale (100 L Reactor) |
| Tropinone Input | 100 g | 10 kg |
| TR-II Enzyme Loading | 1 g | 100 g |
| Reaction Time | 8 hours | 12 hours |
| Conversion Rate | >99% | 95% |
| This compound Yield | ~98 g | ~9.3 kg |
| Purity (by HPLC) | 99.5% (this compound) | 98.0% (this compound) |
| Key Impurities | Tropinone (<0.1%), Tropine (<0.4%) | Tropinone (1.5%), Tropine (0.5%) |
Experimental Protocols
Protocol 1: Enzymatic Reduction of Tropinone to this compound at Pilot Scale
Objective: To produce this compound from tropinone using Tropinone Reductase II (TR-II) with a cofactor regeneration system.
Materials:
-
Tropinone
-
Recombinant Tropinone Reductase II (TR-II)
-
NADPH or NADP+ with a regeneration system (e.g., Glucose Dehydrogenase and D-Glucose)
-
Phosphate (B84403) buffer (e.g., 100 mM potassium phosphate, pH 7.0)
-
Pilot-scale reactor with temperature and pH control
-
HPLC system for in-process monitoring
Procedure:
-
Reactor Setup: Prepare the pilot-scale reactor by cleaning and sterilizing it. Charge the reactor with the appropriate volume of phosphate buffer.
-
Buffer Equilibration: Bring the buffer to the optimal reaction temperature (e.g., 30°C) and pH (e.g., 7.0).
-
Reagent Addition:
-
Dissolve the tropinone substrate in the buffer.
-
Add the co-substrate for the regeneration system (e.g., D-glucose).
-
Add the cofactor (NADP+).
-
Add the regeneration enzyme (e.g., Glucose Dehydrogenase).
-
-
Enzyme Addition: Once the reaction mixture is homogeneous, add the TR-II enzyme to initiate the reaction.
-
Reaction Monitoring: Maintain the temperature and pH at the setpoints. Take samples at regular intervals (e.g., every hour) and analyze them by HPLC to monitor the conversion of tropinone to this compound.
-
Reaction Completion: The reaction is considered complete when the concentration of tropinone is below a predetermined threshold (e.g., <1%).
-
Downstream Processing: Proceed to product recovery and purification as described in Protocol 2.
Protocol 2: Downstream Processing and Purification of this compound
Objective: To isolate and purify this compound from the reaction mixture.
Materials:
-
Reaction mixture from Protocol 1
-
Organic solvent for extraction (e.g., dichloromethane (B109758) or chloroform)
-
Aqueous base (e.g., sodium hydroxide (B78521) solution)
-
Aqueous acid (e.g., hydrochloric acid)
-
Anhydrous sodium sulfate
-
Chromatography system (e.g., flash chromatography or preparative HPLC)
-
Silica (B1680970) gel or appropriate stationary phase
-
Elution solvents
Procedure:
-
Enzyme Removal (if applicable): If using a free enzyme, it may need to be removed. This can be achieved by ultrafiltration or by adjusting the pH to precipitate the protein, followed by centrifugation or filtration.
-
Solvent Extraction:
-
Adjust the pH of the reaction mixture to basic (e.g., pH 10-11) with a sodium hydroxide solution to ensure this compound is in its free base form.
-
Extract the aqueous mixture multiple times with an organic solvent like dichloromethane.
-
Combine the organic extracts.
-
-
Acid Wash (optional): To remove non-basic impurities, the combined organic extracts can be washed with a dilute acid solution. The this compound will move to the aqueous phase. The aqueous phase can then be re-basified and extracted again with the organic solvent.
-
Drying and Concentration: Dry the organic extract over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain crude this compound.
-
Chromatographic Purification:
-
Dissolve the crude product in a minimal amount of the mobile phase.
-
Load the solution onto a chromatography column packed with silica gel.
-
Elute the product using a suitable solvent system (e.g., a gradient of methanol (B129727) in dichloromethane).
-
Collect fractions and analyze them by TLC or HPLC to identify those containing pure this compound.
-
-
Final Product Isolation: Combine the pure fractions and evaporate the solvent to obtain purified this compound. Further purification can be achieved by recrystallization if necessary.
Visualizations
Caption: Biosynthetic pathway of this compound from its precursor.
Caption: A typical experimental workflow for enzymatic this compound production.
Caption: A logical workflow for troubleshooting low yields during scale-up.
References
- 1. Metabolomics-guided discovery of cytochrome P450s involved in this compound-dependent biosynthesis of modified tropane alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Cost-Benefit Of Enzymatic Processes Vs Traditional Chemicals [infinitabiotech.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Tropinone synthesis via an atypical polyketide synthase and P450-mediated cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Improving the Efficiency of Pseudotropine Acylation Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to enhance the efficiency and success of pseudotropine acylation reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary goals of this compound acylation in research and drug development?
A1: this compound acylation is a critical reaction for synthesizing a variety of tropane (B1204802) alkaloids. These compounds are studied for their potential therapeutic applications, which include acting as anticholinergic agents, anesthetics, and treatments for metabolic diseases. Efficient and selective acylation is key to accessing these molecules and their analogs for further investigation.
Q2: What is the main challenge in the acylation of this compound?
A2: The primary challenge is achieving chemoselectivity. This compound contains both a secondary hydroxyl (-OH) group and a tertiary amino (-N(CH₃)-) group. Acylating agents can react with either site, leading to the desired O-acylated product or the undesired N-acylated side product. Controlling this selectivity is crucial for maximizing the yield of the target molecule.
Q3: How can I control for O-acylation versus N-acylation?
A3: Chemoselectivity can be controlled by manipulating the reaction conditions. The key is to modulate the nucleophilicity of the nitrogen atom.
-
Acidic Conditions: Performing the acylation in an acidic medium (e.g., using trifluoroacetic acid as a solvent) protonates the tertiary amine.[1][2][3][4] This protonation renders the nitrogen non-nucleophilic, thus preventing N-acylation and favoring the desired O-acylation at the hydroxyl group.[1]
-
Basic Conditions: Conversely, basic conditions deprotonate the hydroxyl group, increasing its nucleophilicity, but also leave the amine group reactive, potentially leading to a mixture of products.
Q4: What are the advantages of using enzymatic methods for this compound acylation?
A4: Enzymatic methods, particularly using lipases, offer several key advantages:
-
High Stereoselectivity: Lipases can selectively acylate one enantiomer of a racemic mixture, which is essential for producing optically pure active pharmaceutical ingredients (APIs).[5]
-
High Regioselectivity: Enzymes can exhibit excellent selectivity for the hydroxyl group over the amino group, minimizing side product formation.
-
Mild Reaction Conditions: Biocatalytic reactions are typically run under mild temperature and pH conditions, which helps to prevent degradation of sensitive substrates and products.
Q5: Which lipases are commonly used for the kinetic resolution of secondary alcohols like this compound?
A5: Lipases from Candida antarctica (specifically Lipase (B570770) B, often immobilized as Novozym 435) and Burkholderia cepacia (formerly Pseudomonas cepacia) are frequently reported to be highly effective for the kinetic resolution of secondary alcohols via acylation.[5]
Troubleshooting Guide
This guide addresses common issues encountered during this compound acylation experiments in a question-and-answer format.
Category 1: Low or No Product Yield
Q: My reaction yield is consistently low. What are the potential causes and how can I fix it?
A: Low yield can stem from several factors. Use the following logical workflow to diagnose the issue.
Caption: Troubleshooting workflow for low reaction yield.
-
Check for Incomplete Reaction: Monitor the reaction using Thin Layer Chromatography (TLC). If starting material is still present after the expected reaction time, consider extending the time or moderately increasing the temperature. For enzymatic reactions, ensure the lipase is active and not denatured.
-
Investigate Side Product Formation: The most common side product is the N-acylated this compound. Analyze your crude product by NMR or LC-MS to identify byproducts. To favor O-acylation, switch to acidic reaction conditions as described in the FAQs.[1][2][3][4]
-
Evaluate Work-up and Purification: The ester product may be susceptible to hydrolysis during aqueous work-up, especially under strongly acidic or basic conditions. Neutralize the reaction mixture carefully and minimize contact time with aqueous layers. Ensure your column chromatography conditions are optimized to prevent product loss on the stationary phase.
Category 2: Poor Chemoselectivity (N-Acylation)
Q: I am forming a significant amount of the N-acylated byproduct. How can I improve O-acylation selectivity?
A: This is the most common selectivity issue.
| Solution | Principle | Considerations |
| Use Acidic Solvent | Protonation of the tertiary amine nitrogen makes it non-nucleophilic, preventing its reaction with the acylating agent.[1][2][3][4] | Trifluoroacetic acid (TFA) can be used as both the solvent and the acid catalyst. The product will be the salt, which needs to be neutralized during work-up. |
| Enzymatic Catalysis | Lipases are highly regioselective for hydroxyl groups and typically do not acylate amines under standard conditions. | Requires optimization of enzyme, solvent, and acyl donor. It is ideal for stereoselective syntheses. |
| Protecting Groups | Although less efficient, one could theoretically protect the amine, perform the O-acylation, and then deprotect. | This adds two extra steps to the synthesis, increasing cost and reducing overall yield. It is generally not the preferred method. |
Category 3: Issues with Reaction Monitoring
Q: How can I effectively monitor the reaction progress using TLC?
A: TLC is an excellent tool for monitoring the reaction.
-
Spotting: On a silica (B1680970) gel plate, spot the starting material (this compound), the co-spot (starting material and reaction mixture in the same lane), and the reaction mixture.
-
Eluent System: A common mobile phase for tropane alkaloids is a mixture of a polar and a non-polar solvent, often with a basic additive. A good starting point is Dichloromethane:Methanol (B129727):Ammonia (DCM:MeOH:NH₃) in a 90:9:1 ratio. Adjust the polarity as needed.
-
Visualization:
-
UV Light: this compound and its simple acyl derivatives are often not UV-active unless the acyl group contains an aromatic ring.[6]
-
Iodine Chamber: Place the dried TLC plate in a chamber with iodine crystals. Most organic compounds will appear as brown spots.[6][7] This is a non-destructive method.
-
Potassium Permanganate (KMnO₄) Stain: This stain is highly effective for visualizing alcohols. The plate is dipped in the stain and gently heated. Alcohols (like this compound) will appear as yellow/brown spots on a purple background. The acylated product will react much more slowly or not at all, showing a clear difference.
-
-
Interpreting Results: The O-acylated product is more non-polar than the starting this compound (due to the masking of the polar -OH group). Therefore, the product spot should have a higher Rf value (travel further up the plate) than the starting material spot. The disappearance of the starting material spot indicates reaction completion.
Experimental Protocols
Protocol 1: Chemical O-Acetylation of this compound using Acetic Anhydride (B1165640)
This protocol is a general method for the chemical acylation of a secondary alcohol and can be adapted for this compound.
Materials:
-
This compound (1.0 eq)
-
Anhydrous Pyridine (B92270) (as solvent)
-
Acetic Anhydride (Ac₂O) (1.5 eq per hydroxyl group)
-
Anhydrous Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
1 M HCl (aq)
-
Saturated NaHCO₃ (aq)
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
-
Silica Gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous pyridine (approx. 5-10 mL per mmol of substrate) in a round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen).[8]
-
Cool the solution to 0 °C using an ice bath.
-
Add acetic anhydride (1.5 eq) dropwise to the stirred solution.[8]
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.[9]
-
Once complete, quench the reaction by slowly adding methanol to consume excess acetic anhydride.
-
Remove the pyridine and methanol under reduced pressure. Co-evaporate with toluene (B28343) (2-3 times) to ensure all pyridine is removed.[9]
-
Dissolve the residue in DCM or EtOAc.
-
Wash the organic layer sequentially with 1 M HCl (to remove any remaining pyridine), water, saturated aqueous NaHCO₃ (to neutralize any acetic acid), and finally brine.[8]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude O-acetylthis compound by silica gel column chromatography.
Protocol 2: Lipase-Catalyzed Kinetic Resolution of this compound
This protocol provides a general framework for enzymatic acylation. Optimization of solvent, acyl donor, and enzyme quantity is often necessary.
Materials:
-
(rac)-Pseudotropine (1.0 eq)
-
Immobilized Lipase (e.g., Novozym 435, Candida antarctica lipase B)
-
Anhydrous organic solvent (e.g., tert-Butyl methyl ether (MTBE), Toluene, or Diisopropyl ether)
-
Acyl donor (e.g., Vinyl acetate, Isopropenyl acetate)
-
Celite or filter paper
Procedure:
-
To a flask, add (rac)-pseudotropine (1.0 eq), the anhydrous organic solvent (e.g., MTBE), and the acyl donor (e.g., Vinyl acetate, typically 1.5-3.0 eq).
-
Add the immobilized lipase (typically 10-50 mg per mmol of substrate).
-
Stir the suspension at a controlled temperature (e.g., 30-45 °C).
-
Monitor the reaction progress by chiral HPLC or GC to determine both conversion and enantiomeric excess (ee) of the remaining substrate and the formed product.
-
The reaction is typically stopped at or near 50% conversion to achieve high ee for both the unreacted alcohol enantiomer and the acylated product enantiomer.
-
Once the target conversion is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can often be washed with solvent and reused.[10]
-
Remove the solvent and excess acyl donor from the filtrate under reduced pressure.
-
The resulting mixture contains one enantiomer of the acylated this compound and the other enantiomer of unreacted this compound. These can be separated by standard silica gel column chromatography due to their significant difference in polarity.
Visualization of Key Relationships
The following diagram illustrates the logical decision-making process for selecting an acylation strategy based on the desired outcome.
Caption: Decision tree for this compound acylation strategy.
References
- 1. Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications [beilstein-journals.org]
- 5. utupub.fi [utupub.fi]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. research.rug.nl [research.rug.nl]
Technical Support Center: Troubleshooting Matrix Effects in LC-MS Analysis of Pseudotropine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS analysis of pseudotropine.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they impact my this compound analysis?
A1: Matrix effects are the alteration of the ionization efficiency of an analyte, like this compound, by co-eluting substances from the sample matrix (e.g., plasma, urine). This interference can lead to ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of your quantitative analysis. In complex biological matrices, these effects are a significant source of analytical error.
Q2: I'm observing poor reproducibility, accuracy, and low signal intensity in my this compound quantification. Could matrix effects be the cause?
A2: Yes, these are classic signs of matrix effects. Ion suppression, a common form of matrix effect, directly leads to reduced signal intensity. Poor reproducibility and accuracy can occur because the composition of the matrix can vary between individual samples, leading to inconsistent levels of ion suppression or enhancement.
Q3: How can I detect and quantify matrix effects in my this compound analysis?
A3: Two primary methods are used to assess matrix effects:
-
Post-Column Infusion: This qualitative method helps identify regions in the chromatogram where ion suppression or enhancement occurs. It involves infusing a constant flow of a this compound standard solution into the mass spectrometer while injecting a blank matrix extract. Deviations from a stable baseline signal indicate the presence of matrix effects at those retention times.
-
Post-Extraction Spike Method: This is a quantitative approach to measure the extent of matrix effects. It compares the response of this compound spiked into a blank matrix extract (post-extraction) with the response of this compound in a neat solvent at the same concentration. The percentage difference reveals the degree of ion suppression or enhancement.
Q4: What are the common sources of matrix effects in biological samples?
A4: In biological matrices such as plasma and urine, common sources of matrix effects include:
-
Phospholipids: Abundant in plasma and cell membranes, they are notorious for causing ion suppression in electrospray ionization (ESI).
-
Salts and Endogenous Metabolites: High concentrations of salts and other small molecules in urine and plasma can interfere with the ionization process.
-
Proteins: Although largely removed during sample preparation, residual proteins can still contribute to matrix effects.
Troubleshooting Guides
Problem: Low this compound Signal Intensity and Poor Sensitivity
Possible Cause: Ion suppression due to co-eluting matrix components.
Troubleshooting Steps:
-
Optimize Sample Preparation: The goal is to remove interfering matrix components while efficiently recovering this compound.
-
Liquid-Liquid Extraction (LLE): This is an effective technique for separating this compound from polar matrix components.
-
Solid-Phase Extraction (SPE): Cation-exchange or mixed-mode SPE cartridges can provide a cleaner extract compared to protein precipitation.
-
Protein Precipitation (PPT): While simple, PPT is the least effective method for removing matrix components and often results in significant ion suppression.
-
-
Improve Chromatographic Separation: Modifying your LC method can separate this compound from interfering compounds.
-
Adjust Gradient Profile: A shallower gradient can improve the resolution between this compound and co-eluting matrix components.
-
Change Column Chemistry: Consider a different stationary phase, such as a pentafluorophenyl (PFP) column, which can offer different selectivity for alkaloids.
-
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS, such as this compound-d3, is the most effective way to compensate for matrix effects. Since it co-elutes with the analyte and has nearly identical physicochemical properties, it experiences the same degree of ion suppression or enhancement, allowing for accurate correction.
Problem: Inconsistent and Irreproducible Quantitative Results
Possible Cause: Variable matrix effects between different samples.
Troubleshooting Steps:
-
Implement a Robust Sample Preparation Protocol: Ensure your chosen sample preparation method is consistent and reproducible across all samples. SPE is often more reproducible than LLE or PPT.
-
Employ Matrix-Matched Calibrants: Prepare your calibration standards and quality control samples in the same biological matrix as your unknown samples. This helps to normalize the matrix effects across the entire analytical run.
-
Utilize a Stable Isotope-Labeled Internal Standard: As mentioned previously, a SIL-IS is the gold standard for correcting for sample-to-sample variations in matrix effects.
Data Presentation
The following tables summarize typical recovery and matrix effect data for tropane (B1204802) alkaloids, which can serve as a reference for what to expect during your this compound analysis.
Table 1: Sample Preparation Recovery for Tropane Alkaloids in Biological Matrices
| Analyte | Matrix | Sample Preparation Method | Average Recovery (%) | Reference |
| Atropine | Blood | Liquid-Liquid Extraction (Ethyl Acetate) | > 53% | [1] |
| Scopolamine | Blood | Liquid-Liquid Extraction (Ethyl Acetate) | > 53% | [1] |
| Anisodamine | Blood | Liquid-Liquid Extraction (Ethyl Acetate) | > 53% | [1] |
| Atropine | Urine | Liquid-Liquid Extraction (Ethyl Acetate) | > 53% | [1] |
| Scopolamine | Urine | Liquid-Liquid Extraction (Ethyl Acetate) | > 53% | [1] |
| Anisodamine | Urine | Liquid-Liquid Extraction (Ethyl Acetate) | > 53% | [1] |
| Atropine | Plasma | Protein Precipitation (Acetonitrile) | 88-94% | [2] |
| Scopolamine | Plasma | Protein Precipitation (Acetonitrile) | 88-94% | [2] |
Table 2: Quantitative Matrix Effect Data for Tropane Alkaloids
| Analyte | Matrix | Sample Preparation | Matrix Effect (%) | Reference |
| Atropine | Leafy Vegetables | µ-QuEChERS | -38% (Ion Suppression) | [3] |
| Scopolamine | Leafy Vegetables | µ-QuEChERS | -39% (Ion Suppression) | [3] |
| Atropine | Blood & Urine | Not Specified | -3.51% to +0.84% | [4] |
| Scopolamine | Blood & Urine | Not Specified | -3.51% to +0.84% | [4] |
Note: The data for leafy vegetables illustrates that significant ion suppression can occur, and while the data for blood and urine shows minimal effect in that particular study, matrix effects can be highly variable depending on the specific method and patient samples.
Experimental Protocols
Protocol 1: Post-Extraction Spike Experiment to Quantify Matrix Effects
Objective: To quantitatively determine the extent of ion suppression or enhancement for this compound in a specific matrix (e.g., human plasma).
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike this compound standard into the final mobile phase solvent at a known concentration (e.g., low, medium, and high QC levels).
-
Set B (Post-Extraction Spike): Extract blank human plasma using your established sample preparation protocol. After the final evaporation step, reconstitute the extract with the this compound standard solution from Set A.
-
Set C (Pre-Extraction Spike): Spike this compound into blank human plasma at the same concentrations as Set A before starting the sample preparation procedure. (This set is used to determine recovery).
-
-
LC-MS/MS Analysis: Analyze all three sets of samples under the same conditions.
-
Calculation:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
A value of 100% indicates no matrix effect.
-
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
Protocol 2: Liquid-Liquid Extraction (LLE) for this compound from Plasma
Objective: To extract this compound from plasma while minimizing matrix interferences.
Methodology:
-
Sample Preparation:
-
To 1 mL of plasma sample, add an appropriate volume of your internal standard solution (preferably a SIL-IS like this compound-d3).
-
Alkalinize the sample to a pH of approximately 8-9 with a suitable buffer (e.g., borate (B1201080) buffer) or a weak base (e.g., ammonium (B1175870) hydroxide). This ensures this compound is in its free base form.
-
Add 5 mL of an immiscible organic solvent (e.g., ethyl acetate (B1210297) or a mixture of dichloromethane (B109758) and isopropanol).
-
Vortex vigorously for 5-10 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
-
Extraction:
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
-
Reconstitution:
-
Reconstitute the dried extract in a suitable volume of the initial mobile phase (e.g., 100 µL).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
-
Visualizations
Caption: Troubleshooting workflow for matrix effects.
Caption: Workflow for quantifying matrix effects.
References
- 1. researchgate.net [researchgate.net]
- 2. biotage.com [biotage.com]
- 3. Improved Analytical Approach for Determination of Tropane Alkaloids in Leafy Vegetables Based on µ-QuEChERS Combined with HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of Scopolamine and Atropine in Blood and Urine by LC-MS / MS [kyxuebao.kmmu.edu.cn]
Technical Support Center: Strategies to Enhance the Stability of Pseudotropine Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pseudotropine derivatives. This resource provides guidance on troubleshooting common stability issues, detailed experimental protocols, and frequently asked questions to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound derivatives?
A1: The most common degradation pathway for this compound derivatives, particularly those with an ester linkage at the C3 position, is hydrolysis. The ester bond is susceptible to cleavage under both acidic and basic conditions, yielding this compound and the corresponding carboxylic acid. Other potential degradation pathways include oxidation of the tertiary amine to form an N-oxide, and photodegradation, especially for compounds with photosensitive moieties.[1]
Q2: How should I store my this compound derivative samples to ensure maximum stability?
A2: To minimize degradation, this compound derivatives should be stored in a cool, dark, and dry environment. For long-term storage, solid materials should be kept in airtight containers at -20°C or below. Solutions, especially in aqueous buffers, are generally not recommended for long-term storage and should be freshly prepared. If solutions must be stored, they should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C.
Q3: What are some common impurities I might encounter in my this compound derivative samples?
A3: Impurities can arise from the synthesis process or from degradation. Common synthetic impurities include unreacted starting materials, reagents, and side-products from the reaction. Degradation products, as mentioned above, primarily include the hydrolysis products (this compound and the corresponding acid). Racemization of chiral centers can also occur, particularly under basic conditions or upon exposure to heat.
Q4: Can I use the same analytical method to assess the stability of different this compound derivatives?
A4: While a general HPLC method can serve as a starting point, it is crucial to develop and validate a stability-indicating analytical method for each specific derivative. The method must be able to separate the intact drug from all potential degradation products and synthetic impurities without interference. This typically requires optimization of the column, mobile phase, and detector settings for each compound.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound derivatives.
Issue 1: Rapid Degradation of the Derivative in Aqueous Solution
Symptoms:
-
Loss of parent compound peak and appearance of new peaks in HPLC analysis over a short period.
-
Change in the pH of the solution.
-
Precipitation of a previously soluble compound.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Solution |
| Hydrolysis | Monitor the appearance of peaks corresponding to this compound and the free acid. | Adjust the pH of the solution to a range of minimum hydrolysis, which for many tropane (B1204802) esters is mildly acidic (pH 3-5). Use buffers to maintain the pH. For formulation development, consider non-aqueous solvents or lyophilization. |
| Oxidation | Look for the appearance of a peak corresponding to the N-oxide derivative. | Prepare solutions in degassed solvents and consider blanketing with an inert gas like nitrogen or argon. The addition of antioxidants may be beneficial for formulated products. |
| Photodegradation | Compare the stability of samples stored in the dark versus those exposed to light. | Protect samples from light by using amber vials or wrapping containers in aluminum foil. |
Issue 2: Inconsistent Results in Stability Studies
Symptoms:
-
High variability in the measured concentration of the this compound derivative between replicate samples or time points.
-
Non-reproducible degradation profiles.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Solution |
| Analytical Method Variability | Verify the precision and robustness of your HPLC method. | Ensure the analytical method is fully validated. Check for proper system suitability before each run. |
| Non-Homogeneous Samples | Assess the solubility of your derivative in the chosen solvent system. | Ensure complete dissolution of the sample before analysis. Use sonication or vortexing to ensure homogeneity. |
| Temperature Fluctuations | Review the temperature control of your storage and experimental conditions. | Use a calibrated and stable oven or incubator for thermal stress studies. Ensure consistent temperature during sample preparation and analysis. |
Data Presentation: Stability of Tropane Ester Derivatives
Due to a lack of publicly available quantitative stability data specifically for this compound derivatives, the following table presents representative data on the hydrolysis of homologous benzoate (B1203000) esters. This data illustrates the principles of how the structure of the ester moiety can influence hydrolytic stability and can be used as a proxy for understanding potential trends in this compound derivatives.
Table 1: Representative Half-lives (t½) of Benzoate Esters Under Basic Hydrolysis Conditions
| Compound | Ester Group | Half-life (t½) in minutes |
| Methyl benzoate | -COOCH₃ | 14 |
| Ethyl benzoate | -COOCH₂CH₃ | 14 |
| Propyl benzoate | -COOCH₂CH₂CH₃ | 19 |
| Butyl benzoate | -COOCH₂CH₂CH₂CH₃ | 21 |
| Phenyl benzoate | -COOC₆H₅ | 11 |
Data is illustrative and based on trends observed for the base-catalyzed hydrolysis of simple benzoate esters. The rate of hydrolysis is influenced by the size and electronic properties of the alcohol portion of the ester.[2]
Experimental Protocols
Protocol 1: Forced Degradation Study of a this compound Derivative
Objective: To identify the potential degradation products of a this compound derivative under various stress conditions and to assess the specificity of the analytical method.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Keep at room temperature for 24 hours.
-
Neutralize with 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.
-
Keep at room temperature for 24 hours.
-
-
Photolytic Degradation:
-
Expose 1 mL of the stock solution in a quartz cuvette to UV light (254 nm) for 24 hours.
-
-
Thermal Degradation:
-
Heat the solid this compound derivative at 105°C for 24 hours.
-
Dissolve a known amount in the solvent for analysis.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop a robust HPLC method capable of separating the parent this compound derivative from its degradation products and process-related impurities.
Methodology:
-
Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase Selection:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
-
Initial Gradient:
-
0-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25-30 min: 90% to 10% B
-
30-35 min: 10% B
-
-
Detection: UV detection at a wavelength where the parent compound and expected degradation products have significant absorbance (e.g., 220 nm).
-
Optimization:
-
Inject a mixture of the unstressed and stressed samples.
-
Adjust the gradient, flow rate, and mobile phase composition to achieve adequate resolution (Rs > 1.5) between all peaks.
-
If co-elution occurs, try a different column chemistry (e.g., phenyl-hexyl) or mobile phase modifier.
-
-
Validation: Once optimized, validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizations
Caption: Workflow for a forced degradation study of a this compound derivative.
Caption: Key factors influencing the stability of this compound derivatives and corresponding enhancement strategies.
References
Validation & Comparative
A Comparative Guide to Analytical Methods for Pseudotropine Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the two most common analytical techniques for the quantification of pseudotropine: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The information presented is based on a comprehensive review of published experimental data to assist in the selection of the most suitable method for your research and development needs.
At a Glance: GC-MS vs. HPLC for this compound Analysis
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation of volatile compounds in the gas phase followed by mass-based detection. | Separation of compounds in a liquid phase based on their interaction with a stationary phase. |
| Analyte Volatility | Requires analytes to be volatile and thermally stable, often necessitating derivatization for polar compounds like this compound. | Suitable for a wide range of compounds, including non-volatile and thermally labile ones, without the need for derivatization. |
| Derivatization | Often required for tropane (B1204802) alkaloids to improve volatility and thermal stability. | Generally not required. |
| Sensitivity | High sensitivity, particularly with Selected Ion Monitoring (SIM). | Method-dependent, with high sensitivity achievable with detectors like tandem mass spectrometry (LC-MS/MS). |
| Selectivity | Excellent, with mass spectrometry providing definitive identification. | Good, can be significantly enhanced with specific detectors like a Diode Array Detector (DAD) or a Mass Spectrometer (MS). |
| Primary Application | Robust for identification and quantification, especially in complex matrices. Often used as a confirmatory method. | Well-suited for routine quantification in quality control and research. |
Performance Comparison
The following tables summarize typical validation parameters for the quantification of tropane alkaloids, including this compound, using GC-MS and HPLC. These values are representative of what can be expected based on published literature.
Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Performance Data
| Validation Parameter | Typical Performance |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.3 - 5.0 ng/mL |
| Limit of Quantification (LOQ) | 1 - 10 ng/mL |
| Accuracy (% Recovery) | 80 - 110% |
| Precision (% RSD) | < 15% |
Table 2: High-Performance Liquid Chromatography (HPLC) Performance Data
| Validation Parameter | Typical Performance |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.03 - 1 µg/mL |
| Limit of Quantification (LOQ) | 0.1 - 3.5 µg/mL |
| Accuracy (% Recovery) | 90 - 110% |
| Precision (% RSD) | < 10% |
Experimental Protocols
The following are detailed, generalized protocols for the quantification of this compound in plant material, such as Datura species, using GC-MS and HPLC.
Sample Preparation: Extraction of this compound from Plant Material
A crucial first step for both GC-MS and HPLC analysis is the efficient extraction of this compound from the plant matrix.
-
Drying and Grinding: Dry the plant material (e.g., leaves, seeds) at room temperature and grind it into a fine powder.
-
Extraction:
-
Weigh approximately 1 gram of the powdered plant material.
-
Perform an ultrasound-assisted extraction with 10 mL of a suitable solvent, such as methanol (B129727) or a mixture of methanol, water, and acetic acid.
-
Alternatively, a maceration or Soxhlet extraction can be employed.
-
-
Purification:
-
Filter the extract to remove solid plant debris.
-
For cleaner samples, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be performed. For LLE, the extract is typically acidified, washed with an organic solvent, then made alkaline and extracted with a different organic solvent like dichloromethane[1].
-
GC-MS Quantification Protocol
This protocol often requires a derivatization step to improve the volatility of this compound.
-
Derivatization:
-
Evaporate the purified extract to dryness under a stream of nitrogen.
-
Add a derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), and heat at 70°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) derivative of this compound.
-
-
GC-MS Conditions:
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature of 100°C, hold for 2 minutes.
-
Ramp to 280°C at a rate of 10°C/min.
-
Hold at 280°C for 5 minutes.
-
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan for identification or Selected Ion Monitoring (SIM) for quantification, monitoring characteristic ions of the this compound-TMS derivative.
-
-
HPLC-UV Quantification Protocol
This method is generally simpler as it does not require derivatization.
-
Sample Preparation for Injection:
-
Evaporate the purified extract to dryness.
-
Reconstitute the residue in a known volume of the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of a buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer, pH adjusted) and an organic modifier (e.g., acetonitrile (B52724) or methanol). A typical starting point could be a mixture of acetonitrile and buffer.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detector: UV detector set at a wavelength between 210-230 nm.
-
Injection Volume: 20 µL.
-
Method Validation Workflow
The validation of an analytical method is crucial to ensure its suitability for the intended purpose. The following diagram illustrates a typical workflow for analytical method validation according to ICH guidelines.
Caption: A typical workflow for analytical method validation.
Conclusion
Both GC-MS and HPLC are powerful and reliable techniques for the quantification of this compound. The choice between the two methods will depend on the specific requirements of the analysis.
-
GC-MS is an excellent choice for its high selectivity and sensitivity, making it ideal for complex matrices and for confirmatory analysis. The main drawback is the common need for derivatization.
-
HPLC offers a more straightforward and often faster analysis without the need for derivatization, making it highly suitable for routine quality control and high-throughput screening.
For a comprehensive analytical strategy, HPLC can be used for routine quantification, with GC-MS employed for confirmation and for the analysis of more complex samples.
References
Spectroscopic Data Unveil Structural Nuances Between Pseudotropine and Tropine for Confident Confirmation
A detailed comparison of ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for the stereoisomers pseudotropine and tropine (B42219) provides a robust framework for the unambiguous structural confirmation of this compound. The equatorial orientation of the hydroxyl group in this compound versus the axial position in tropine leads to distinct and predictable differences in their respective spectra, particularly in NMR data.
This guide presents a comprehensive comparison of the spectroscopic data for this compound and its diastereomer, tropine. The data, summarized in the tables below, highlights the key spectral features that enable researchers, scientists, and drug development professionals to confidently distinguish between these two closely related tropane (B1204802) alkaloids.
Distinguishing Features in Spectroscopic Analysis
The primary structural difference between this compound and tropine lies in the stereochemistry of the hydroxyl group at the C-3 position of the tropane ring. In this compound, the hydroxyl group is in the equatorial (β) position, while in tropine, it is in the axial (α) position. This seemingly minor variation has a significant impact on the chemical environment of the surrounding protons and carbons, leading to observable differences in their spectroscopic signatures.
Nuclear Magnetic Resonance (NMR) spectroscopy is particularly powerful in elucidating these stereochemical details. In the ¹H NMR spectrum, the chemical shift and coupling constants of the proton at C-3 (H-3) are highly indicative of the hydroxyl group's orientation. Similarly, the chemical shifts of the carbons in the tropane ring, especially those in close proximity to the hydroxyl group, are altered in the ¹³C NMR spectra.
Infrared (IR) spectroscopy provides information about the functional groups present, with the O-H and C-O stretching frequencies offering clues to the intramolecular environment of the hydroxyl group. Mass Spectrometry (MS) reveals the molecular weight and fragmentation pattern, which can further support structural identification.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and tropine.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)
| Proton | This compound (δ, ppm, J in Hz) | Tropine (δ, ppm, J in Hz) | Key Differentiating Feature |
| H-3 | ~4.15 (br s) | ~4.00 (t, J ≈ 5.2) | The multiplicity and coupling constant of H-3 are significantly different. In this compound, the broad singlet is due to small and similar coupling constants with neighboring protons. In tropine, the triplet indicates larger, more defined coupling. |
| N-CH₃ | ~2.50 (s) | ~2.25 (s) | The chemical shift of the N-methyl protons can vary slightly between the two isomers. |
| H-1, H-5 | ~3.35 (br s) | ~3.06 (br s) | These bridgehead protons show subtle differences in their chemical shifts. |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)
| Carbon | This compound (δ, ppm) | Tropine (δ, ppm) | Key Differentiating Feature |
| C-3 | ~64.5 | ~66.0 | The chemical shift of the carbon bearing the hydroxyl group is a key indicator of stereochemistry. |
| C-2, C-4 | ~35.0 | ~36.5 | The carbons adjacent to C-3 also experience a shift in their resonance. |
| C-6, C-7 | ~26.0 | ~26.5 | Minor shifts can also be observed in other ring carbons. |
| N-CH₃ | ~40.0 | ~40.5 | The N-methyl carbon chemical shift may show a small difference. |
Table 3: Infrared (IR) Spectroscopic Data (KBr Pellet)
| Functional Group | This compound (cm⁻¹) | Tropine (cm⁻¹) | Key Differentiating Feature |
| O-H Stretch | ~3400 (broad) | ~3380 (broad) | The broadness and exact position of the O-H stretch can be influenced by hydrogen bonding, which may differ slightly between the two isomers. |
| C-O Stretch | ~1040 | ~1055 | The C-O stretching frequency can be a subtle but useful indicator of the hydroxyl group's orientation. |
| C-H Stretch | ~2950-2850 | ~2950-2850 | Typical for aliphatic C-H bonds. |
Table 4: Mass Spectrometry (MS) Data (Electron Ionization)
| Ion | This compound (m/z) | Tropine (m/z) | Key Differentiating Feature |
| [M]⁺ | 141 | 141 | The molecular ion peak confirms the molecular weight for both isomers. |
| [M-H₂O]⁺ | 123 | 123 | Loss of water is a common fragmentation pathway. |
| Base Peak | 96 | 82 | The base peak, representing the most abundant fragment ion, is a significant point of differentiation. For this compound, m/z 96 is often the base peak, while for tropine, it is typically m/z 82. |
| Other Fragments | 82, 81, 57 | 96, 81, 57 | The relative intensities of other fragment ions also contribute to a unique mass spectral fingerprint for each isomer. |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of the spectroscopic data presented.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or higher field spectrometer. Samples are dissolved in a suitable deuterated solvent, such as chloroform-d (B32938) (CDCl₃), with tetramethylsilane (B1202638) (TMS) used as an internal standard (0.00 ppm). For ¹H NMR, standard pulse sequences are used, and for ¹³C NMR, proton-decoupled spectra are acquired to simplify the spectrum to single lines for each unique carbon atom.
Infrared (IR) Spectroscopy
IR spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer. The solid sample is finely ground with potassium bromide (KBr) and pressed into a thin pellet. The spectrum is recorded over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectra are typically acquired using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the ion source, where it is vaporized and bombarded with a beam of electrons, causing ionization and fragmentation. The resulting ions are then separated by their mass-to-charge ratio (m/z).
Logical Workflow for Structure Confirmation
The following diagram illustrates the logical workflow for confirming the structure of this compound using a comparative analysis of spectroscopic data.
Caption: Workflow for this compound Structure Confirmation.
By systematically acquiring and comparing these key spectroscopic datasets, researchers can confidently and accurately confirm the structure of this compound and differentiate it from its stereoisomer, tropine. This rigorous analytical approach is essential for quality control and regulatory compliance in drug development and chemical research.
A Comparative Guide to the Bioactivity of Pseudotropine and Tropine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the bioactivity of pseudotropine and its stereoisomer, tropine (B42219). While direct comparative quantitative data on the bioactivity of these two parent compounds is limited in publicly available literature, this document synthesizes the current understanding of their distinct biosynthetic pathways, their roles as precursors to pharmacologically significant alkaloids, and the bioactivities of their principal derivatives.
Biosynthesis: A Tale of Two Reductases
The fundamental difference between this compound and tropine lies in their biosynthesis. Both are derived from the reduction of a common precursor, tropinone (B130398). However, the stereochemistry of the resulting alcohol is dictated by two distinct and highly specific enzymes:
-
Tropine is formed by the action of Tropinone Reductase I (TR-I) , which catalyzes the reduction of the carbonyl group of tropinone to a hydroxyl group with an α-configuration (endo).
-
This compound is synthesized through the action of Tropinone Reductase II (TR-II) , resulting in a hydroxyl group with a β-configuration (exo).
This enzymatic divergence at a key biosynthetic branch point channels these structurally similar molecules into vastly different metabolic pathways, leading to the production of alkaloids with distinct pharmacological profiles.
Biosynthetic pathways of tropine and this compound from tropinone.
Comparative Bioactivity Profile
| Feature | Tropine | This compound |
| Primary Derivatives | Atropine (B194438), Hyoscyamine, Scopolamine | Calystegines, Tigloidine |
| Primary Bioactivity of Derivatives | Muscarinic Acetylcholine (B1216132) Receptor Antagonists (Anticholinergic) | Glycosidase Inhibitors, Anticholinergic (Tigloidine) |
| Receptor Targets of Derivatives | Muscarinic Acetylcholine Receptors (M1-M5) | Primarily Glycosidases; Muscarinic Receptors (Tigloidine) |
| Therapeutic Uses of Derivatives | Mydriatic, anti-spasmodic, anti-secretory, treatment of bradycardia, and as an antidote for organophosphate poisoning. | Potential for antiviral and cancer therapies (Calystegines); Anticholinergic and anti-parkinsonian (Tigloidine). |
| Use in Agonist/Antagonist Synthesis | Precursor for muscarinic antagonists. | Used in the preparation of novel nicotinic receptor agonists.[1] |
Note: While this compound itself is used in the synthesis of nicotinic receptor agonists, there is a lack of publicly available data on its intrinsic activity at these receptors. Similarly, while tropine is the precursor to potent muscarinic antagonists, its own affinity for these receptors is not as well-documented as its derivatives.
Bioactivity of Key Derivatives: A Closer Look
Tropine Derivatives: Muscarinic Acetylcholine Receptor Antagonists
The most well-studied derivatives of tropine are atropine and scopolamine. These compounds are potent, non-selective competitive antagonists of muscarinic acetylcholine receptors. Their high affinity for these receptors underlies their wide range of physiological effects and therapeutic uses.
Quantitative Data for Atropine (a Tropine Derivative)
| Receptor Subtype | Binding Affinity (Ki) in nM |
| M1 | 1.1 - 2.5 |
| M2 | 1.2 - 3.1 |
| M3 | 0.8 - 2.0 |
| M4 | 1.0 - 2.8 |
| M5 | 1.5 - 4.0 |
Disclaimer: The Ki values are compiled from multiple sources and may vary depending on the experimental conditions (e.g., tissue source, radioligand used).
This compound Derivatives: Glycosidase Inhibitors and Anticholinergics
This compound is the precursor to calystegines, a class of polyhydroxylated nortropane alkaloids. Unlike the tropine-derived anticholinergics, calystegines are potent inhibitors of glycosidase enzymes. This activity gives them potential as therapeutic agents for conditions such as viral infections and cancer.
Another derivative of this compound, tigloidine, exhibits anticholinergic properties, indicating that while the primary metabolic pathways of tropine and this compound are distinct, there can be some overlap in the pharmacological activities of their downstream products.
Quantitative Data for Calystegines (this compound Derivatives)
| Calystegine | Target Enzyme | IC50 |
| Calystegine A3 | α-Glucosidase | ~ 15 µM |
| Calystegine B2 | β-Glucosidase | ~ 0.8 µM |
| Calystegine C1 | α-Galactosidase | ~ 0.6 µM |
Disclaimer: IC50 values are approximate and can vary based on the specific enzyme source and assay conditions.
Experimental Protocols
The following are generalized protocols for key experiments used to determine the bioactivity of tropane (B1204802) alkaloids.
Radioligand Receptor Binding Assay (for Muscarinic Receptors)
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor subtype.
Workflow for a radioligand receptor binding assay.
Methodology:
-
Membrane Preparation: A tissue or cell line expressing the muscarinic receptor subtype of interest is homogenized and centrifuged to isolate a membrane fraction rich in the receptor.
-
Assay Setup: In a multi-well plate, the membrane preparation is incubated with a fixed concentration of a radiolabeled ligand that is known to bind to the receptor (e.g., [3H]-N-methylscopolamine).
-
Competition: Increasing concentrations of the unlabeled test compound (e.g., this compound, tropine, or their derivatives) are added to the wells.
-
Incubation: The mixture is incubated at a specific temperature for a set time to allow the binding to reach equilibrium.
-
Separation: The contents of the wells are rapidly filtered through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.
-
Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.
-
Data Analysis: The data is plotted as the percentage of specific binding versus the concentration of the test compound. A non-linear regression analysis is used to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.
Glycosidase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific glycosidase enzyme.
Methodology:
-
Enzyme and Substrate Preparation: A solution of the purified glycosidase enzyme and a solution of a chromogenic or fluorogenic substrate for that enzyme are prepared in a suitable buffer.
-
Inhibitor Incubation: The enzyme is pre-incubated with varying concentrations of the test compound (e.g., calystegines) for a defined period.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate.
-
Reaction Monitoring: The reaction is allowed to proceed for a specific time at a controlled temperature. The formation of the product is monitored by measuring the change in absorbance or fluorescence.
-
Data Analysis: The rate of the enzymatic reaction is calculated for each inhibitor concentration. The percentage of inhibition is plotted against the inhibitor concentration, and the IC50 value is determined by non-linear regression.
Conclusion
This compound and tropine, as stereoisomers, represent a fascinating example of how a subtle change in molecular geometry, directed by specific enzymes, can lead to profoundly different biological roles. While tropine is the gateway to the well-known anticholinergic tropane alkaloids, this compound serves as the precursor to glycosidase-inhibiting calystegines and is a building block for synthetic nicotinic agonists.
For researchers in drug development, the key takeaway is that the tropane scaffold is a versatile platform for generating compounds with diverse pharmacological activities. Future research should aim to directly compare the bioactivity of this compound and tropine at a range of receptor and enzyme targets to fully elucidate their individual pharmacological profiles and to potentially uncover new therapeutic applications for these fundamental tropane alkaloids. The lack of such direct comparative data in the current literature presents a clear opportunity for further investigation.
References
A Comparative Guide to the Pharmacological Profiles of Pseudotropine Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide offers an objective comparison of the pharmacological profiles of pseudotropine analogs, focusing on their interactions with key central nervous system targets. The information presented is supported by experimental data from various scientific publications. Due to the diverse origins of the data, direct comparisons should be interpreted with consideration for potential variations in experimental methodologies.
Introduction to this compound Analogs
Tropane (B1204802) alkaloids, characterized by their bicyclic 8-azabicyclo[3.2.1]octane core, are a class of naturally occurring and synthetic compounds with significant pharmacological activities. These alkaloids exist as stereoisomers, primarily differing in the orientation of the 3-hydroxyl group. Derivatives of tropine (B42219) (3α-tropanol) and this compound (3β-tropanol) exhibit distinct pharmacological profiles. This guide focuses on the analogs of this compound, comparing their binding affinities and functional potencies at various receptors and transporters.
Comparative Pharmacological Data
The following tables summarize the in vitro binding affinities (Ki, nM) of key this compound analogs and related tropane alkaloids for the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), norepinephrine (B1679862) transporter (NET), and muscarinic acetylcholine (B1216132) receptors (mAChRs). Lower Ki values indicate higher binding affinity.
Table 1: Monoamine Transporter Binding Affinities (Ki, nM)
| Compound | Stereochemistry | DAT (Ki, nM) | SERT (Ki, nM) | NET (Ki, nM) |
| This compound Analogues | ||||
| Tropacocaine (this compound benzoate) | 3β | 5180 ± 1160[1] | - | - |
| Nortropacocaine | 3β (N-demethylated) | High (similar to tropacocaine)[2] | Higher than tropacocaine[2] | Higher than tropacocaine[2] |
| Tropine Analogues (for comparison) | ||||
| Cocaine | 3β configuration of the benzoate, but a 2β-carbomethoxy group | ~100-250[3] | ~150-350[3] | ~300-500[3] |
| Nortropine-based cocaine analog | 3α | ~150-300[3] | ~2000-4000[3] | ~1000-2000[3] |
| Benztropine | 3α | High[4] | - | - |
Table 2: Muscarinic Receptor Binding Affinities (pA2/pKi)
| Compound | Receptor Subtype | pA2 / -log Ki |
| This compound Analogues | ||
| Tigloidine (Tiglylthis compound) | M1, M2, M3 | Non-selective[5] |
| Tropine Analogues (for comparison) | ||
| Atropine | M1, M2, M3 | Non-selective |
| Pirenzepine | M1 selective | ~8.0 (M1), ~6.7 (M2/M3) |
Note: Quantitative Ki values for many this compound analogs at muscarinic receptor subtypes are not extensively documented in a comparative format. Tigloidine is known for its anticholinergic properties.
Key Signaling and Biosynthetic Pathways
The following diagrams illustrate important biological pathways associated with this compound analogs and their targets.
Muscarinic Acetylcholine Receptor Signaling
Muscarinic receptors are G-protein coupled receptors (GPCRs) that mediate the effects of acetylcholine. The M1, M3, and M5 subtypes primarily couple to Gq/11, leading to the activation of phospholipase C (PLC), while M2 and M4 receptors couple to Gi/o, inhibiting adenylyl cyclase and modulating ion channels.
Biosynthesis of Calystegines from this compound
This compound serves as a precursor in the biosynthesis of calystegines, a group of polyhydroxy nortropane alkaloids. This pathway begins with the reduction of tropinone.
Experimental Protocols
Radioligand Binding Assay for Monoamine Transporters
This protocol outlines a general method for determining the binding affinity of this compound analogs to the dopamine, serotonin, and norepinephrine transporters.
Objective: To determine the inhibitory constant (Ki) of test compounds for monoamine transporters.
Materials:
-
Cell membranes prepared from cells stably expressing the human dopamine, serotonin, or norepinephrine transporter.
-
Radioligands: [³H]WIN 35,428 (for DAT), [³H]citalopram (for SERT), [³H]nisoxetine (for NET).
-
Unlabeled ligands for determining non-specific binding (e.g., GBR 12909 for DAT, fluoxetine (B1211875) for SERT, desipramine (B1205290) for NET).
-
Test compounds (this compound analogs).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter and fluid.
Procedure:
-
Incubation: In each well of a 96-well plate, combine the cell membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the test compound. For total binding, omit the test compound. For non-specific binding, add a high concentration of the appropriate unlabeled ligand.
-
Equilibration: Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay for Muscarinic Receptor Antagonism (Isolated Tissue Bath)
This protocol describes a classic method to determine the functional potency of muscarinic antagonists using an isolated tissue preparation.
Objective: To determine the pA2 value of a this compound analog, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.
Materials:
-
Isolated tissue preparation expressing muscarinic receptors (e.g., guinea pig ileum).
-
Organ bath with physiological salt solution (e.g., Tyrode's solution), maintained at 37°C and aerated with carbogen (B8564812) (95% O₂, 5% CO₂).
-
Isotonic transducer and data acquisition system.
-
Muscarinic agonist (e.g., carbachol).
-
Test compound (this compound analog).
Procedure:
-
Tissue Preparation: Mount a segment of the isolated tissue in the organ bath under a resting tension.
-
Equilibration: Allow the tissue to equilibrate for at least 60 minutes, with regular washing.
-
Agonist Concentration-Response Curve (Control): Cumulatively add the agonist to the organ bath and record the contractile response until a maximal response is achieved.
-
Washing: Wash the tissue repeatedly until the baseline is restored.
-
Antagonist Incubation: Add a known concentration of the test compound (antagonist) to the bath and incubate for a predetermined time (e.g., 30-60 minutes).
-
Agonist Concentration-Response Curve (in the presence of antagonist): Repeat the cumulative addition of the agonist and record the contractile response.
-
Repeat: Wash the tissue and repeat steps 5 and 6 with different concentrations of the antagonist.
Data Analysis:
-
Plot the agonist concentration-response curves in the absence and presence of the antagonist.
-
Determine the dose ratio (the ratio of the agonist EC₅₀ in the presence of the antagonist to the agonist EC₅₀ in the absence of the antagonist).
-
Construct a Schild plot by plotting the log (dose ratio - 1) against the negative log of the molar concentration of the antagonist.
-
The x-intercept of the Schild plot provides the pA2 value. A slope of 1 suggests competitive antagonism.
Conclusion
The pharmacological profiles of this compound analogs are dictated by the 3β-orientation of the ester group and the nature of the substituents on the tropane ring and ester moiety. Compared to their tropine counterparts, this compound analogs can exhibit different affinities and selectivities for monoamine transporters and muscarinic receptors. Further research and direct comparative studies are necessary to fully elucidate the structure-activity relationships within this class of compounds and to explore their therapeutic potential.
References
- 1. List of cocaine analogues - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Affinity profiles of pizotifen, ketotifen and other tricyclic antimuscarinics at muscarinic receptor subtypes M1, M2 and M3 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Synthetic Pseudotropine Against a Natural Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the validation of synthetically produced pseudotropine against a well-characterized natural standard. The objective is to ensure that the synthetic compound is chemically identical in terms of structure, purity, and physicochemical properties to its naturally occurring counterpart. This validation is a critical step in drug development, chemical research, and any application where the authenticity and purity of the compound are paramount.
The following sections detail the experimental protocols for isolating a natural this compound standard and for conducting a side-by-side comparative analysis using various analytical techniques. All quantitative data is summarized in comparative tables, and key experimental workflows are illustrated with diagrams.
Acquisition of Natural this compound Standard
A natural standard of this compound must first be extracted and purified from a botanical source. A common source for tropane (B1204802) alkaloids is the leaf of plants from the Erythroxylum genus. The following is a generalized acid-base extraction protocol for obtaining a crude alkaloid mixture, which can then be further purified to isolate this compound.
Experimental Protocol: Extraction of Total Alkaloids from Erythroxylum Leaves
This protocol is adapted from established methods for tropane alkaloid extraction[1][2][3][4][5].
-
Materials:
-
Dried and finely powdered Erythroxylum leaves
-
Sodium Carbonate (Na₂CO₃)
-
0.5 M Sulfuric Acid (H₂SO₄)
-
2 M Sodium Hydroxide (NaOH)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Anhydrous Sodium Sulfate (B86663) (Na₂SO₄)
-
Rotary evaporator
-
Separatory funnel
-
Filter paper
-
-
Procedure:
-
Basification: Create a thick paste by mixing 100 g of powdered leaves with 20 g of sodium carbonate and a minimal amount of water. This converts alkaloid salts to their free base form, enhancing solubility in organic solvents[1].
-
Solvent Extraction: Transfer the paste to a flask and add 500 mL of toluene. Stir the mixture for 4-6 hours at room temperature to extract the free base alkaloids.
-
Filtration: Filter the mixture to remove solid plant material and collect the toluene extract.
-
Acidic Extraction: Transfer the toluene extract to a separatory funnel and wash with 250 mL of 0.5 M sulfuric acid. The alkaloids will move to the acidic aqueous layer as water-soluble sulfate salts. Separate and collect the aqueous layer. Repeat this step with an additional 150 mL of 0.5 M sulfuric acid to ensure complete extraction[1][2].
-
Basification and Re-extraction: Combine the aqueous extracts and adjust the pH to approximately 10 with 2 M sodium hydroxide. This will precipitate the free alkaloid bases.
-
Final Extraction: Extract the alkaloids from the basic aqueous solution with three 150 mL portions of dichloromethane.
-
Drying and Concentration: Combine the dichloromethane extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent using a rotary evaporator to yield the crude alkaloid extract.
-
Purification: The crude extract, containing a mixture of alkaloids, is then subjected to preparative chromatography (e.g., preparative HPLC) to isolate pure this compound. The purity of the isolated this compound should be confirmed by analytical HPLC before it is used as a natural standard.
-
Comparative Analytical Validation
The synthetic this compound is validated by comparing its analytical data directly with the authenticated natural standard. The following analytical techniques are recommended for a comprehensive comparison.
2.1. High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for assessing the purity of a compound and for its quantification. The retention time and peak purity are key parameters for comparison.
Experimental Protocol: HPLC Analysis of this compound
This protocol is based on established methods for tropane alkaloid analysis[6][7][8][9][10].
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and a buffer (e.g., 10 mM ammonium (B1175870) acetate (B1210297) adjusted to pH 3 with acetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 204 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare solutions of both synthetic and natural this compound in the mobile phase at a concentration of 1 mg/mL.
Data Presentation: HPLC Comparison
| Parameter | Natural this compound Standard | Synthetic this compound | Acceptance Criteria |
| Retention Time (min) | To be determined | To be determined | The retention time of the major peak in the synthetic sample should not differ by more than 2% from that of the natural standard. |
| Purity (Area %) | ≥ 99.5% | To be determined | The purity of the synthetic sample should be comparable to or higher than that of the natural standard. |
| Co-injection | A single, sharp peak | A single, sharp peak | Injection of a 1:1 mixture of the natural and synthetic samples should result in a single, symmetrical peak, confirming chromatographic equivalence. |
2.2. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides information on the volatility and thermal stability of the compound, and the mass spectrum serves as a molecular fingerprint.
Experimental Protocol: GC-MS Analysis of this compound
This protocol is based on established methods for the GC-MS analysis of tropane alkaloids[11][12][13][14][15].
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: HP-5ms capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
MS Source Temperature: 230 °C.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
Sample Preparation: Prepare solutions of both synthetic and natural this compound in methanol (B129727) at a concentration of 1 mg/mL.
Data Presentation: GC-MS Comparison
| Parameter | Natural this compound Standard | Synthetic this compound | Acceptance Criteria |
| Retention Time (min) | To be determined | To be determined | The retention time of the synthetic sample should match that of the natural standard. |
| Molecular Ion (m/z) | Expected at 141 | To be determined | The molecular ion peak in the synthetic sample's mass spectrum should be identical to the natural standard. |
| Fragmentation Pattern | To be determined | To be determined | The fragmentation pattern and relative intensities of the major fragment ions should be identical for both samples. |
2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation and confirmation of organic molecules. The chemical shifts and coupling constants provide a detailed map of the molecular structure.
Experimental Protocol: NMR Analysis of this compound
This protocol is based on general procedures for NMR analysis of alkaloids[16][17][18][19].
-
Instrumentation: 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated methanol (CD₃OD).
-
Techniques: ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC) for complete structural assignment.
-
Sample Preparation: Dissolve approximately 5-10 mg of each sample in 0.5 mL of the deuterated solvent.
Data Presentation: ¹H NMR Comparison (400 MHz, CDCl₃)
| Proton Assignment | Natural this compound Standard (δ, ppm) | Synthetic this compound (δ, ppm) | Acceptance Criteria |
| H-1, H-5 | To be determined | To be determined | Chemical shifts and multiplicities should be identical. |
| H-2, H-4 (axial) | To be determined | To be determined | Chemical shifts and multiplicities should be identical. |
| H-2, H-4 (equatorial) | To be determined | To be determined | Chemical shifts and multiplicities should be identical. |
| H-3 (axial) | To be determined | To be determined | Chemical shifts and multiplicities should be identical. |
| H-6, H-7 (endo) | To be determined | To be determined | Chemical shifts and multiplicities should be identical. |
| H-6, H-7 (exo) | To be determined | To be determined | Chemical shifts and multiplicities should be identical. |
| N-CH₃ | To be determined | To be determined | Chemical shifts and multiplicities should be identical. |
| OH | To be determined | To be determined | Chemical shifts and multiplicities should be identical. |
Data Presentation: ¹³C NMR Comparison (100 MHz, CDCl₃)
| Carbon Assignment | Natural this compound Standard (δ, ppm) | Synthetic this compound (δ, ppm) | Acceptance Criteria |
| C-1, C-5 | To be determined | To be determined | Chemical shifts should be identical. |
| C-2, C-4 | To be determined | To be determined | Chemical shifts should be identical. |
| C-3 | To be determined | To be determined | Chemical shifts should be identical. |
| C-6, C-7 | To be determined | To be determined | Chemical shifts should be identical. |
| N-CH₃ | To be determined | To be determined | Chemical shifts should be identical. |
Visualized Workflows
Workflow for the Validation of Synthetic this compound
Caption: Workflow for the validation of synthetic this compound.
Signaling Pathway for Analytical Comparison
Caption: Logical flow of the analytical comparison process.
Conclusion
The validation of synthetic this compound against a natural standard is a rigorous process that requires a multi-faceted analytical approach. By following the detailed protocols and comparing the data as outlined in this guide, researchers can confidently establish the chemical identity and purity of their synthetic compound. Successful validation, as defined by the acceptance criteria in the data tables, provides the necessary evidence that the synthetic this compound is a suitable replacement for the natural product in research and development applications.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Analysis of alkaloids in leaves of cultivated Erythroxylum and characterization of alkaline substances used during coca chewing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US4956429A - Method of making a coca leaf flavor extract - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. scielo.isciii.es [scielo.isciii.es]
- 11. Quantitative analysis of tropane alkaloids in biological materials by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 13. mdpi.com [mdpi.com]
- 14. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Rapid GC-MS method for screening seized drugs in forensic investigations: optimization and validation [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. scielo.br [scielo.br]
- 19. cds.ismrm.org [cds.ismrm.org]
Navigating Immunoassay Specificity: A Comparative Guide to Pseudotropine Cross-Reactivity
For researchers, scientists, and drug development professionals, understanding the potential for cross-reactivity in immunoassays is paramount for accurate and reliable data. This guide provides a comparative analysis of the cross-reactivity of pseudotropine and other tropane (B1204802) alkaloids in common immunoassay formats, addressing a critical knowledge gap in current literature and commercial documentation.
While immunoassays offer a rapid and high-throughput method for the detection of various analytes, their specificity can be a significant concern, particularly when dealing with structurally similar compounds. This compound, a diastereomer of tropine (B42219) and a key component in the synthesis of various pharmaceuticals, presents a potential cross-reactant in immunoassays designed to detect other tropane alkaloids. However, a comprehensive review of scientific literature and commercially available immunoassay kits reveals a notable absence of specific quantitative data on the cross-reactivity of this compound.
This guide aims to bridge this gap by providing available data on related compounds, offering a framework for assessing potential cross-reactivity, and presenting a detailed experimental protocol for researchers to determine this compound cross-reactivity in their own assays.
Comparative Cross-Reactivity of Tropane Alkaloids
Due to the lack of direct quantitative data for this compound, this section presents cross-reactivity data for other structurally related tropane alkaloids. This information is crucial for understanding the general selectivity of antibodies used in tropane alkaloid immunoassays and for inferring the potential for this compound to interfere. The data has been compiled from various studies employing competitive Enzyme-Linked Immunosorbent Assays (ELISAs), a common format for small molecule detection.
It is important to note that cross-reactivity is not an intrinsic property of an antibody but is influenced by the specific assay conditions, including the antibody concentration, the labeled antigen (tracer), and the incubation parameters.[1]
| Target Analyte | Assay Format | Cross-Reactant | % Cross-Reactivity | Reference |
| Atropine | ic-ELISA | Homatropine | 140% | [2] |
| Atropine | ic-ELISA | L-hyoscyamine | 71.4% | [2] |
| Atropine | ic-ELISA | Apoatropine | 71.4% | [2] |
| Atropine | ic-ELISA | Scopolamine | 41.7% | [2] |
| Atropine | ic-ELISA | Anisodamine | 1.9% | [2] |
| Atropine | ic-ELISA | Anisodine | <1% | [2] |
ic-ELISA: indirect competitive Enzyme-Linked Immunosorbent Assay
The structural difference between tropine and this compound lies in the orientation of the hydroxyl group at the C-3 position. In tropine, the hydroxyl group is in the axial position, while in this compound, it is in the equatorial position. This stereochemical difference can significantly impact antibody binding and, consequently, the degree of cross-reactivity. Without empirical data, it is difficult to predict the exact cross-reactivity of this compound. However, the significant cross-reactivity observed between different tropane alkaloids underscores the importance of validating immunoassay specificity when this compound may be present in samples.
Experimental Protocol: Determining this compound Cross-Reactivity via Competitive ELISA
For laboratories needing to assess the cross-reactivity of this compound in their specific immunoassays, the following detailed protocol for a competitive ELISA can be adapted. This protocol is a generalized procedure and may require optimization for specific antibodies and reagents.[3][4][5][6]
Materials:
-
Microtiter plates (e.g., high-binding polystyrene)
-
Capture antibody specific to the target tropane alkaloid
-
This compound standard
-
Standard of the target tropane alkaloid
-
Enzyme-conjugated secondary antibody (if using an indirect format) or enzyme-labeled target analyte (for direct competition)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Coating:
-
Dilute the capture antibody to a pre-optimized concentration in coating buffer.
-
Add 100 µL of the diluted antibody to each well of the microtiter plate.
-
Incubate overnight at 4°C.
-
-
Washing:
-
Aspirate the coating solution from the wells.
-
Wash the plate 3 times with 200 µL of wash buffer per well.
-
-
Blocking:
-
Add 200 µL of blocking buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing:
-
Aspirate the blocking buffer and wash the plate 3 times with wash buffer.
-
-
Competitive Reaction:
-
Prepare serial dilutions of the this compound standard and the target tropane alkaloid standard in assay buffer.
-
Add 50 µL of the standard solutions (or samples) to the appropriate wells.
-
Add 50 µL of the enzyme-conjugated target analyte (for direct competitive ELISA) or a fixed concentration of the unconjugated target analyte followed by the enzyme-conjugated secondary antibody (for indirect competitive ELISA) to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing:
-
Aspirate the solution and wash the plate 5 times with wash buffer.
-
-
Substrate Development:
-
Add 100 µL of the substrate solution to each well.
-
Incubate in the dark at room temperature for 15-30 minutes.
-
-
Stopping the Reaction:
-
Add 50 µL of stop solution to each well.
-
-
Measurement:
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
-
Data Analysis:
-
Plot a standard curve for the target analyte with absorbance versus concentration.
-
Determine the concentration of the target analyte that causes 50% inhibition of the maximum signal (IC50).
-
Similarly, determine the IC50 for this compound.
-
Calculate the percent cross-reactivity using the following formula:
% Cross-Reactivity = (IC50 of Target Analyte / IC50 of this compound) x 100
Visualizing the Workflow
To further clarify the experimental process, the following diagrams illustrate the key steps in a competitive ELISA and the logical relationship in assessing cross-reactivity.
References
- 1. mdpi.com [mdpi.com]
- 2. Indirect competitive enzyme-linked immunosorbent assay based on a broad-spectrum monoclonal antibody for tropane alkaloids detection in pig urine, pork and cereal flours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Competitive ELISA Protocol [elisa-antibody.com]
- 4. stjohnslabs.com [stjohnslabs.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Assay Procedure for Competitive-ELISA [elabscience.com]
A Comparative Analysis of Pseudotropine Content in Different Plant Species: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of pseudotropine occurrence in various plant species. It details the experimental protocols for extraction and quantification and visualizes the biosynthetic pathway and analytical workflows.
This compound, a tropane (B1204802) alkaloid and a diastereomer of tropine (B42219), is a key precursor in the synthesis of various pharmacologically significant compounds. Its natural occurrence is primarily documented in plant species belonging to the Solanaceae and Erythroxylaceae families. Understanding the distribution and concentration of this compound in different plant sources is crucial for phytochemical research, drug discovery, and the development of novel therapeutic agents.
Occurrence of this compound in Plant Species
Table 1: Documented Occurrence of this compound in Various Plant Species
| Family | Genus | Species | Plant Part(s) where Found | Notes |
| Solanaceae | Atropa | belladonna (Deadly Nightshade) | Roots, Leaves | This compound is a known metabolite in Atropa belladonna[1]. It is biosynthesized from tropinone (B130398) by the enzyme tropinone reductase II[2]. |
| Solanaceae | Solanum | tuberosum (Potato) | Leaves, Sprouts | Studies have shown the presence of this compound in potato plants, particularly after feeding with tropinone[3][4]. Its levels are influenced by the expression of tropinone reductase II[3]. |
| Erythroxylaceae | Erythroxylum | coca (Coca Plant) | Leaves | While more renowned for its cocaine content, Erythroxylum coca also contains a variety of other tropane alkaloids, including this compound[5][6]. |
Note: This table provides qualitative information on the presence of this compound. Researchers are encouraged to use the provided methodologies to obtain precise quantitative data for their specific plant samples.
Biosynthesis of this compound
The biosynthesis of this compound is a branch of the tropane alkaloid pathway. In members of the Solanaceae family, the key step is the stereospecific reduction of the ketone tropinone. This reaction is catalyzed by two distinct enzymes: tropinone reductase I (TRI) and tropinone reductase II (TRII). While TRI produces tropine (3α-tropanol), TRII is responsible for the formation of this compound (3β-tropanol)[2].
Biosynthetic pathway of tropine and this compound from tropinone.
Experimental Protocols
Accurate quantification of this compound requires meticulous sample preparation, extraction, and analysis. The following protocols provide a framework for researchers to adapt based on their specific plant material and available instrumentation.
Sample Preparation
-
Harvesting and Drying: Collect the desired plant material (e.g., roots, leaves). To prevent enzymatic degradation of alkaloids, the material should be processed quickly. For long-term storage, freeze-drying is recommended. Alternatively, oven-drying at a low temperature (e.g., 40-50°C) until constant weight can be employed.
-
Grinding: The dried plant material should be ground into a fine powder using a mechanical grinder or a mortar and pestle. This increases the surface area for efficient extraction.
Extraction of this compound
This protocol is a general acid-base extraction method suitable for tropane alkaloids.
-
Maceration: Weigh the powdered plant material and place it in a suitable vessel. Add an extraction solvent. A common choice is a mixture of an organic solvent and a weak base, such as chloroform:methanol (B129727):ammonia (15:5:1, v/v/v). The ratio of solvent to plant material should be sufficient to fully immerse the powder (e.g., 10:1, v/w).
-
Extraction: Allow the mixture to stand for 24-48 hours with occasional agitation. Alternatively, for faster extraction, ultrasonication for 30-60 minutes can be used.
-
Filtration: Filter the mixture to separate the extract from the solid plant residue. The residue can be washed with a small amount of the extraction solvent to ensure complete recovery of the alkaloids.
-
Acidification: Combine the filtrates and evaporate the organic solvent under reduced pressure (e.g., using a rotary evaporator). Dissolve the resulting crude extract in a dilute acid, such as 1% sulfuric acid or hydrochloric acid. This converts the alkaloids into their salt forms, which are soluble in the aqueous phase.
-
Purification: Wash the acidic aqueous solution with a non-polar organic solvent like hexane (B92381) or diethyl ether to remove non-alkaloidal, lipophilic impurities. Discard the organic layer.
-
Basification: Adjust the pH of the aqueous solution to approximately 9-10 by adding a base, such as concentrated ammonium (B1175870) hydroxide (B78521) or sodium carbonate. This converts the alkaloid salts back to their free base form, which are soluble in organic solvents.
-
Final Extraction: Extract the basified aqueous solution multiple times with an organic solvent such as dichloromethane (B109758) or chloroform.
-
Drying and Concentration: Combine the organic extracts, dry them over anhydrous sodium sulfate, and then filter. Evaporate the solvent to obtain the crude alkaloid extract containing this compound.
General workflow for the extraction of this compound.
Quantification of this compound
Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) are powerful analytical techniques for the quantification of this compound.
a) Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Derivatization (Optional but Recommended): To improve the volatility and thermal stability of this compound, derivatization to its trimethylsilyl (B98337) (TMS) ether is recommended. This can be achieved by reacting the dried extract with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) at 70°C for 30 minutes.
-
GC-MS Conditions (Example):
-
Column: A non-polar or semi-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp up to 280°C at a rate of 10°C/min, and hold for 5 minutes.
-
MS Detector: Operated in electron ionization (EI) mode at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) mode for higher sensitivity and selectivity, monitoring characteristic ions of the this compound derivative.
-
-
Quantification: Prepare a calibration curve using a certified standard of this compound. The concentration of this compound in the sample can be determined by comparing its peak area to the calibration curve. An internal standard (e.g., atropine-d3) should be used to correct for variations in sample preparation and instrument response[7].
b) High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Analysis
-
Sample Preparation: Dissolve the dried crude alkaloid extract in a suitable solvent, such as methanol or the initial mobile phase. Filter the solution through a 0.22 µm syringe filter before injection.
-
HPLC-MS/MS Conditions (Example):
-
Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase: A gradient elution using two solvents: (A) water with 0.1% formic acid and (B) acetonitrile (B52724) with 0.1% formic acid.
-
Gradient Program: A typical gradient could be: 0-1 min, 5% B; 1-8 min, linear gradient to 95% B; 8-10 min, hold at 95% B; 10-10.1 min, return to 5% B; 10.1-12 min, re-equilibration at 5% B.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
MS/MS Detector: An electrospray ionization (ESI) source in positive ion mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for the highest sensitivity and selectivity. The precursor ion for this compound ([M+H]⁺) and its characteristic product ions would be monitored.
-
-
Quantification: Similar to GC-MS, quantification is performed using a calibration curve prepared with a this compound standard and an appropriate internal standard.
General workflow for the quantification of this compound.
This guide provides a foundational framework for the comparative analysis of this compound in different plant species. By employing these detailed methodologies, researchers can obtain reliable and reproducible quantitative data, contributing to a deeper understanding of the distribution and biosynthetic regulation of this important alkaloid.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Erythroxylum in Focus: An Interdisciplinary Review of an Overlooked Genus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Stereospecific Enzymatic Assays for Tropinone Reductases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of stereospecific enzymatic assays for tropinone (B130398) reductases I (TR-I) and II (TR-II), critical enzymes in the biosynthesis of tropane (B1204802) alkaloids. Understanding the distinct activities of these enzymes is paramount for metabolic engineering and the development of novel therapeutics. This document outlines key experimental protocols and presents quantitative data to aid in the selection of the most appropriate assay for your research needs.
Tropinone reductases catalyze the stereospecific reduction of tropinone to either tropine (B42219) or pseudotropine.[1][2][3] TR-I produces tropine (3α-hydroxytropane), a precursor to pharmaceutically important compounds like atropine (B194438) and scopolamine.[3] In contrast, TR-II synthesizes this compound (3β-hydroxytropane), which is a key intermediate in the production of calystegines.[2][3] Both enzymes are NADPH-dependent and belong to the short-chain dehydrogenase/reductase (SDR) family.[2][4] The stereospecificity of these enzymes is achieved by binding tropinone in opposite orientations within their respective active sites.[2]
Comparison of Assay Methodologies
Two primary methodologies are employed for the stereospecific assay of tropinone reductases: spectrophotometric and chromatographic assays. Each method offers distinct advantages and disadvantages in terms of throughput, sensitivity, and the level of detail provided.
| Feature | Spectrophotometric Assay | Chromatographic Assay (GC-MS/HPLC) |
| Principle | Indirectly measures enzyme activity by monitoring the change in absorbance of the NADPH cofactor at 340 nm. | Directly measures the formation of the specific products, tropine and this compound, separating them for individual quantification. |
| Stereospecificity | Does not inherently distinguish between TR-I and TR-II activity without purified enzymes. | Directly confirms stereospecificity by identifying and quantifying the specific isomer produced. |
| Throughput | High-throughput, suitable for kinetic studies and screening. | Lower throughput due to longer run times. |
| Sensitivity | Generally lower sensitivity compared to mass spectrometry-based methods. | High sensitivity, especially with mass spectrometry (MS) detection.[5][6] |
| Equipment | Requires a UV-Vis spectrophotometer. | Requires a gas chromatograph with a mass spectrometer (GC-MS) or a high-performance liquid chromatograph (HPLC) with a suitable detector. |
| Sample Preparation | Minimal sample preparation required for the enzymatic reaction itself. | May require extraction and derivatization of the products prior to analysis.[5][6] |
| Data Output | Provides reaction rates (change in absorbance over time). | Provides absolute quantification of tropine and this compound. |
Quantitative Data Summary
The following table summarizes key kinetic parameters for tropinone reductases from various plant sources, providing a basis for comparison.
| Enzyme | Source Organism | Optimal pH | Km for Tropinone (mM) |
| TR-I | Datura stramonium | 6.4 - 6.8 | 0.775 |
| Hyoscyamus niger | ~6.5 | Not Reported | |
| Withania coagulans | 6.6 | Not Reported | |
| TR-II | Datura stramonium | 4.5 | 0.176 |
| Solanum tuberosum | 5.0 | Not Reported | |
| Hyoscyamus niger | 5.3 - 6.5 | Not Reported | |
| Atropa belladonna | 6.2 | Not Reported | |
| Przewalskia tangutica | 6.8 | Not Reported |
Note: Kinetic parameters can vary depending on the specific assay conditions and the source of the enzyme.
Experimental Protocols
Spectrophotometric Assay for Tropinone Reductase Activity
This protocol is adapted for both TR-I and TR-II, with the primary difference being the optimal pH of the reaction buffer. The assay measures the decrease in absorbance at 340 nm resulting from the oxidation of NADPH to NADP+.
Materials:
-
Potassium phosphate (B84403) buffer (for TR-I, pH 6.5-7.0; for TR-II, pH 5.0-6.0)
-
Tropinone solution (e.g., 10 mM stock in water)
-
NADPH solution (e.g., 10 mM stock in water)
-
Purified or partially purified tropinone reductase I or II
-
UV-Vis spectrophotometer with temperature control
Procedure:
-
Prepare a reaction mixture in a quartz cuvette containing:
-
800 µL of the appropriate potassium phosphate buffer.
-
100 µL of tropinone solution (final concentration, e.g., 1 mM).
-
50 µL of enzyme preparation.
-
-
Incubate the mixture at the desired temperature (e.g., 30°C) for 5 minutes to pre-warm.
-
Initiate the reaction by adding 50 µL of NADPH solution (final concentration, e.g., 0.5 mM).
-
Immediately start monitoring the decrease in absorbance at 340 nm for 5-10 minutes.
-
Calculate the rate of NADPH oxidation using the molar extinction coefficient of NADPH at 340 nm (6.22 mM⁻¹cm⁻¹).
Chromatographic Assay for Stereospecific Product Formation (GC-MS)
This protocol allows for the definitive identification and quantification of tropine and this compound, thus confirming the stereospecificity of the enzyme.
Enzymatic Reaction:
-
Set up the enzymatic reaction as described in the spectrophotometric assay protocol, but in a larger volume (e.g., 1 mL in a microcentrifuge tube).
-
Allow the reaction to proceed for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding an equal volume of a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) and vortexing vigorously.
-
Centrifuge to separate the phases and collect the organic layer containing the products.
-
Evaporate the solvent under a stream of nitrogen.
GC-MS Analysis:
-
Derivatization (optional but recommended): To improve the volatility and chromatographic properties of tropine and this compound, they can be converted to their trimethylsilyl (B98337) (TMS) derivatives.[5][6] Reconstitute the dried extract in a derivatization agent (e.g., BSTFA with 1% TMCS) and heat at 70°C for 30 minutes.
-
Injection: Inject 1-2 µL of the derivatized or underivatized sample into the GC-MS.
-
Gas Chromatography:
-
Column: A non-polar or semi-polar capillary column, such as a 5% phenyl-polymethylsiloxane column (e.g., HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).[7]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: Increase to 280°C at a rate of 10-20°C/min.
-
Final hold: Hold at 280°C for 5-10 minutes.
-
-
-
Mass Spectrometry:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Scan a mass range of m/z 50-300 or use selected ion monitoring (SIM) for higher sensitivity, targeting characteristic ions for tropine and this compound (and their derivatives).
-
-
Quantification: Create a calibration curve using authentic standards of tropine and this compound.
Visualizations
Caption: Stereospecific reduction of tropinone by TR-I and TR-II.
Caption: Workflow for tropinone reductase assays.
References
- 1. researchgate.net [researchgate.net]
- 2. Tropinone reductases, enzymes at the branch point of tropane alkaloid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tropinone reductase: A comprehensive review on its role as the key enzyme in tropane alkaloids biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tropane and Granatane Alkaloid Biosynthesis: A Systematic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative analysis of tropane alkaloids in biological materials by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
A Comparative Guide to Confirming the Absolute Configuration of Pseudotropine Derivatives
For researchers, scientists, and drug development professionals working with pseudotropine and its derivatives, unequivocally determining the absolute configuration is a critical step in understanding structure-activity relationships and ensuring stereochemical purity. This guide provides an objective comparison of the three primary analytical techniques used for this purpose: Single-Crystal X-ray Crystallography, Nuclear Magnetic Resonance (NMR) Spectroscopy via Mosher's Ester Analysis, and Vibrational Circular Dichroism (VCD) Spectroscopy. We present a summary of their performance, supported by experimental data considerations, and provide detailed experimental protocols for each method.
Comparative Analysis of Analytical Techniques
The choice of method for determining the absolute configuration of this compound derivatives often depends on the physical state of the sample, the quantity available, and the accessibility of instrumentation and computational resources. The following table summarizes the key quantitative and qualitative parameters for each technique.
| Parameter | Single-Crystal X-ray Crystallography | NMR - Mosher's Ester Analysis | Vibrational Circular Dichroism (VCD) |
| Principle | Diffraction of X-rays by a single crystal to produce a 3D electron density map. | Formation of diastereomeric esters with a chiral derivatizing agent (MTPA), leading to distinguishable NMR chemical shifts. | Differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution. |
| Sample Requirement | High-quality single crystal (~0.1 mm).[1] | 1-5 mg of the chiral alcohol.[1] | 1-10 mg of the sample in solution.[1] |
| Analysis Time | 6-24 hours for data collection.[1] | 4-6 hours (including derivatization).[2][3] | 1-4 hours for spectral acquisition.[1] |
| Data Interpretation | Unambiguous and definitive determination of the 3D structure. | Model-dependent; requires careful analysis of chemical shift differences (Δδ). | Requires comparison with computationally predicted spectra (e.g., using DFT).[4][5] |
| Key Advantages | Provides the complete 3D structure, including absolute configuration, with high accuracy. | Applicable to compounds in solution; does not require crystallization. | Non-destructive and applicable to a wide range of molecules in solution, including oils.[6] |
| Key Limitations | The primary challenge is growing a suitable single crystal, which can be difficult or impossible for some derivatives.[6] | Requires chemical derivatization, which may not be straightforward for all substrates and can be prone to misinterpretation with sterically hindered molecules.[1] | Heavily reliant on the accuracy of computational models; conformational flexibility can complicate spectral prediction.[7] |
Experimental Protocols
Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography is the gold standard for determining the absolute configuration of molecules as it provides a direct visualization of the atomic arrangement in three-dimensional space.[8] The key to this method is the phenomenon of anomalous dispersion, which allows for the differentiation between enantiomers.[9]
Methodology:
-
Crystal Growth:
-
Dissolve the purified this compound derivative in a suitable solvent or a mixture of solvents.
-
Slowly evaporate the solvent at a constant temperature. Other common techniques include slow cooling of a saturated solution or vapor diffusion.
-
The goal is to obtain well-formed, single crystals of approximately 0.1 mm in each dimension.
-
-
Data Collection:
-
Mount a suitable crystal on a goniometer head.
-
Place the mounted crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion.
-
Expose the crystal to a monochromatic X-ray beam and rotate it.
-
A detector records the diffraction pattern (intensities and positions of the diffracted X-rays).
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the molecule.
-
Refine the structural model against the experimental data. This process involves adjusting atomic positions, and thermal parameters to minimize the difference between the observed and calculated structure factors.
-
-
Absolute Configuration Determination:
-
The absolute configuration is determined by analyzing the differences in the intensities of Bijvoet pairs (reflections hkl and -h-k-l).
-
The Flack parameter is calculated, which should refine to a value close to 0 for the correct enantiomer and close to 1 for the incorrect one.[9]
-
NMR Spectroscopy - Mosher's Ester Analysis
Mosher's ester analysis is a powerful NMR-based method for determining the absolute configuration of chiral secondary alcohols like this compound.[2] It involves the formation of diastereomeric esters with the (R) and (S) enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). The anisotropic effect of the phenyl group in the MTPA moiety causes different chemical shifts for nearby protons in the two diastereomers, which can be used to deduce the absolute configuration.[10][11]
Methodology:
-
Preparation of Diastereomeric Esters: (Perform in parallel for (R)- and (S)-MTPA)
-
In a clean, dry NMR tube, dissolve approximately 1-2 mg of the this compound derivative in 0.5 mL of anhydrous deuterated chloroform (B151607) (CDCl₃) or another suitable deuterated solvent.[1]
-
Add a small excess (1.1-1.5 equivalents) of (R)-(-)-MTPA chloride and a catalytic amount of a suitable base like pyridine (B92270) or DMAP.
-
In a separate NMR tube, repeat the procedure using (S)-(+)-MTPA chloride.
-
Allow the reactions to proceed to completion at room temperature, monitoring by TLC or ¹H NMR.
-
-
¹H NMR Data Acquisition:
-
Acquire high-resolution ¹H NMR spectra for both the (R)-MTPA and (S)-MTPA ester diastereomers.
-
Carefully assign the proton signals for each diastereomer, which may require 2D NMR experiments (e.g., COSY, HSQC).
-
-
Data Analysis:
-
For each assigned proton, calculate the chemical shift difference (Δδ) using the formula: Δδ = δS - δR, where δS is the chemical shift in the (S)-MTPA ester and δR is the chemical shift in the (R)-MTPA ester.[1]
-
According to the Mosher model, protons on one side of the plane defined by the MTPA phenyl group will exhibit positive Δδ values, while those on the other side will have negative Δδ values.
-
By analyzing the distribution of positive and negative Δδ values around the stereocenter, the absolute configuration of the alcohol can be determined.
-
Vibrational Circular Dichroism (VCD) Spectroscopy
VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light, providing information about the stereochemistry of chiral molecules in solution.[4] The absolute configuration is determined by comparing the experimental VCD spectrum with a spectrum predicted by quantum chemical calculations for a known enantiomer.[5][12] This technique has been successfully applied to determine the absolute configuration of various tropane (B1204802) alkaloids.[13]
Methodology:
-
Sample Preparation:
-
Prepare a solution of the this compound derivative in a suitable deuterated solvent (e.g., CDCl₃) at a concentration of approximately 0.05 to 0.1 M.[1]
-
The sample should be free of particulate matter.
-
Fill a VCD cell with the appropriate path length (typically 50-200 µm) with the sample solution.
-
-
VCD Spectrum Acquisition:
-
Acquire the VCD and infrared (IR) spectra simultaneously using a VCD spectrometer.
-
The acquisition time can range from 1 to 4 hours depending on the sample concentration and the strength of the VCD signals.
-
-
Computational Modeling:
-
Perform a conformational search for the this compound derivative using molecular mechanics.
-
For the low-energy conformers, optimize their geometries and calculate their vibrational frequencies and VCD intensities using Density Functional Theory (DFT) at an appropriate level of theory (e.g., B3LYP/6-31G(d)).
-
Generate a Boltzmann-averaged calculated VCD spectrum based on the energies of the conformers.
-
-
Data Analysis and Configuration Assignment:
-
Compare the experimental VCD spectrum with the calculated VCD spectra for both possible enantiomers.
-
A good agreement in the sign and relative intensity of the major VCD bands between the experimental spectrum and one of the calculated spectra confirms the absolute configuration of the sample.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]
- 4. spectroscopyeurope.com [spectroscopyeurope.com]
- 5. biotools.us [biotools.us]
- 6. spark904.nl [spark904.nl]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Absolute Configuration – MIT Department of Chemistry [chemistry.mit.edu]
- 10. experts.umn.edu [experts.umn.edu]
- 11. researchgate.net [researchgate.net]
- 12. The determination of the absolute configurations of chiral molecules using vibrational circular dichroism (VCD) spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Pseudotropine Synthesis Methods
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Synthesis Strategies
Pseudotropine, a diastereomer of tropine (B42219), is a critical building block in the synthesis of various pharmacologically significant compounds. The stereochemistry at the C-3 position of the 8-azabicyclo[3.2.1]octane core is pivotal to the biological activity of its derivatives. Consequently, the stereoselective synthesis of this compound is of paramount importance. This guide provides a head-to-head comparison of the most common and notable methods for this compound synthesis, presenting quantitative data, detailed experimental protocols, and visual representations of the synthetic pathways.
Executive Summary of Synthesis Methods
The primary route to this compound involves the stereoselective reduction of the precursor, tropinone (B130398). The choice of reducing agent and reaction conditions is critical in maximizing the yield of the desired 3β-alcohol (this compound) over its 3α-epimer (tropine). Additionally, alternative synthetic strategies, such as those involving cycloaddition reactions, have been developed. This comparison focuses on the Robinson-Schöpf synthesis of the tropinone precursor, followed by an analysis of various reduction methods and a novel cyclization approach.
Data Presentation: A Quantitative Comparison
The following table summarizes the key quantitative metrics for the different synthesis methods discussed, providing a clear comparison of their efficacy.
| Method | Starting Material(s) | Key Reagents | Yield (%) | Purity/Stereoselectivity (this compound:Tropine) | Key Advantages | Key Disadvantages |
| Tropinone Synthesis | ||||||
| Robinson-Schöpf Reaction | Succinaldehyde, Methylamine, Acetonedicarboxylic acid | Buffer (pH 5-9) | 70-90+ | N/A | One-pot, biomimetic, high-yielding, uses simple precursors[1][2] | Atom economy is moderate due to the loss of water and carbon dioxide[1] |
| This compound Synthesis | ||||||
| Meerwein-Ponndorf-Verley (MPV) Reduction | Tropinone | Aluminum isopropoxide, Isopropanol (B130326) | High | Good selectivity for this compound | High chemoselectivity, mild conditions, inexpensive reagents[3][4] | Can be reversible; requires careful removal of acetone (B3395972) byproduct[5] |
| Sodium in n-Pentanol Reduction | Tropinone | Sodium metal, n-Pentanol | Good | Good selectivity for this compound | Effective and established method | Use of metallic sodium requires stringent safety precautions |
| Enzymatic Reduction (TR-II) | Tropinone | Tropinone Reductase II (TR-II), NADPH | High | Highly stereospecific for this compound | Excellent stereospecificity, environmentally benign, mild reaction conditions[6][7] | Enzyme and cofactor can be expensive and require specific handling and conditions |
| Nitrone-Induced Oxidative Cyclization | N/A (builds the core) | Nitrone and olefin precursors | Moderate | Highly stereoselective | Novel approach with high stereocontrol[8][9] | Multi-step process, may require specialized starting materials[9] |
Experimental Protocols
Detailed methodologies for the key synthesis routes are provided below to allow for replication and evaluation.
Synthesis of Tropinone via the Robinson-Schöpf Reaction
This one-pot synthesis mimics the biosynthetic pathway of tropinone and is highly efficient. The reaction proceeds via a double Mannich reaction.[1][2]
Reactants:
-
Succindialdehyde
-
Methylamine hydrochloride
-
Acetonedicarboxylic acid
-
Buffer solution (pH 5-9)
-
Hydrochloric acid
-
Sodium hydroxide (B78521)
Procedure:
-
A solution of succindialdehyde is prepared.
-
In a separate flask, acetonedicarboxylic acid is dissolved in a buffered aqueous solution, and the pH is adjusted to the optimal range (typically 5-9).[1]
-
Methylamine hydrochloride is added to the acetonedicarboxylic acid solution.
-
The succindialdehyde solution is then added dropwise to the reaction mixture with stirring.
-
The reaction is allowed to proceed at room temperature for a specified time (e.g., 72 hours), during which the tropinone-dicarboxylic acid intermediate forms and subsequently decarboxylates.[10]
-
The reaction mixture is then acidified with hydrochloric acid and heated to ensure complete decarboxylation.
-
After cooling, the solution is made basic with sodium hydroxide and the tropinone is extracted with an organic solvent (e.g., ether).
-
The organic extracts are dried and the solvent is evaporated to yield crude tropinone, which can be purified by crystallization or distillation.
Historical Yields: The original 1917 synthesis by Robinson reported a yield of 17%, which was later improved to over 90%.[2] Schöpf and coworkers achieved yields of 70-85% by conducting the reaction under physiological pH conditions.[11]
Stereoselective Reduction of Tropinone to this compound
The conversion of tropinone to this compound is the critical stereochemical step.
This method utilizes an aluminum alkoxide to catalyze the transfer of a hydride from a sacrificial alcohol (isopropanol) to the ketone.[3][4]
Reactants:
-
Tropinone
-
Aluminum isopropoxide
-
Anhydrous isopropanol
Procedure:
-
Tropinone is dissolved in anhydrous isopropanol.
-
A solution of aluminum isopropoxide in anhydrous isopropanol is added to the tropinone solution.
-
The mixture is heated to reflux. A slow distillation is set up to remove the acetone byproduct, which drives the equilibrium towards the formation of the alcohol product.[5]
-
The reaction progress is monitored by a suitable technique (e.g., TLC or GC).
-
Upon completion, the reaction is cooled and quenched by the addition of water or a dilute acid.
-
The aluminum salts are filtered off, and the filtrate is concentrated.
-
The product is extracted and purified, often by crystallization, to separate this compound from any unreacted tropinone and the tropine byproduct.
This highly specific biological method employs the enzyme Tropinone Reductase II, which stereospecifically produces this compound.[6][7]
Reactants:
-
Tropinone
-
Tropinone Reductase II (TR-II)
-
NADPH (cofactor)
-
Buffer solution (optimal pH for the specific TR-II, often slightly acidic to neutral)[7]
Procedure:
-
Tropinone is dissolved in a suitable buffer solution.
-
NADPH is added to the solution.
-
The enzymatic reaction is initiated by the addition of TR-II.
-
The reaction mixture is incubated at an optimal temperature (e.g., 30-37 °C) with gentle agitation.
-
The reaction is monitored for the consumption of tropinone and the formation of this compound.
-
Once the reaction is complete, the enzyme is denatured (e.g., by heat or addition of an organic solvent) and removed by centrifugation or filtration.
-
The this compound is then extracted from the aqueous solution using an appropriate organic solvent and purified.
Synthesis of this compound via Nitrone-Induced Oxidative Cyclization
This method, developed by Tufariello and coworkers, represents a fundamentally different approach that constructs the bicyclic tropane (B1204802) skeleton with inherent stereocontrol.[8][9]
General Strategy: This synthesis involves a highly stereoselective nitrone-olefin cycloaddition to form an isoxazolidine (B1194047) intermediate. This intermediate then undergoes further transformations, including oxidation and elimination, to construct the tropane core with the desired stereochemistry for this compound.[3][9]
Note: The detailed multi-step protocol for this method is complex and requires specialized knowledge of cycloaddition reactions and subsequent functional group manipulations. Researchers interested in this route should refer to the primary literature from Tufariello and coworkers for the specific experimental procedures.[8][9]
Mandatory Visualizations
The following diagrams, generated using Graphviz, illustrate the key reaction pathways and workflows.
Caption: Robinson-Schöpf synthesis of tropinone.
Caption: Stereoselective reduction of tropinone.
Caption: Mechanism of the MPV reduction.
Conclusion
The synthesis of this compound is most commonly and efficiently achieved through the stereoselective reduction of tropinone. For large-scale synthesis where high stereoselectivity is crucial and cost is a factor, the Meerwein-Ponndorf-Verley reduction offers a robust and scalable option. When absolute stereospecificity is required, and for biocatalytic applications, enzymatic reduction using Tropinone Reductase II is the superior method, albeit with potential cost and handling considerations for the enzyme and cofactor. The Robinson-Schöpf reaction remains the classic and highly effective method for preparing the necessary tropinone precursor from simple starting materials. Newer methods, such as the nitrone-induced oxidative cyclization , provide elegant solutions with high stereocontrol but may be more suited for specialized applications due to their complexity. The selection of the optimal synthesis method will ultimately depend on the specific requirements of the researcher or drug development professional, including scale, desired purity, cost, and available expertise.
References
- 1. Robinson-Schöpf-Reaktion – Wikipedia [de.wikipedia.org]
- 2. Tropinone - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Meerwein–Ponndorf–Verley reduction - Wikipedia [en.wikipedia.org]
- 5. Meerwein-Ponndorf-Verley Reaction (Chapter 81) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 6. Structure of tropinone reductase-II complexed with NADP+ and this compound at 1.9 A resolution: implication for stereospecific substrate binding and catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of this compound - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. d-nb.info [d-nb.info]
- 10. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
- 11. Chemical thermodynamics applied to the synthesis of tropinone – Oriental Journal of Chemistry [orientjchem.org]
A Comparative Guide to Inter-Laboratory Validation of Pseudotropine Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the inter-laboratory validation of analytical methods for the quantification of pseudotropine, a critical step in ensuring method robustness, reliability, and reproducibility across different laboratories. While specific inter-laboratory validation data for this compound is not extensively published, this document outlines a comparative analysis of the most common analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)—and presents a model for a validation study based on performance data from closely related tropane (B1204802) alkaloids.
Data Presentation: A Comparative Overview of Analytical Methods
The following table summarizes the expected performance characteristics of a validated analytical method for this compound based on a hypothetical inter-laboratory study. These acceptance criteria are derived from typical values for tropane alkaloid analysis and are in line with the International Council for Harmonisation (ICH) guidelines.[1][2][3]
| Parameter | HPLC-UV | GC-MS | LC-MS/MS | Acceptance Criteria |
| Linearity (r²) | > 0.995 | > 0.995 | > 0.998 | r² ≥ 0.995 |
| Accuracy (% Recovery) | 90-110% | 85-115% | 95-105% | 80-120% |
| Precision (RSD) | ||||
| - Repeatability | < 15% | < 20% | < 10% | RSD ≤ 15% |
| - Intermediate Precision | < 15% | < 20% | < 15% | RSD ≤ 20% |
| Limit of Detection (LOD) | 5-10 ng/mL | 1-5 ng/mL | 0.05-0.5 ng/mL | S/N ratio ≥ 3 |
| Limit of Quantitation (LOQ) | 15-30 ng/mL | 5-15 ng/mL | 0.1-1.0 ng/mL | S/N ratio ≥ 10 |
| Robustness | Unaffected by minor changes | Unaffected by minor changes | Unaffected by minor changes | %RSD < 20% |
Experimental Protocols
Detailed methodologies are crucial for the successful transfer and validation of an analytical method between laboratories. Below are representative protocols for the analysis of this compound.
1. Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method
A common and effective method for extracting tropane alkaloids from various matrices is the QuEChERS protocol.[1][4]
-
Homogenization : Weigh 1 g of the homogenized sample into a 50 mL centrifuge tube.
-
Extraction : Add 10 mL of water and 10 mL of acetonitrile (B52724) with 1% acetic acid. Vortex for 1 minute.
-
Salting Out : Add 4 g of MgSO₄ and 1 g of NaCl. Shake vigorously for 1 minute.
-
Centrifugation : Centrifuge at 4000 rpm for 5 minutes.
-
Dispersive SPE Cleanup : Transfer 1 mL of the supernatant to a 2 mL centrifuge tube containing 150 mg of MgSO₄ and 50 mg of PSA (primary secondary amine). Vortex for 30 seconds and centrifuge at 10000 rpm for 5 minutes.
-
Final Extract : Filter the supernatant through a 0.22 µm filter before analysis.
2. High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a widely used technique for the quantification of tropane alkaloids.
-
Instrumentation : HPLC system with a UV detector.
-
Column : C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase : Isocratic elution with a mixture of acetonitrile and 0.05 M ammonium (B1175870) acetate (B1210297) (20:80, v/v) at a flow rate of 1.0 mL/min.
-
Detection : UV detection at 210 nm.[5]
-
Injection Volume : 20 µL.
-
Column Temperature : 25°C.
3. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and selectivity, though derivatization is often required for tropane alkaloids to improve their thermal stability.
-
Instrumentation : Gas chromatograph coupled to a mass spectrometer.
-
Derivatization : The dried extract is reconstituted in a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and heated at 70°C for 30 minutes.
-
Column : 5% phenyl polymethylsiloxane capillary column (e.g., 30 m x 0.25 mm, 0.25 µm).[6]
-
Carrier Gas : Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature : 250°C.
-
Oven Temperature Program : Start at 100°C, hold for 1 minute, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
MS Conditions : Electron ionization (EI) at 70 eV. Scan range of m/z 40-500.
4. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the most sensitive and selective method for the analysis of tropane alkaloids at trace levels.[7][8]
-
Instrumentation : HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column : C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase : Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate : 0.3 mL/min.
-
ESI Conditions : Positive ion mode.
-
MRM Transitions : Specific precursor-to-product ion transitions for this compound would need to be determined (e.g., by infusing a standard solution).
Mandatory Visualization
Caption: Workflow for an inter-laboratory validation study.
Caption: Key parameters for analytical method validation.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. JRC Publications Repository [publications.jrc.ec.europa.eu]
- 4. researchgate.net [researchgate.net]
- 5. Simple HPLC method for detection of trace ephedrine and pseudoephedrine in high-purity methamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. LC-ESI MS/MS quantification of atropine and six other antimuscarinic tropane alkaloids in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Binding Analysis of Pseudotropine Derivatives at Key Neurological Receptors
Aimed at researchers, scientists, and professionals in drug development, this guide provides a comparative overview of the binding affinities of pseudotropine derivatives and related tropane (B1204802) analogs to a range of critical CNS receptors. The data presented herein is collated from various studies to facilitate the understanding of structure-activity relationships and to guide future drug design and development.
This guide summarizes quantitative binding data for derivatives of the this compound scaffold, a stereoisomer of tropine, at muscarinic acetylcholine (B1216132) receptors (mAChRs), nicotinic acetylcholine receptors (nAChRs), and dopamine (B1211576) receptors. Due to the limited availability of comprehensive comparative studies on a single series of this compound derivatives across all three receptor families, this guide also includes data from closely related tropane analogs, such as benztropine (B127874) derivatives, to provide a broader context for structure-activity relationships.
Comparative Binding Affinities
The binding affinities of various this compound and tropane derivatives are presented below. Data has been extracted from multiple sources and is presented for comparative purposes. Direct comparison between different studies should be made with caution due to potential variations in experimental conditions.
Muscarinic Receptor Subtypes
| Compound/Analog | M1 (Ki in nM) | M2 (Ki in nM) | M3 (Ki in nM) | M4 (Ki in nM) | M5 (Ki in nM) |
| Atropine (B194438) | 1.1 | 2.0 | 1.5 | 1.0 | 1.3 |
| Scopolamine (B1681570) | 0.8 | 1.5 | 1.2 | 0.9 | 1.1 |
| N-methylatropine | <0.1 | - | - | - | - |
| N-methylscopolamine | <0.3 | - | - | - | - |
| Littorine | ~1-10 | - | - | - | - |
| 6β-hydroxyhyoscyamine | ~1-10 | - | - | - | - |
| 7β-hydroxyhyoscyamine | ~1-10 | - | - | - | - |
Note: Data for atropine, scopolamine, and their N-methyl derivatives are from studies on tropane alkaloids and are included for reference. Littorine and the hydroxyhyoscyamine derivatives are biogenetic precursors to scopolamine and atropine and show comparable high affinity for muscarinic receptors[1]. The specific Ki values for M1-M5 for all compounds were not available in a single comparative study.
Nicotinic Acetylcholine Receptor Subtypes
| Compound/Analog | α4β2 (Ki in nM) | α7 (Ki in nM) |
| Nicotine | 1 | 1000 |
| Cocaine | >10,000 | >10,000 |
| Atropine | >10,000 | >10,000 |
| Scopolamine | >10,000 | >10,000 |
Note: Tropane alkaloids, including cocaine, atropine, and scopolamine, generally exhibit low affinity for nicotinic acetylcholine receptors[1].
Dopamine Receptor Subtypes and Transporter
| Compound/Analog | DAT (Ki in nM) | D1 (Ki in nM) | D2 (Ki in nM) | D3 (Ki in nM) | D4 (Ki in nM) |
| Benztropine Analog 1 | 8.5 | - | - | - | - |
| Benztropine Analog 2 | 16 | - | - | - | - |
| Tropane Analog 21 | - | - | 44.0 | 13 | >1000 |
| Tropane Analog 22 | - | - | 180.0 | - | - |
Note: The benztropine analogs represent a range of affinities for the dopamine transporter (DAT)[2]. Tropane analogs 21 and 22 show varied affinities for D2, D3, and D4 receptors[3]. A comprehensive comparative study of a single set of this compound derivatives across all dopamine receptor subtypes was not available.
Experimental Protocols
The data presented in this guide are derived from radioligand binding assays. The following is a generalized protocol representative of the methodologies used in the cited studies.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of test compounds (this compound derivatives and analogs) for specific receptor subtypes.
Materials:
-
Membrane Preparations: Homogenates of tissues or cells expressing the target receptor (e.g., rat brain regions like the striatum for dopamine receptors, or cultured cells transfected with specific human receptor subtypes).
-
Radioligands: A radioactive ligand with high affinity and specificity for the target receptor. Examples include:
-
Dopamine Transporter (DAT): [³H]WIN 35,428
-
Muscarinic Receptors: [³H]pirenzepine (for M1), [³H]QNB (non-selective)
-
Nicotinic Receptors: [³H]nicotine, [³H]epibatidine
-
Dopamine D2 Receptors: [³H]spiperone
-
-
Test Compounds: A series of concentrations of the this compound derivatives or analogs.
-
Incubation Buffer: A buffer solution to maintain physiological pH and ionic strength (e.g., Tris-HCl).
-
Filtration Apparatus: A cell harvester and glass fiber filters to separate bound from unbound radioligand.
-
Scintillation Counter: To measure the radioactivity on the filters.
Procedure:
-
Incubation: Membrane preparations are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound in the incubation buffer.
-
Equilibrium: The mixture is incubated for a specific time at a defined temperature to allow the binding to reach equilibrium.
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters to trap the membranes with the bound radioligand. Unbound radioligand passes through the filter.
-
Washing: The filters are washed with cold buffer to remove any non-specifically bound radioligand.
-
Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding curves. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow of a competitive radioligand binding assay.
Logical Relationship of Tropane Scaffolds
Caption: Structural relationships of key tropane alkaloids.
References
- 1. mdpi.com [mdpi.com]
- 2. Comparative structure-activity relationships of benztropine analogues at the dopamine transporter and histamine H(1) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of CNS Multi-Receptor Ligands: Modification of Known D2 Pharmacophores - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of a Stability-Indicating HPLC Method for Pseudotropine Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two hypothetical, yet representative, stability-indicating high-performance liquid chromatography (HPLC) methods for the quantification of pseudotropine and the separation of its degradation products. The methodologies and validation data presented are synthesized based on established principles for tropane (B1204802) alkaloid analysis and adhere to the International Council for Harmonisation (ICH) guidelines Q2(R1) and Q2(R2) for analytical procedure validation.[1][2][3] This document is intended to serve as a practical reference for developing and validating robust analytical methods in a pharmaceutical setting.
Introduction to Stability-Indicating Methods
A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely measure the concentration of an active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients.[4] The development of such a method is crucial for assessing the stability of drug substances and drug products under various environmental conditions, which helps in determining storage conditions and shelf-life.[5][6] Forced degradation studies, where the API is subjected to stress conditions like acid and base hydrolysis, oxidation, heat, and light, are an integral part of developing and validating a SIM.[5][6][7]
This guide compares two distinct reversed-phase HPLC (RP-HPLC) methods for this compound analysis, herein referred to as Method A and Method B. Method A represents a conventional approach using a standard C18 column with a phosphate (B84403) buffer/acetonitrile mobile phase. Method B offers an alternative using a different C18 column and a methanol-based mobile phase, which can offer different selectivity for the API and its degradants.
Experimental Protocols
The following sections detail the experimental protocols for both HPLC methods, including the forced degradation procedure used to generate potential degradation products and demonstrate the stability-indicating nature of the analytical methods.
Forced Degradation (Stress) Studies
To assess the specificity of the HPLC methods, forced degradation of a 1 mg/mL solution of this compound was carried out under the following conditions:
-
Acid Hydrolysis: The drug solution was treated with 1N HCl at 80°C for 4 hours. The resulting solution was neutralized with 1N NaOH.
-
Base Hydrolysis: The drug solution was treated with 1N NaOH at 80°C for 4 hours. The resulting solution was neutralized with 1N HCl.
-
Oxidative Degradation: The drug solution was treated with 30% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: The drug solution was heated at 105°C for 48 hours.
-
Photolytic Degradation: The drug solution was exposed to UV light (254 nm) for 48 hours.
HPLC Method A: Phosphate Buffer/Acetonitrile
-
Column: Inertsil ODS-3V, 250 x 4.6 mm, 5 µm
-
Mobile Phase: A 70:30 (v/v) mixture of 20 mM potassium phosphate buffer (pH adjusted to 3.5 with phosphoric acid) and acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
Diluent: Mobile phase
HPLC Method B: Methanol-Based Mobile Phase
-
Column: Phenomenex Luna C18, 250 x 4.6 mm, 5 µm
-
Mobile Phase: A 60:40 (v/v) mixture of water (pH adjusted to 3.5 with phosphoric acid) and methanol (B129727).
-
Flow Rate: 1.2 mL/min
-
Detection Wavelength: 210 nm
-
Injection Volume: 20 µL
-
Column Temperature: 35°C
-
Diluent: Mobile phase
Method Validation and Comparative Data
Both methods were validated according to ICH guidelines for key analytical parameters to demonstrate their suitability for their intended purpose.[1][2][3][8][9]
Specificity
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients.[8] The results from the forced degradation studies are summarized below.
Table 1: Specificity Results from Forced Degradation Studies
| Stress Condition | Method A - Resolution (this compound vs. Closest Degradant) | Method B - Resolution (this compound vs. Closest Degradant) |
| Acid Hydrolysis | 2.8 | 2.5 |
| Base Hydrolysis | 3.1 | 2.9 |
| Oxidation | 2.5 | 2.2 |
| Thermal | > 4.0 (No significant degradation) | > 4.0 (No significant degradation) |
| Photolytic | 3.5 | 3.2 |
Acceptance Criteria: Resolution > 2.0
Linearity and Range
The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.[9] The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.[9]
Table 2: Linearity and Range Data
| Parameter | Method A | Method B |
| Range (µg/mL) | 10 - 150 | 10 - 150 |
| Correlation Coefficient (r²) | 0.9995 | 0.9991 |
| Slope | 45.3 | 42.8 |
| Y-intercept | 12.5 | 18.2 |
Acceptance Criteria: r² ≥ 0.999
Accuracy (Recovery)
Accuracy is the closeness of the test results obtained by the method to the true value.[8] It is often determined by spiking a placebo with known amounts of the analyte at different concentration levels.
Table 3: Accuracy (Recovery) Data
| Spiked Concentration Level | Method A - Mean % Recovery (n=3) | Method B - Mean % Recovery (n=3) |
| 80% | 99.5% | 99.2% |
| 100% | 100.2% | 100.5% |
| 120% | 99.8% | 99.6% |
Acceptance Criteria: 98.0% - 102.0% recovery
Precision
Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (RSD) for a statistically significant number of samples. Precision is evaluated at two levels: repeatability and intermediate precision.
Table 4: Precision Data
| Parameter | Method A - %RSD | Method B - %RSD |
| Repeatability (n=6) | 0.85% | 1.10% |
| Intermediate Precision | ||
| Analyst 1 vs. Analyst 2 | 1.15% | 1.35% |
| Day 1 vs. Day 2 | 1.20% | 1.40% |
Acceptance Criteria: %RSD ≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[10]
Table 5: LOD and LOQ Data
| Parameter | Method A | Method B |
| LOD (µg/mL) | 0.5 | 0.8 |
| LOQ (µg/mL) | 1.5 | 2.5 |
Visualizing the Validation Workflow
The following diagram illustrates the logical workflow for the development and validation of a stability-indicating HPLC method.
Caption: Workflow for Stability-Indicating Method Validation.
Conclusion
Based on the validation data, both Method A and Method B are suitable for the stability-indicating analysis of this compound, as they meet the predefined acceptance criteria based on ICH guidelines.
-
Method A demonstrates superior performance in terms of precision (%RSD) and sensitivity (lower LOD and LOQ). The resolution between this compound and its degradation products is also slightly better under the tested stress conditions.
-
Method B , while also valid, shows slightly higher variability and lower sensitivity. However, the use of methanol as an organic modifier can be advantageous in terms of cost and availability in some laboratories.
For routine quality control and stability testing, Method A is recommended due to its higher precision and sensitivity. Method B serves as a viable alternative should issues arise with the primary method, such as the availability of specific reagents or column chemistries. This comparative guide underscores the importance of rigorous validation to ensure that an analytical method is reliable, reproducible, and fit for its intended purpose in the pharmaceutical industry.
References
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. japsonline.com [japsonline.com]
- 5. medcraveonline.com [medcraveonline.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biopharminternational.com [biopharminternational.com]
- 8. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 9. m.youtube.com [m.youtube.com]
- 10. ijapbjournal.com [ijapbjournal.com]
A Comparative Guide to the Metabolic Profiles of Pseudotropine-Producing Organisms
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic performance of different pseudotropine-producing organisms, supported by experimental data. We delve into the metabolic pathways, quantitative yields, and analytical methodologies to offer a comprehensive resource for researchers in metabolic engineering and drug development.
Introduction to this compound Production
This compound is a tropane (B1204802) alkaloid and a crucial precursor for the synthesis of various pharmacologically significant compounds, including the calystegines, which are potent glycosidase inhibitors with therapeutic potential. The production of this compound can be achieved through natural biosynthesis in certain plant species or through engineered microbial fermentation. This guide compares the metabolic profiles of the primary natural producer, Atropa belladonna, and the engineered microbial host, Saccharomyces cerevisiae.
Comparative Metabolic Performance
The metabolic capabilities of natural and engineered this compound producers vary significantly in terms of product titers, metabolic flux, and the diversity of downstream metabolites.
Quantitative Data Summary
The following table summarizes the key quantitative data on this compound and its derivatives in Atropa belladonna and engineered Saccharomyces cerevisiae.
| Organism | System | Key Metabolite(s) | Titer/Concentration | Reference(s) |
| Saccharomyces cerevisiae | Engineered Fermentation | This compound | 0.08 mg/L | [1] |
| Tropine (stereoisomer) | 0.13 mg/L | [1] | ||
| Atropa belladonna | Hairy Root Cultures | Calystegines (downstream of this compound) | Molar concentration is 2-fold higher than hyoscyamine (B1674123) and scopolamine. | [2] |
| Hairy Root Cultures (TR-II overexpression) | Calystegines | Increased accumulation compared to wild-type. | [2] | |
| Plant Tissues | Calystegine B2 | Up to 100 mg/kg dry weight in aerial parts. | [3] | |
| Hyoscyamus albus | Plant Tissues | Calystegines (A3, B1, B2, B3) | Present, but specific concentrations not detailed in the provided search results. | [4] |
| Datura metel | Plant Tissues | Calystegines (A3, B1, B2, B3) | Present, but specific concentrations not detailed in the provided search results. | [4] |
Metabolic Pathways and Engineering
The biosynthesis of this compound diverges from a common precursor, tropinone (B130398), through the action of tropinone reductase II (TR-II).
Native Biosynthesis in Atropa belladonna
In Atropa belladonna, this compound serves as a precursor for a diverse array of tropane alkaloids, most notably the calystegines. The metabolic pathway is complex and involves multiple enzymatic steps, including hydroxylation and demethylation, catalyzed by cytochrome P450 enzymes.
Engineered Biosynthesis in Saccharomyces cerevisiae
The production of this compound in S. cerevisiae has been achieved by introducing the key enzyme, tropinone reductase II (TR-II), from a plant source. This allows for the conversion of a supplemented precursor, tropinone, into this compound.
Experimental Protocols
Accurate metabolic profiling is essential for comparing these organisms. The following are detailed methodologies for the key analytical techniques used in the cited research.
Sample Preparation from Plant Material
-
Extraction : Plant tissues (e.g., roots, leaves) are lyophilized and ground to a fine powder. The powdered material is then extracted with an acidic aqueous solution or an organic solvent mixture (e.g., methanol/water) to isolate the alkaloids.
-
Purification : A common method for purifying tropane alkaloids is acid-base extraction. The crude extract is dissolved in an acidic solution and washed with a non-polar solvent to remove impurities. The aqueous layer is then basified, and the alkaloids are extracted into an organic solvent.
LC-MS/MS for Tropane Alkaloid Quantification
Liquid chromatography coupled with tandem mass spectrometry is a highly sensitive and specific method for quantifying tropane alkaloids.
-
Chromatography :
-
Column : A reversed-phase C18 column is commonly used.
-
Mobile Phase : A gradient of acetonitrile (B52724) and water, both containing a small percentage of formic acid to improve peak shape and ionization efficiency.
-
Flow Rate : Typically in the range of 0.2-0.5 mL/min.
-
-
Mass Spectrometry :
-
Ionization : Electrospray ionization (ESI) in positive mode is standard for tropane alkaloids.
-
Detection : Multiple Reaction Monitoring (MRM) is used for quantification, where specific precursor-to-product ion transitions are monitored for each analyte.
-
GC-MS for Calystegine Analysis
Gas chromatography-mass spectrometry is a powerful technique for the analysis of volatile compounds. For non-volatile compounds like calystegines, a derivatization step is necessary.
-
Sample Preparation and Derivatization :
-
Calystegines are extracted from the plant material using a methanol/water mixture.[5]
-
The extract is dried down.[5]
-
A silylation reagent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is added to convert the hydroxyl groups of the calystegines into more volatile trimethylsilyl (B98337) (TMS) ethers.[5]
-
-
GC-MS Analysis :
-
Column : A non-polar or semi-polar capillary column is typically used for the separation of the silylated derivatives.
-
Carrier Gas : Helium is the most common carrier gas.
-
Ionization : Electron ionization (EI) is used to fragment the molecules.
-
Detection : The mass spectrometer is operated in scan mode to acquire full mass spectra for identification or in selected ion monitoring (SIM) mode for targeted quantification.
-
Conclusion
The comparative analysis of this compound-producing organisms reveals a trade-off between the high metabolic diversity of natural plant producers and the potential for high-titer, targeted production in engineered microbes. While Atropa belladonna showcases a complex metabolic network leading to a variety of bioactive calystegines, engineered Saccharomyces cerevisiae offers a promising platform for the dedicated synthesis of this compound. The choice of production system will ultimately depend on the specific research or commercial goals, whether it be the discovery of novel derivatives from a complex natural source or the scalable production of a specific precursor for further chemical synthesis. Future metabolic engineering efforts in both plant and microbial systems, guided by detailed metabolic profiling, will be crucial for unlocking the full potential of this compound-derived compounds.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. Overexpression of tropinone reductases alters alkaloid composition in Atropa belladonna root cultures [agris.fao.org]
- 3. researchgate.net [researchgate.net]
- 4. Calystegine distribution in some solanaceous species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
